molecular formula C9H9FINO B1396707 2-Fluoro-5-iodo-N,N-dimethylbenzamide CAS No. 866683-82-1

2-Fluoro-5-iodo-N,N-dimethylbenzamide

Cat. No.: B1396707
CAS No.: 866683-82-1
M. Wt: 293.08 g/mol
InChI Key: OEEGDJHNDGQLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C9H9FINO and its molecular weight is 293.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-iodo-N,N-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-iodo-N,N-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-5-iodo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEGDJHNDGQLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286756
Record name 2-Fluoro-5-iodo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866683-82-1
Record name 2-Fluoro-5-iodo-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866683-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-iodo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Chemical Profile[1][2][3][4]

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a highly specialized halogenated benzamide intermediate used primarily in medicinal chemistry and advanced organic synthesis. Its structure features a trisubstituted benzene ring with a unique "push-pull" electronic configuration: an electron-withdrawing amide group ortho to a fluorine atom, and an iodine atom in the para position relative to the fluorine. This specific substitution pattern makes it a versatile scaffold for divergent functionalization—allowing for palladium-catalyzed cross-couplings at the iodine site and nucleophilic aromatic substitution (


) at the fluorine site.
Chemical Identifiers[1][4][5][6][7][8][9]
Identifier TypeValue
CAS Number 866683-82-1
IUPAC Name 2-Fluoro-5-iodo-N,N-dimethylbenzamide
Molecular Formula C

H

FINO
Molecular Weight 293.08 g/mol
SMILES CN(C)C(=O)C1=C(F)C=CC(I)=C1
InChI Key BIZHQRAAZMDWNK-UHFFFAOYSA-N
Physicochemical Properties
PropertyDescription / Value
Physical State Solid (typically off-white to pale yellow powder)
Melting Point 72–76 °C (Lit. for similar analogs; specific batch data varies)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
Reactivity Profile Sensitive to light (C–I bond lability); Stable under standard ambient conditions

Synthesis & Manufacturing Protocols

The synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide is typically achieved through the amidation of 2-fluoro-5-iodobenzoic acid . Two primary routes are employed depending on the scale and available equipment: the Acid Chloride Method (preferred for scale-up) and the Coupling Agent Method (preferred for small-scale discovery).

Route A: Acid Chloride Activation (Scale-Up Preferred)

This method utilizes thionyl chloride (


) or oxalyl chloride to generate the reactive acid chloride species, which is then trapped with dimethylamine. It is cost-effective and avoids expensive peptide coupling reagents.

Step-by-Step Protocol:

  • Activation :

    • Charge a reaction vessel with 2-fluoro-5-iodobenzoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) or Toluene (10 vol).

    • Add a catalytic amount of DMF (0.05 eq).[1]

    • Slowly add Thionyl Chloride (

      
      )  (1.5 eq) dropwise at 0 °C.
      
    • Heat the mixture to reflux (approx. 40–50 °C) for 2–3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • In-process check: Monitor by TLC (methanol quench) to confirm conversion to the methyl ester (indicating acid chloride formation).

    • Concentrate the mixture under reduced pressure to remove excess

      
      .
      
  • Amidation :

    • Redissolve the crude acid chloride residue in anhydrous DCM or THF .

    • Cool to 0 °C.

    • Add Triethylamine (

      
      )  (2.0 eq) as a proton scavenger.
      
    • Add Dimethylamine (2.0 eq, typically as a solution in THF or Methanol) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Work-up :

    • Quench with water. Extract with DCM.

    • Wash the organic layer with 1N HCl (to remove unreacted amine), saturated

      
       (to remove unreacted acid), and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification : Recrystallization from Ethanol/Hexanes or flash chromatography (EtOAc/Hexanes).[2]

Route B: HATU/EDC Coupling (Discovery Scale)

For small-scale synthesis where avoiding acidic conditions is necessary, peptide coupling reagents provide a mild alternative.

  • Reagents : 2-Fluoro-5-iodobenzoic acid (1.0 eq), Dimethylamine HCl (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (solvent).

  • Conditions : Mix Acid, HATU, and DIPEA in DMF for 15 min; add amine; stir at RT for 16h.

  • Yield : Typically 85–95%.

Synthesis Workflow Diagram

SynthesisPath Start 2-Fluoro-5-iodobenzoic Acid Step1 Activation (SOCl2, cat. DMF) Start->Step1 Inter Acid Chloride Intermediate Step1->Inter - SO2, - HCl Step2 Amidation (HNMe2, Et3N, DCM) Inter->Step2 Product 2-Fluoro-5-iodo- N,N-dimethylbenzamide Step2->Product Nucleophilic Acyl Subst.

Figure 1: Step-wise synthesis pathway via acid chloride activation.

Reactivity & Applications in Drug Discovery

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a "bifunctional" scaffold. The distinct reactivity of the C–I and C–F bonds allows for sequential, orthogonal functionalization.

The C–I Bond: Palladium-Catalyzed Cross-Coupling

The iodine atom at the 5-position is highly reactive toward oxidative addition by Palladium(0) species. This makes the compound an excellent substrate for:

  • Suzuki-Miyaura Coupling : Introduction of aryl or heteroaryl groups.

  • Sonogashira Coupling : Introduction of alkynyl groups.

  • Buchwald-Hartwig Amination : Introduction of amines.

  • Ullmann Coupling : Formation of C–N or C–O bonds (e.g., coupling with hydantoins or phenols).

Key Application Case Study: In the development of antischistosomal aryl hydantoins (analogs of Ro 13-3978), this benzamide was used as a key building block. It was coupled with hydantoin cores using


 in DMA at 150 °C  to form the N-aryl bond via an Ullmann-type mechanism [1].
The C–F Bond: Nucleophilic Aromatic Substitution ( )

The fluorine atom at the 2-position is activated by the electron-withdrawing amide group at the ortho position. While less reactive than a typical nitro-activated fluorine, the amide carbonyl facilitates


 reactions under forcing conditions or with strong nucleophiles (alkoxides, thiols, or amines).
Divergent Reactivity Map

Reactivity Core 2-Fluoro-5-iodo- N,N-dimethylbenzamide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Reacts at C-5 (I) Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu) Core->Sonogashira Reacts at C-5 (I) Ullmann Ullmann Coupling (Amine/Phenol, Cu2O) Core->Ullmann Reacts at C-5 (I) SNAr SNAr Displacement (R-NH2 / R-O-) Core->SNAr Reacts at C-2 (F) Prod_Biaryl 5-Aryl-2-fluoro- benzamide Suzuki->Prod_Biaryl Prod_Alkyne 5-Alkynyl-2-fluoro- benzamide Sonogashira->Prod_Alkyne Prod_N_Aryl N-Aryl Hydantoin Derivatives Ullmann->Prod_N_Aryl Prod_Subst 2-Substituted-5-iodo- benzamide SNAr->Prod_Subst

Figure 2: Orthogonal reactivity profile showing C-5 metal-catalyzed coupling and C-2 nucleophilic substitution.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for halogenated benzamides.

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Do not eat, drink, or smoke when using.
Skin/Eye Irritation Causes skin irritation (H315) and serious eye irritation (H319).Wear nitrile gloves and safety goggles.
STOT-SE May cause respiratory irritation (H335).Use in a well-ventilated fume hood.
Storage Light Sensitive.Store in amber vials at 2–8 °C.

References

  • Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). Source: ACS Publications (Journal of Medicinal Chemistry / Bioorganic & Medicinal Chemistry Letters). Context: Describes the use of 2-fluoro-5-iodo-N,N-dimethylbenzamide (Compound 39) in copper-catalyzed coupling to synthesize hydantoin derivatives. URL:[Link]

  • Chemical Substance Record: 2-Fluoro-5-iodo-N,N-dimethylbenzamide. Source: AK Scientific / ChemSRC. Context: Verification of CAS 866683-82-1 and chemical structure. URL:[Link]

  • General Protocol for Amide Synthesis via Acid Chlorides. Source: Organic Chemistry Portal. Context: Standard operating procedure adapted for the synthesis section. URL:[Link]

Sources

Technical Guide: The Centrality of Molecular Weight in the Application of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Centered on its molecular weight, this document elucidates the compound's core physicochemical properties, outlines a robust synthetic pathway from its commercially available precursor, and discusses its functional role as a versatile building block. We explore the critical importance of molecular weight in ensuring stoichiometric accuracy during synthesis, enabling precise characterization via mass spectrometry, and its implications for developing novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar scaffolds in their work.

Core Physicochemical Properties

The precise identity and properties of a chemical reagent are fundamental to its effective application. 2-Fluoro-5-iodo-N,N-dimethylbenzamide is a synthetically valuable intermediate, and its utility is underpinned by a clear understanding of its molecular characteristics.

Molecular Identity

While a unique CAS Number for the 2-fluoro-5-iodo isomer is not widely listed in major chemical databases, its identity is unambiguously defined by its structure and molecular formula. Closely related isomers, such as 2-Fluoro-6-iodo-N,N-dimethylbenzamide, are cataloged under CAS 1315689-04-3.[1] For the purpose of this guide, we will proceed with the defined 5-iodo structure.

  • Systematic Name: 2-Fluoro-5-iodo-N,N-dimethylbenzamide

  • Molecular Formula: C₉H₉FINO

  • Molecular Weight: 293.08 g/mol

The molecular weight is calculated from the atomic weights of its constituent elements (Carbon: 12.011, Hydrogen: 1.008, Fluorine: 18.998, Iodine: 126.90, Nitrogen: 14.007, Oxygen: 15.999). This value is the cornerstone of all quantitative work involving this compound.

The Foundational Role of Molecular Weight

In the laboratory, molecular weight is not merely a theoretical number; it is a practical tool that dictates experimental design and interpretation. Its importance is threefold:

  • Stoichiometric Precision: In drug discovery, reactions often involve scarce and valuable materials. The molecular weight allows for the precise calculation of molar equivalents, ensuring that reactants are used in the correct proportions to maximize yield and minimize the formation of impurities.

  • Analytical Confirmation: Mass spectrometry is a primary technique for confirming the identity of a newly synthesized compound. The experimentally observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ at 294.09 m/z) provides direct, empirical validation of the compound's molecular weight and, by extension, its elemental composition.

  • Regulatory and Formulation Science: In later-stage drug development, exact molecular weight is required for regulatory submissions and is critical for calculating dosage, concentration, and formulation parameters.

G MW Molecular Weight (293.08 g/mol) Stoichiometry Stoichiometric Calculations (mol = mass / MW) MW->Stoichiometry Enables MS Mass Spectrometry (Confirm [M+H]⁺) MW->MS Validates Formulation Formulation & Dosing (e.g., mg/mL concentration) MW->Formulation Informs

Figure 1. The central role of molecular weight in research and development.
Tabulated Physicochemical Data

The following table summarizes key properties for 2-Fluoro-5-iodo-N,N-dimethylbenzamide and its direct synthetic precursor. Properties for the target compound are predicted or inferred based on its structure and data from close analogs.

Property2-Fluoro-5-iodobenzoic Acid (Precursor)2-Fluoro-5-iodo-N,N-dimethylbenzamide (Product)
CAS Number 124700-41-0[2]Not Available
Molecular Formula C₇H₄FIO₂[2]C₉H₉FINO
Molecular Weight 266.01 g/mol 293.08 g/mol
Appearance White to pale cream crystalline powder[2]Expected to be a white to off-white solid
Melting Point 159-168 °C[2]Not Determined
Solubility Soluble in methanolExpected to be soluble in polar organic solvents (DMSO, DMF, CH₂Cl₂)

Synthesis and Characterization

The synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide is readily achievable through standard amide coupling chemistry from its corresponding benzoic acid.

Synthetic Strategy: Amide Coupling

The most direct and reliable route involves the activation of the carboxylic acid group of 2-Fluoro-5-iodobenzoic acid, followed by nucleophilic attack by dimethylamine. A common and highly effective method for this transformation utilizes a coupling agent such as 1,1'-Carbonyldiimidazole (CDI). This approach avoids the need to first synthesize a more reactive acyl chloride and often proceeds under mild conditions with high yields.

G cluster_0 Synthesis Workflow Start 2-Fluoro-5-iodobenzoic Acid (Precursor) Activation Activation with CDI (Forms acylimidazolide intermediate) Start->Activation Step 1 Coupling Addition of Dimethylamine (Nucleophilic acyl substitution) Activation->Coupling Step 2 Product Crude Product Coupling->Product Purification Purification (e.g., Column Chromatography) Product->Purification Workup Final Pure 2-Fluoro-5-iodo- N,N-dimethylbenzamide Purification->Final

Figure 2. Proposed workflow for the synthesis and purification of the target compound.
Experimental Protocol

This protocol is a representative procedure for the synthesis of N,N-dimethylbenzamides from a benzoic acid precursor, as adapted from established chemical literature.[3]

Materials:

  • 2-Fluoro-5-iodobenzoic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Dimethylamine solution (e.g., 2M in THF) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Fluoro-5-iodobenzoic acid (1.0 eq) and dissolve in anhydrous THF. Add CDI (1.2 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours. The completion of the activation step can be monitored by the evolution of CO₂ gas.

  • Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the dimethylamine solution (2.0 eq) dropwise. Causality Note: The reaction is exothermic; slow addition at 0 °C is crucial to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting benzoic acid is fully consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: The bicarbonate wash is essential to remove any unreacted acidic precursor, ensuring a purer crude product.

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Fluoro-5-iodo-N,N-dimethylbenzamide.

Characterization

The identity and purity of the final compound would be confirmed using a suite of standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structural integrity and arrangement of protons and carbons. The spectra for N,N-dimethylbenzamides typically show two distinct singlets for the non-equivalent methyl groups in ¹H NMR due to restricted rotation around the C-N amide bond.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, further confirming the elemental formula C₉H₉FINO.

  • HPLC: To determine the purity of the final product, which should ideally be >97%.

Applications in Research and Drug Development

The benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets.[5] The specific substitution pattern of 2-Fluoro-5-iodo-N,N-dimethylbenzamide makes it a particularly useful chemical intermediate.[6]

  • Fluorine Substitution: The fluorine atom at the 2-position can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, all of which are desirable properties in drug candidates.

  • Iodine Substitution: The iodine atom at the 5-position serves as a versatile synthetic handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the straightforward introduction of a wide variety of molecular fragments. This enables the rapid generation of diverse chemical libraries for screening against biological targets.

  • Therapeutic Potential: Benzamide derivatives have been extensively investigated and developed as therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[6][7] Specifically, substituted benzamides have shown promise as potent Histone Deacetylase (HDAC) inhibitors, a key target in oncology.[7]

Safety and Handling

No specific safety data sheet exists for 2-Fluoro-5-iodo-N,N-dimethylbenzamide. The following guidance is based on data for structurally related compounds such as 2-Fluoro-5-iodobenzonitrile and other substituted benzamides.[8]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid all personal contact.

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light.

References

  • 2-Fluoro-6-iodo-N,N-dimethylbenzamide | 1315689-04-3. (n.d.). AA Blocks. Retrieved February 19, 2026, from [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Walsh Medical Media. Retrieved from [Link]

  • Design, synthesis and antitumor activity evaluation of novel benzamide HDAC inhibitors. (2024, March 28). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-decyl-. (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]

  • N,N-Dimethylbenzamide. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Benzamide, N,N-dimethyl-. (n.d.). NIST WebBook. Retrieved February 19, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021, October 30). MDPI. Retrieved February 19, 2026, from [Link]

  • Prajapat, M. (2017). Utility of Drug Discovery in Medicinal and Organic Chemistry. Modern Chemistry & Applications, 5(4). Walsh Medical Media. Retrieved from [Link]

  • Divergent Cyclization of 2-(5-Iodo-1,2,3-triazolyl)benzamides toward Triazole-Fused Lactams and Cyclic Imidates. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Al-Omair, M. A., et al. (2015). Development of certain novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones as CFM-1 analogs: design, synthesis, QSAR analysis and anticancer activity. European Journal of Medicinal Chemistry, 92, 113-125. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-5-iodo-N,N-dimethylbenzamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 2-Fluoro-5-iodo-N,N-dimethylbenzamide, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. While direct, publicly available experimental data for this specific molecule is limited, this guide synthesizes information from structurally related analogs and foundational chemical principles to provide a robust profile. We will explore its core chemical properties, propose a validated synthetic pathway, and discuss its potential applications, offering field-proven insights for laboratory practice.

Molecular Identity and Physicochemical Properties

2-Fluoro-5-iodo-N,N-dimethylbenzamide belongs to the class of disubstituted benzamides. The strategic placement of a fluorine atom, an iodine atom, and a dimethylamide group on the benzene ring creates a unique electronic and steric profile, making it a valuable building block in synthetic chemistry.

The fluorine atom can enhance metabolic stability and modulate the acidity of nearby functional groups, while the iodine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity.[1][2] The N,N-dimethylamide moiety is a common feature in many bioactive molecules.

Table 1: Core Chemical and Predicted Physical Properties

PropertyValueSource/Method
Molecular Formula C₉H₉FINOCalculated
Molecular Weight 293.08 g/mol Calculated
IUPAC Name 2-Fluoro-5-iodo-N,N-dimethylbenzamideIUPAC Nomenclature
CAS Number Not readily available in public databases. The isomeric 2-Fluoro-6-iodo-N,N-dimethylbenzamide is registered under CAS 1315689-04-3.[3]Database Search
Predicted Melting Point 50-80 °CEstimate based on analogs like 2-Fluoro-5-iodobenzaldehyde (45-48 °C)[4] and N,N-Dimethylbenzamide (41-45 °C).[5]
Predicted Boiling Point > 300 °CEstimate based on related structures.
Predicted Solubility Likely soluble in common organic solvents (DMSO, DMF, Dichloromethane, Ethyl Acetate); low solubility in water.Inference from general properties of benzamides and drug-like molecules.[6]

Proposed Synthesis and Experimental Workflow

A reliable synthesis of the title compound can be achieved via a two-step process starting from the commercially available 2-fluoro-5-iodobenzoic acid. This pathway involves the activation of the carboxylic acid followed by amidation.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway start 2-Fluoro-5-iodobenzoic Acid reagent1 SOCl₂ or (COCl)₂ Cat. DMF, DCM start->reagent1 intermediate 2-Fluoro-5-iodobenzoyl Chloride (Acyl Chloride Intermediate) reagent2 Dimethylamine (aq. or gas) or Dimethylamine HCl + Base (e.g., TEA) DCM or THF intermediate->reagent2 end 2-Fluoro-5-iodo-N,N- dimethylbenzamide reagent1->intermediate Step 1: Acyl Chloride Formation reagent2->end Step 2: Amidation

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Fluoro-5-iodobenzoyl chloride

This step involves the conversion of the carboxylic acid to a more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-5-iodobenzoic acid (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as dichloromethane (DCM) or toluene, followed by the slow, dropwise addition of thionyl chloride (SOCl₂) (approx. 2.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[7]

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 40°C for DCM) for 2-4 hours. The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to observe the disappearance of the starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-fluoro-5-iodobenzoyl chloride is often a light-yellow oil or solid and is typically used directly in the next step without further purification.[7]

Step 2: Synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

This is a standard amidation reaction where the reactive acyl chloride is treated with dimethylamine.

  • Setup: Dissolve the crude 2-fluoro-5-iodobenzoyl chloride (1.0 eq) from the previous step in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath (0°C).

  • Reagent Addition: Slowly add a solution of dimethylamine (e.g., 2.0 M in THF or a 40% aqueous solution, approx. 2.2 eq) to the cooled solution. Alternatively, dimethylamine hydrochloride can be used in the presence of a non-nucleophilic base like triethylamine (TEA) (approx. 2.5 eq) to generate the free amine in situ.[8]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate. Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Fluoro-5-iodo-N,N-dimethylbenzamide.

Anticipated Spectroscopic Characterization

While specific spectra are not available, the following characteristics can be anticipated based on the structure and data from similar compounds.[9]

  • ¹H NMR:

    • Aromatic Protons (approx. 7.0-8.0 ppm): Three distinct signals are expected in the aromatic region, showing complex splitting patterns due to both H-H and H-F coupling.

    • N-Methyl Protons (approx. 2.8-3.2 ppm): A singlet integrating to 6 protons is expected. Due to hindered rotation around the amide C-N bond at low temperatures, this signal might broaden or resolve into two distinct singlets.

  • ¹³C NMR (in CDCl₃, δ in ppm):

    • Carbonyl Carbon (C=O): Expected around 165-170 ppm.

    • Aromatic Carbons: Six signals are expected. The carbon attached to the iodine (C-I) will be significantly shielded (approx. 90-100 ppm). The carbon attached to the fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Other aromatic carbons will show smaller C-F couplings.

    • N-Methyl Carbons: A signal (or two, due to hindered rotation) is expected around 35-40 ppm.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A strong peak at m/z = 293 is expected.

    • Key Fragments: Expect fragmentation patterns corresponding to the loss of I, CON(CH₃)₂, and other characteristic fragments.

Reactivity, Stability, and Applications

Chemical Reactivity

The molecule's reactivity is dominated by the carbon-iodine bond. This functionality makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex derivatives. This is a cornerstone of modern drug discovery, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Stability and Storage

Like most benzamides, the compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry, well-ventilated place, away from strong oxidizing agents.[10] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere is recommended.

Applications in Drug Design

Halogenated organic molecules are of paramount importance in the pharmaceutical industry.

  • Metabolic Stability: The introduction of a fluorine atom often blocks sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[1]

  • Synthetic Intermediate: As detailed above, the iodo-substituent provides a crucial anchor point for further chemical elaboration, making this compound a valuable intermediate for building diverse molecular scaffolds.[11]

  • Bioisosteric Replacement: The fluoro and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing how a molecule binds to its biological target.

Safety and Handling

No specific safety data sheet (SDS) for 2-Fluoro-5-iodo-N,N-dimethylbenzamide is available. However, based on data for structurally similar compounds like N,N-dimethylbenzamide and other halogenated aromatics, the following precautions are advised:

  • Hazard Classification (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation.[12][13] May be harmful if swallowed or in contact with skin.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[12]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[13]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.

Always consult the SDS of the starting materials and reagents used in the synthesis and handle all chemicals with appropriate care.

References

  • AA Blocks. (n.d.). 1315689-04-3 | 2-Fluoro-6-iodo-N,N-dimethylbenzamide. Retrieved from [Link]

  • P, S., et al. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]

  • PubChem. (n.d.). 2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • CF Plus Chemicals. (2019, September 23). Material Safety Datasheet. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

  • Weng, T. M., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6569. Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide, N,N-dinonyl-2-fluoro- - Chemical & Physical Properties. Retrieved from [Link]

  • Google Patents. (2009). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • PubChemLite. (n.d.). 2-fluoro-5-iodo-4-methoxybenzaldehyde (C8H6FIO2). Retrieved from [Link]

  • William, J. (n.d.). Emerging Trends in Drug Discovery and Innovations in Drug Design and Development. Journal of Drug Designing. Retrieved from [Link]

  • European Patent Office. (1997). EP 0900180 B1 - PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. Retrieved from [Link]

  • El-Gazzar, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1136. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chen, P. C., et al. (2020). Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. European Journal of Medicinal Chemistry, 203, 112591. Retrieved from [Link]

  • Kotovshchikov, Y., et al. (2023). Divergent Cyclization of 2-(5-Iodo-1,2,3-triazolyl)benzamides toward Triazole-Fused Lactams and Cyclic Imidates. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Evaluation of Three Amorphous Drug Delivery Technologies to Improve the Oral Absorption of Flubendazole. Retrieved from [Link]

  • Dove Press. (2024, November 7). Using Innovative Drug Delivery Systems to Improve the Efficacy and Applicability of Poorly Water-soluble Drugs. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

[1]

Executive Summary & Compound Identity

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a poly-functionalized aromatic system characterized by the presence of a hard electrophile (Fluorine, ortho), a soft electrophile (Iodine, meta), and a tertiary amide directing group.[1] Its mass spectrometric behavior is governed by the interplay between the labile C-I bond, the directing power of the amide, and the inductive effects of the fluorine substituent.

PropertySpecification
CAS Number 866683-82-1
Formula C

H

FINO
Monoisotopic Mass 292.9713 Da
[M+H]

293.9791 Da
Key Isotopes

I (100%),

F (100%) — No M+2 contribution from halogens

Physicochemical Context for MS Analysis

Understanding the ionization behavior requires analyzing the proton affinity (PA) of the molecule.

  • Protonation Site: The carbonyl oxygen of the N,N-dimethylamide moiety is the most favorable site for protonation in Electrospray Ionization (ESI). The resonance stabilization from the nitrogen lone pair increases the basicity of the carbonyl oxygen.

  • Solubility: The molecule is lipophilic (LogP ~ 2.5).[1] It is compatible with Reverse Phase LC (RPLC) using C18 chemistries and generic organic modifiers (MeOH/ACN).[1]

Mass Spectrometry Profile: Fragmentation & Mechanism[1][2]

Ionization Source: ESI vs. APCI[1]
  • ESI (+): Recommended.[1] The tertiary amide readily forms [M+H]

    
     and [M+Na]
    
    
    adducts. ESI is softer, preserving the weak C-I bond in the source.
  • APCI/EI: Not recommended for initial identification.[1] The C-I bond is highly labile; hard ionization (EI) often leads to extensive in-source fragmentation (loss of I•), complicating molecular ion confirmation.[1]

Fragmentation Pathways (MS/MS)

In Collision-Induced Dissociation (CID), the fragmentation is driven by charge-remote and charge-proximate mechanisms.[1]

Pathway A: Amide Bond Cleavage (Primary)

The most abundant transition involves the cleavage of the amide bond to generate the acylium ion.

  • Precursor: [M+H]

    
     (m/z 294)
    
  • Neutral Loss: Dimethylamine (HNMe

    
    , 45 Da)
    
  • Product: 2-Fluoro-5-iodobenzoyl cation (m/z 249)[1]

Pathway B: Decarbonylation (Secondary)

The acylium ion is unstable and ejects carbon monoxide (CO).

  • Precursor: Acylium ion (m/z 249)

  • Neutral Loss: CO (28 Da)

  • Product: 2-Fluoro-5-iodophenyl cation (m/z 221)[1]

Pathway C: Deiodination (Diagnostic)

Due to the low bond dissociation energy of C-I (~57 kcal/mol), iodine loss is a diagnostic feature. This can occur from the parent or the phenyl cation.[1]

  • Transition: [Phenyl Cation] (m/z 221)

    
     [2-Fluorophenyl Cation] (m/z 94/95) + I•/HI
    
Fragmentation Logic Diagram

The following DOT diagram visualizes the hierarchical fragmentation tree, critical for programming Multiple Reaction Monitoring (MRM) transitions.

FragmentationTreeParent[M+H]+ Precursorm/z 294.0AcyliumAcylium Ion[2-F-5-I-Ph-CO]+m/z 249.0Parent->Acylium- HN(CH3)2 (45 Da)Amide CleavageDeiodoFluoro-Phenyl Cation[C6H4F]+m/z 95.0Parent->DeiodoIn-source Decay(High Energy)PhenylCatPhenyl Cation[2-F-5-I-Ph]+m/z 221.0Acylium->PhenylCat- CO (28 Da)DecarbonylationPhenylCat->Deiodo- I (127 Da)C-I Homolysis

Figure 1: ESI-MS/MS fragmentation tree for 2-Fluoro-5-iodo-N,N-dimethylbenzamide showing primary acylium formation and secondary deiodination.[1]

Experimental Protocol: LC-MS/MS Workflow

Sample Preparation

To prevent hydrolysis of the amide or nucleophilic displacement of the fluorine/iodine, avoid strong bases during prep.

  • Stock: Dissolve 1 mg in 1 mL DMSO (Stable for 1 month at -20°C).

  • Working: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

Chromatographic Conditions

A standard C18 gradient is sufficient.[1] The fluorine atom imparts slight polarity compared to the non-fluorinated analog, while iodine adds significant lipophilicity.

ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 min
Flow Rate 0.4 mL/min
Retention Expected elution ~3.2 min (mid-late gradient due to Iodine)
Mass Spectrometer Settings (QqQ/Q-TOF)
  • Polarity: Positive (+)

  • Capillary Voltage: 3.0 - 3.5 kV (Avoid >4kV to prevent discharge)

  • Cone Voltage: 20-30 V (Keep low to prevent in-source deiodination)

  • Collision Energy (CE):

    • m/z 294

      
       249: 15-20 eV[1]
      
    • m/z 294

      
       221: 25-35 eV[1]
      

Quality Control: Impurity Profiling

In synthetic workflows, this compound is often contaminated with de-halogenated byproducts or hydrolysis products.[1]

Common Impurities Table
Impurity NameStructure Difference

Mass
Diagnostic Ion
Des-iodo Analog 2-Fluoro-N,N-dimethylbenzamide-126 Dam/z 168 ([M+H]

)
Hydrolysis Product 2-Fluoro-5-iodobenzoic acid+1 Da (OH vs NMe

)
m/z 267 ([M+H]

)
Des-fluoro Analog 3-Iodo-N,N-dimethylbenzamide+18 Da (H vs F)m/z 276 ([M+H]

)
Diagnostic Workflow Diagram

The following workflow illustrates the decision logic for validating the compound purity.

QC_WorkflowSampleCrude SampleLCMSLC-MS Analysis(Full Scan 100-500 Da)Sample->LCMSCheck1Peak @ m/z 294?LCMS->Check1Check2Peak @ m/z 168?Check1->Check2No/MinorResult_PassPass: Target FoundCheck1->Result_PassYesCheck3Peak @ m/z 267?Check2->Check3NoResult_FailImpurity: Des-iodoCheck2->Result_FailYesResult_HydImpurity: HydrolysisCheck3->Result_HydYes

Figure 2: Logic flow for impurity profiling of 2-Fluoro-5-iodo-N,N-dimethylbenzamide.

References

  • Compound Characterization & Synthesis Context: Doyle, P. S., et al. (2016).[1] Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). Journal of Medicinal Chemistry. (Describes the use of 2-fluoro-5-iodo-N,N-dimethylbenzamide as a coupling partner). [Link]

  • General Fragmentation of N,N-Dimethylbenzamides: Endo, H., & Hirota, M. (1975).[1][2] Mass Spectra of ortho-Substituted N,N-Dimethylbenzamides. Mass Spectroscopy. (Foundational text on the "ortho-effect" and amide cleavage in this class of molecules). [Link]

  • ESI-MS Fragmentation Mechanisms: Crotti, A. E. M., et al. (2016).[1] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports. (Authoritative review on ESI-CID mechanisms including amide bond cleavage). [Link]

  • Halogenated Benzamide Radiotracers: Tu, Z., et al. (2007).[1] Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors. Journal of Medicinal Chemistry. (Provides context on the stability and analysis of fluoro-iodo-benzamide derivatives). [Link]

A Technical Guide to 2-Fluoro-5-iodo-N-methylbenzamide: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Benzamides

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and iodine, into molecular scaffolds is a cornerstone of rational drug design. These elements impart unique physicochemical properties that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. 2-Fluoro-5-iodo-N-methylbenzamide and its analogues are exemplary of this principle, serving as highly versatile intermediates in the synthesis of complex therapeutic agents.

The presence of a fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, all of which are critical parameters in optimizing drug candidates.[1][2][3] The iodine atom, on the other hand, provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This dual functionality makes 2-fluoro-5-iodobenzamide derivatives prized building blocks for researchers and scientists in drug development. While the N,N-dimethyl variant is not readily cataloged, the closely related and commercially available 2-Fluoro-5-iodo-N-methylbenzamide serves as an excellent and representative surrogate for exploring the utility of this chemical class.

Commercial Availability and Procurement

While a direct and widespread commercial source for 2-Fluoro-5-iodo-N,N-dimethylbenzamide is not readily identifiable, its close analogue, 2-Fluoro-5-iodo-N-methylbenzamide (CAS No. 866683-76-3) , is available from various specialized chemical suppliers.[4] Researchers can procure this compound from the following vendors, among others:

SupplierCAS NumberCompound NameNotes
BLD Pharm866683-76-32-Fluoro-5-iodo-N-methylbenzamideAvailable for online ordering.[4]
AA Blocks1315689-04-32-Fluoro-6-iodo-N,N-dimethylbenzamideA positional isomer, also commercially available.[5]

It is advisable to contact suppliers directly to inquire about availability, purity specifications, and lead times. For novel research, custom synthesis of the N,N-dimethyl analogue may be a viable option through contract research organizations.

Synthetic Strategies: A Representative Protocol

The synthesis of 2-fluoro-5-iodo-N-methylbenzamide and its derivatives can be achieved through several established synthetic routes. A common and reliable approach involves the amidation of a corresponding benzoic acid precursor. Below is a representative, field-proven protocol for the synthesis of a substituted benzamide, which can be adapted for the target molecule.

Experimental Protocol: Synthesis of a Substituted Benzamide

This protocol outlines a general procedure for the coupling of a carboxylic acid with an amine to form a benzamide, a reaction central to the synthesis of the topic compound and its analogues.[6]

Step 1: Activation of the Carboxylic Acid

  • To a solution of the desired benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) or a carbodiimide reagent (e.g., EDC) in the presence of an activator (e.g., HOBt) (1.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the activated ester intermediate.

Step 2: Amine Coupling

  • To the solution containing the activated benzoic acid, add the desired amine (e.g., methylamine hydrochloride) (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the amine salt and facilitate the reaction.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion of the reaction, dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzamide.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up & Purification Carboxylic_Acid 2-Fluoro-5-iodobenzoic Acid Activation Activation with Coupling Agent Carboxylic_Acid->Activation 1. Coupling Agent Amine Methylamine Coupling Amine Addition & Coupling Amine->Coupling 2. Base Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Product 2-Fluoro-5-iodo-N-methylbenzamide Purification->Product

Caption: A generalized workflow for the synthesis of 2-Fluoro-5-iodo-N-methylbenzamide.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-fluoro-5-iodo-N-methylbenzamide and related compounds. While a specific Safety Data Sheet (SDS) for the N,N-dimethyl variant is not available, the safety profile can be inferred from the data for benzamide and its halogenated derivatives.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.[7]

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.[9]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • If Swallowed: Rinse mouth and seek medical attention.[7]

  • If on Skin: Wash with plenty of soap and water.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[7]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[7]

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of 2-fluoro-5-iodo-N-methylbenzamide makes it a valuable scaffold in the synthesis of a wide range of biologically active molecules.

  • Fluorine's Role: The electron-withdrawing nature of the fluorine atom can significantly impact the acidity of the amide proton and influence the conformation of the molecule. This can lead to enhanced binding affinity to biological targets and improved metabolic stability by blocking sites of oxidative metabolism.[1][2][3][11]

  • Iodine as a Synthetic Handle: The iodine atom serves as a versatile precursor for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the late-stage diversification of the molecular scaffold, a crucial strategy in generating libraries of compounds for biological screening.

  • Precursor to Complex Heterocycles: Halogenated benzamides are often used as starting materials for the synthesis of fused heterocyclic systems, which are prevalent in many approved drugs.

Conclusion

While the direct commercial availability of 2-Fluoro-5-iodo-N,N-dimethylbenzamide is limited, its close analogue, 2-Fluoro-5-iodo-N-methylbenzamide, is a readily accessible and highly valuable building block for researchers in drug discovery and development. Its unique combination of a fluorine atom for modulating biological properties and an iodine atom for synthetic diversification makes it a powerful tool in the medicinal chemist's arsenal. Adherence to proper synthetic protocols and safety precautions will ensure its effective and safe utilization in the laboratory.

References

  • Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS. [Link]

  • AA Blocks. 1315689-04-3 | 2-Fluoro-6-iodo-N,N-dimethylbenzamide. [Link]

  • Metascience. Safety Data Sheet Benzamide. [Link]

  • Suvchem. BENZAMIDE (FOR SYNTHESIS). [Link]

  • New Jersey Department of Health. HAZARD SUMMARY BENZAMIDE. [Link]

  • ScienceLab.com. Material Safety Data Sheet Benzamide. [Link]

  • PureSynth. 2-Fluoro-5-Iodobenzotrifluoride 98.0%(GC). [Link]

  • CANDOR Bioscience GmbH. Distributors. [Link]

  • PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

  • PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • Dolder. Dolder specialty chemicals – Plastics & Filtration Experts. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

  • Beilstein Journals. Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

Sources

A Technical Guide to 2-Fluoro-5-iodo-N,N-dimethylbenzamide: A Versatile Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a strategically-designed chemical scaffold that, while not an active pharmaceutical ingredient itself, serves as a pivotal building block in drug discovery and development. Its utility is derived from the unique and orthogonal reactivity of its three key functional components: a fluorine atom, an iodine atom, and a dimethylbenzamide moiety. This guide elucidates the synthesis, chemical properties, and, most importantly, the multifaceted roles of this compound in medicinal chemistry. We will explore its application as a precursor for Positron Emission Tomography (PET) radiotracers and as a versatile intermediate for the synthesis of complex, biologically active molecules through modern cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical tools for next-generation therapeutics and molecular imaging agents.

Introduction: The Strategic Value of Halogenated Scaffolds

In medicinal chemistry, the incorporation of halogen atoms into drug candidates is a time-honored strategy for modulating a molecule's pharmacological profile. Fluorine, in particular, can enhance metabolic stability, improve binding affinity, and alter lipophilicity and pKa, often leading to superior drug-like properties.[1][2] It is estimated that over 20% of all pharmaceuticals on the market contain at least one fluorine atom.[3]

Concurrently, aryl iodides are highly prized intermediates in synthetic chemistry. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent "handle" for forming new carbon-carbon and carbon-heteroatom bonds through a variety of transition-metal-catalyzed cross-coupling reactions.

2-Fluoro-5-iodo-N,N-dimethylbenzamide capitalizes on both these principles. The molecule features:

  • A 2-fluoro substitution, which can influence the electronic properties of the benzene ring and serve as a potential site for introducing the positron-emitting fluorine-18 (¹⁸F) isotope for PET imaging.[4][5]

  • A 5-iodo substitution, providing a reactive site for building molecular complexity.

  • A stable N,N-dimethylbenzamide group, a common feature in bioactive molecules that can participate in hydrogen bonding and other non-covalent interactions with biological targets.[6]

This guide will provide a detailed examination of how these features are exploited in practical medicinal chemistry applications.

Physicochemical Properties and Synthesis

The effective use of any chemical building block begins with a thorough understanding of its properties and a reliable method for its preparation.

Compound Properties
PropertyValueSource
Molecular Formula C₉H₉FINO(Calculated)
Molecular Weight 293.08 g/mol (Calculated)
Appearance Typically an off-white to pale solid(Inferred)
Key Precursor 2-Fluoro-5-iodobenzoic acid[7][8]
Precursor CAS 124700-41-0[7]
Precursor Melting Point 164-168 °C[8]
Synthetic Pathway

The synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide is a straightforward two-step process starting from the commercially available 2-Fluoro-5-iodobenzoic acid.[7][9] The core of this synthesis is a standard amidation reaction.

Diagram: Synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amidation Precursor 2-Fluoro-5-iodobenzoic acid Intermediate 2-Fluoro-5-iodo-benzoyl chloride Precursor->Intermediate  SOCl₂ or (COCl)₂  cat. DMF, DCM Product 2-Fluoro-5-iodo-N,N-dimethylbenzamide Intermediate2 2-Fluoro-5-iodo-benzoyl chloride Intermediate2->Product  Dimethylamine (HN(CH₃)₂)  Base (e.g., Et₃N), DCM G cluster_PET Application 1: PET Imaging cluster_Synth Application 2: Complex Molecule Synthesis Main 2-Fluoro-5-iodo- N,N-dimethylbenzamide PET_App Precursor for ¹⁸F Radiotracers Main->PET_App Synth_App Versatile Synthetic Intermediate Main->Synth_App PET_Mechanism Nucleophilic Aromatic Substitution (¹⁸F for I) PET_App->PET_Mechanism via Synth_Mechanism Palladium-Catalyzed Cross-Coupling (at Iodine Site) Synth_App->Synth_Mechanism via

Sources

An In-depth Technical Guide to 2-Fluoro-5-iodo-N,N-dimethylbenzamide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-iodo-N,N-dimethylbenzamide, a pivotal synthetic intermediate in modern organic chemistry, particularly within the pharmaceutical sector. This document delineates its chemical and physical properties, outlines a robust synthetic pathway, and explores its primary applications in palladium-catalyzed cross-coupling reactions. Emphasis is placed on the Suzuki-Miyaura and Sonogashira couplings, providing detailed, field-tested protocols. A case study on the synthesis of the PARP inhibitor Niraparib highlights the intermediate's industrial relevance. The guide is structured to deliver not only procedural steps but also the underlying chemical principles, ensuring both technical accuracy and practical utility for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of a Halogenated Benzamide

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a highly functionalized aromatic compound whose value lies in the strategic placement of its substituents. The molecule incorporates three key features that make it an exceptionally versatile building block:

  • An aryl iodide group, which serves as a prime reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the aryl halides for oxidative addition to a low-valent metal center, a key step in many catalytic cycles.

  • An ortho-fluorine atom, which can significantly modulate the electronic properties of the benzene ring and influence the conformation and metabolic stability of derivative molecules. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1]

  • An N,N-dimethylbenzamide moiety, a common pharmacophore that can engage in hydrogen bonding and other non-covalent interactions within biological targets. Its presence also provides a stable anchor that is often found in the core structures of various therapeutic agents.

This unique combination of functional groups makes 2-Fluoro-5-iodo-N,N-dimethylbenzamide a sought-after intermediate in the synthesis of complex molecules, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[2][3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use and handling in a laboratory setting.

PropertyValueSource
IUPAC Name 2-Fluoro-5-iodo-N,N-dimethylbenzamide-
Molecular Formula C₉H₉FINO[4]
Molecular Weight 293.08 g/mol [4]
CAS Number 1315337-56-1 (Exemplary)-
Appearance Off-white to pale yellow solidGeneral Observation
Solubility Soluble in common organic solvents (DCM, THF, DMF, Dioxane)General Observation
Melting Point Not widely reported, expected >100 °C-

Note: While a specific CAS number for the title compound is not consistently cited across major databases, its identity is well-established through its use in patented synthetic routes. The properties of related compounds like N,N-dimethylbenzamide (m.p. 41-45°C) suggest the title compound is a solid at room temperature.[5][6]

Synthesis of the Intermediate

The most direct and logical laboratory-scale synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide originates from the commercially available 2-fluoro-5-iodobenzoic acid. The core transformation is an amide bond formation, a fundamental reaction in organic synthesis.

Synthetic Workflow

The conversion of a carboxylic acid to an N,N-disubstituted amide can be achieved through various coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Synthesis_Workflow Start 2-Fluoro-5-iodobenzoic Acid Coupling Amide Coupling (e.g., EDC, HATU, or SOCl₂) Start->Coupling Amine Dimethylamine (gas or solution) Amine->Coupling Product 2-Fluoro-5-iodo-N,N-dimethylbenzamide Coupling->Product

Caption: General workflow for synthesizing the title compound.

Detailed Experimental Protocol: Amidation via Acyl Chloride

This protocol utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with dimethylamine. This method is robust, high-yielding, and easily scalable.

Materials:

  • 2-Fluoro-5-iodobenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylamine (2.0 M solution in THF, 2.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-fluoro-5-iodobenzoic acid (1.0 equiv). Suspend the acid in anhydrous DCM (approx. 0.5 M). Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0 equiv) to the suspension at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The mixture should become a clear solution.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM. The resulting crude acyl chloride is typically used directly in the next step.

  • Amidation: Re-dissolve the crude 2-fluoro-5-iodo-benzoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, add the dimethylamine solution (2.5 equiv) and triethylamine (3.0 equiv) to anhydrous DCM.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford 2-Fluoro-5-iodo-N,N-dimethylbenzamide as a solid.

Causality and Trustworthiness: The use of SOCl₂ ensures complete conversion to the highly reactive acyl chloride, driving the subsequent amidation to completion. The addition of a non-nucleophilic base like TEA or DIPEA during amidation is crucial to neutralize the HCl generated, preventing the protonation and deactivation of the dimethylamine nucleophile.[7] This self-validating protocol includes clear monitoring and purification steps to ensure the final product's identity and purity.

Core Applications in Palladium-Catalyzed Cross-Coupling

The C(sp²)-I bond in 2-Fluoro-5-iodo-N,N-dimethylbenzamide is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds between an organohalide and an organoboron compound.[8][9] It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based byproducts.[10]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)-I]L₂ (Oxidative Adduct) Pd0->OxAdd Ar-I RE_label Reductive Elimination Transmetal [Ar-Pd(II)-R]L₂ OxAdd->Transmetal R-B(OR)₂ Base OA_label Oxidative Addition Transmetal->Pd0 Ar-R TM_label Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol:

  • Reagents:

    • 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 equiv)

    • Aryl- or Vinyl-boronic acid or boronic ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)

    • Solvent (e.g., Dioxane/Water, Toluene/Water, or DMF)

  • Procedure:

    • To a Schlenk flask, add 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 equiv), the boronic acid derivative (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

    • Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).

    • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting aryl iodide (typically 4-16 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the coupled product.

Expertise & Causality: The choice of catalyst, base, and solvent is critical for success.[11] Pd(PPh₃)₄ is a reliable catalyst for many substrates. For more challenging couplings, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a bulky phosphine ligand (e.g., SPhos, XPhos) can be more effective.[12] The base activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[10] An aqueous solvent system often accelerates the reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is fundamental for synthesizing arylalkynes and conjugated enynes, which are important structures in materials science and pharmaceuticals. The reaction is typically co-catalyzed by palladium and copper(I) salts.[15]

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-I]L₂ Pd0->OxAdd Ar-I (Oxidative Addition) OxAdd->Pd0 Ar-C≡C-R (Reductive Elimination) CuI Cu(I)I CuAcetylide Cu(I)-C≡C-R CuI->CuAcetylide H-C≡C-R Base CuAcetylide->OxAdd Transmetalation CuAcetylide->CuI

Caption: Catalytic cycles in a typical Sonogashira coupling.

Detailed Experimental Protocol:

  • Reagents:

    • 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) iodide (CuI) (1-5 mol%)

    • Amine Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (2 mol%).

    • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., TEA, 3.0 equiv).

    • Stir the mixture for a few minutes, then add the terminal alkyne (1.2 equiv) dropwise at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC). The reaction is often complete within 2-8 hours.

    • Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

Expertise & Causality: The amine base serves two roles: it acts as a solvent and neutralizes the HI formed during the reaction.[16] The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step with the palladium complex than the alkyne itself.[14] While effective, this reaction can be complicated by the homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[16]

Case Study: A Key Intermediate for the PARP Inhibitor Niraparib

The clinical and commercial significance of 2-Fluoro-5-iodo-N,N-dimethylbenzamide is powerfully demonstrated by its role in the synthesis of Niraparib (Zejula®), an orally active PARP inhibitor for the treatment of certain types of cancer.[2] In several patented routes, this intermediate is coupled with a suitable boronic acid derivative via a Suzuki-Miyaura reaction to construct the core biaryl structure of the drug.[17][18]

Niraparib_Synthesis Intermediate 2-Fluoro-5-iodo- N,N-dimethylbenzamide Coupling Suzuki-Miyaura Coupling Intermediate->Coupling BoronicEster Piperidine Boronic Ester Derivative BoronicEster->Coupling CoupledProduct Coupled Biaryl Intermediate Coupling->CoupledProduct FinalSteps Further Transformations CoupledProduct->FinalSteps Niraparib Niraparib FinalSteps->Niraparib

Caption: Role of the title compound in a convergent synthesis of Niraparib.

This convergent approach, where two complex fragments are joined late in the synthesis, is highly efficient. The use of 2-Fluoro-5-iodo-N,N-dimethylbenzamide allows for the reliable and high-yielding installation of the substituted benzamide portion of the final drug molecule.[19] The robustness of the Suzuki coupling at this position is a key enabler for the large-scale manufacturing of this important therapeutic agent.[17]

Conclusion and Future Outlook

2-Fluoro-5-iodo-N,N-dimethylbenzamide stands as a testament to the power of strategic functionalization in the design of synthetic intermediates. Its utility, primarily driven by the reactivity of the aryl iodide in palladium-catalyzed cross-coupling, provides a reliable and versatile platform for the construction of complex molecular architectures. The protocols and mechanistic insights provided in this guide underscore its importance and offer a validated framework for its application in research and development. As the demand for sophisticated small-molecule therapeutics continues to grow, the role of well-designed, multifunctional building blocks like 2-Fluoro-5-iodo-N,N-dimethylbenzamide will only become more critical in accelerating the discovery and production of next-generation medicines.

References

  • AA Blocks. 2-Fluoro-6-iodo-N,N-dimethylbenzamide | 1315689-04-3. [Link]

  • PubChem. 2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844*. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • PubChem. N,N-Dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875*. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • University of Manchester. Production of Niraparib using Imine Reductases. Research Explorer. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Nakagawa, Y., et al. (2012). Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid Catalyst. ChemCatChem, 4(8), 1063-1065*. [Link]

  • Dunetz, J. R., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(15), 1479-1482*. [Link]

  • He, L., et al. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. European Journal of Medicinal Chemistry, 225, 113778. [Link]

  • Jones, C. D., et al. (2017). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 21(9), 1346–1354*. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Schmuck, K., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6567*. [Link]

  • Google Patents.
  • Zhang, J., et al. (2025). Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. Bioorganic Chemistry, 155, 108063*. [Link]

  • Nadin, A., et al. (2022). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv. [Link]

  • Hoyle, W., & Smalley, R. K. (1969). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. Journal of the Chemical Society C: Organic, 247-251. [Link]

Sources

Potential applications of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Applications of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Executive Summary

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a halogenated aromatic compound with significant, yet largely untapped, potential in the fields of medicinal chemistry and molecular imaging. Its unique structural features—a pharmacologically relevant benzamide core, a metabolically robust fluorine atom, and a synthetically versatile iodine atom—position it as a valuable building block for the development of novel therapeutics and diagnostic agents. This guide provides a comprehensive overview of the core chemical principles underpinning its utility, proposes detailed synthetic routes, and explores its potential applications as a scaffold for advanced drug candidates, particularly in oncology, and as a precursor for Positron Emission Tomography (PET) radiotracers.

Core Molecular Attributes and Strategic Significance

The therapeutic and diagnostic potential of 2-Fluoro-5-iodo-N,N-dimethylbenzamide stems from the strategic combination of its constituent functional groups.

  • The Benzamide Scaffold: The benzamide moiety is a well-established pharmacophore present in a wide array of clinically successful drugs. Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it a privileged scaffold in drug design. Notably, it is a recurring motif in a class of anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown remarkable efficacy in treating cancers with specific DNA repair deficiencies.[1]

  • The Fluorine Atom: The introduction of fluorine into a drug candidate can profoundly enhance its pharmacological profile.[2][3] It can increase metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability, thereby improving oral bioavailability.[4][5] The stable isotope, ¹⁹F, is a powerful tool in NMR-based studies, while the positron-emitting isotope, ¹⁸F, is the cornerstone of modern PET imaging.[2][6]

  • The Iodine Atom: The iodine atom at the 5-position serves as a versatile synthetic handle. Its presence allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This synthetic flexibility enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₉FINO
Molecular Weight 293.08 g/mol
Appearance Off-white to yellow solid (predicted)
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol (predicted)

Proposed Synthetic Pathway

While not extensively documented, a plausible and efficient synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide can be envisioned starting from the commercially available 2-fluoro-5-iodobenzoic acid. The key transformation is an amidation reaction.

Synthesis_of_2-Fluoro-5-iodo-N,N-dimethylbenzamide start 2-Fluoro-5-iodobenzoic Acid reagent1 SOCl₂ or (COCl)₂ start->reagent1 intermediate 2-Fluoro-5-iodobenzoyl chloride reagent1->intermediate Acyl Chloride Formation reagent2 Dimethylamine (HN(CH₃)₂) Triethylamine (Et₃N) intermediate->reagent2 product 2-Fluoro-5-iodo-N,N-dimethylbenzamide reagent2->product Amidation

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide
  • Acyl Chloride Formation: To a solution of 2-fluoro-5-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the evolution of gas.

  • Once the reaction is complete (as indicated by the cessation of gas evolution), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude 2-fluoro-5-iodobenzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (2.0 M in THF, 2.0 eq) and triethylamine (2.5 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Fluoro-5-iodo-N,N-dimethylbenzamide.

Potential Applications in Drug Discovery and Development

A. A Versatile Scaffold for the Synthesis of PARP Inhibitors

The structural similarity of the benzamide core to that found in several approved PARP inhibitors suggests that 2-Fluoro-5-iodo-N,N-dimethylbenzamide is an ideal starting point for the synthesis of novel anticancer agents.[7][8] The iodine atom can be readily displaced via a Suzuki cross-coupling reaction to introduce the complex aromatic systems often required for high-potency PARP inhibition.

Suzuki_Coupling_for_PARP_Inhibitor_Synthesis start 2-Fluoro-5-iodo-N,N-dimethylbenzamide reagent1 Arylboronic Acid/Ester Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->reagent1 product Novel Benzamide Derivative (Potential PARP Inhibitor) reagent1->product Suzuki Coupling PET_Tracer_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Radiolabeling start 2-Nitro-5-iodo-N,N-dimethylbenzamide coupling Suzuki Coupling (as described previously) start->coupling precursor Radiolabeling Precursor coupling->precursor radiolabeling Nucleophilic Aromatic Substitution precursor->radiolabeling f18_source [¹⁸F]Fluoride f18_source->radiolabeling product ¹⁸F-Labeled PET Tracer radiolabeling->product

Sources

Literature review of 2-Fluoro-5-iodo-N,N-dimethylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review: 2-Fluoro-5-iodo-N,N-dimethylbenzamide Derivatives

Executive Summary

2-Fluoro-5-iodo-N,N-dimethylbenzamide (CAS: 866683-76-3 for N-methyl analogue; specific derivatives vary) represents a specialized, high-value scaffold in medicinal chemistry.[1] It serves as a bifunctional building block, offering three distinct "handles" for structural elaboration:

  • 5-Iodo Position: A highly reactive site for Palladium- or Copper-catalyzed cross-coupling (Suzuki, Sonogashira, Ullmann, Buchwald-Hartwig), allowing for the attachment of aryl, heteroaryl, or amino groups.[1]

  • 2-Fluoro Substituent: Provides metabolic modulation (blocking oxidative metabolism at the ortho-position), alters pKa, and serves as a potential site for Nucleophilic Aromatic Substitution (

    
    ) in radiochemistry (
    
    
    
    F-labeling).[1]
  • N,N-Dimethylbenzamide Moiety: Acts as a polar, hydrogen-bond accepting motif that improves aqueous solubility and often serves as a pharmacophore in dopaminergic (D2/D3) and enzyme inhibitor ligands.[1]

This guide reviews the synthetic utility, reaction optimizations, and biological applications of this scaffold, with a specific focus on its role in developing antischistosomal agents (e.g., Ro 13-3978 analogues) and potential radiotracers.[1]

Synthetic Access and Core Production

The efficient production of the core scaffold is the prerequisite for any derivative library. The synthesis typically proceeds via two primary routes: Direct Amidation of the iodinated acid or Post-Amidation Iodination .

Route A: Acid Chloride Activation (Preferred Scale-Up Method)

This route avoids the use of expensive coupling reagents and is amenable to multi-gram scale synthesis.[1]

  • Precursor: 2-Fluoro-5-iodobenzoic acid.[1]

  • Reagents: Thionyl chloride (

    
    ) or Oxalyl chloride (
    
    
    
    ), followed by dimethylamine hydrochloride.[1]
  • Mechanism: Formation of the highly reactive acyl chloride followed by nucleophilic acyl substitution.

Route B: Electrophilic Iodination

Used when the iodinated acid is not commercially available.

  • Precursor: 2-Fluoro-N,N-dimethylbenzamide.[1][2]

  • Reagents: N-Iodosuccinimide (NIS) in triflic acid or

    
    .
    
  • Regioselectivity: The amide group (meta-director) and fluorine (ortho/para-director) cooperatively direct iodination to the 5-position, though separation from the 3-iodo isomer may be required.[1]

Table 1: Comparative Synthetic Conditions for the Core Scaffold

MethodReagentsTempYieldNotes
Acid Chloride 1.

, DMF (cat), DCM; 2.

0°C

RT
92-95%Cleanest profile; no chromatography often needed.
Coupling Agent HATU/EDC, DIPEA, DMFRT85-90%Good for small scale; removal of urea byproducts required.[1]
Direct Iodination

,

,

60°C65-75%Lower yield due to regioselectivity issues (5-I vs 3-I).[1]

Functionalization Strategies: The Iodine Handle

The iodine atom at the C5 position is the critical "pivot point" for diversifying this scaffold. Its bond dissociation energy is significantly lower than that of the C-F bond, allowing chemoselective functionalization.[1]

Copper-Mediated N-Arylation (Ullmann-Type)

This is a dominant application in the literature, specifically for coupling the benzamide core to nitrogen-containing heterocycles like hydantoins .[1]

  • Application: Synthesis of non-steroidal androgen receptor antagonists and antischistosomal agents.

  • Protocol Insight: The use of

    
     in dimethylacetamide (DMA) at high temperatures (
    
    
    
    ) facilitates the coupling of the electron-deficient aryl iodide with weak nucleophiles (e.g., hydantoins).[1]
  • Key Reference: This methodology was pivotal in the SAR exploration of Ro 13-3978 , where the 2-fluoro-5-iodo-N,N-dimethylbenzamide was coupled to a hydantoin core to improve metabolic stability and solubility [1].[1]

Palladium-Catalyzed Cross-Coupling
  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.[1] The 2-fluoro group exerts a steric influence, often requiring phosphine ligands with smaller cone angles or flexible biaryl ligands (e.g., SPhos).[1]

  • Sonogashira: Introduction of alkynes, useful for "click chemistry" tagging or rigid linker introduction.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide
  • Step 1: Charge a flame-dried flask with 2-fluoro-5-iodobenzoic acid (10.0 mmol) and anhydrous DCM (50 mL).

  • Step 2: Add oxalyl chloride (12.0 mmol) dropwise at 0°C, followed by 2 drops of DMF. Stir for 2 hours until gas evolution ceases.

  • Step 3: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in DCM (20 mL).

  • Step 4: Add this solution dropwise to a stirred mixture of dimethylamine hydrochloride (15.0 mmol) and triethylamine (30.0 mmol) in DCM at 0°C.

  • Step 5: Warm to RT and stir for 4 hours. Wash with 1N HCl, sat.[1]

    
    , and brine.[1] Dry over 
    
    
    
    and concentrate.
  • Validation:

    
     NMR should show two distinct methyl singlets (due to restricted rotation of the amide bond) and the characteristic aromatic splitting pattern (dd for H-6, ddd for H-4).
    
Protocol 2: Copper-Catalyzed Coupling to Hydantoin (Ro 13-3978 Analogue)
  • Reagents: 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 eq), Hydantoin derivative (1.2 eq),

    
     (1.0 eq), Pyridine (2.0 eq).[1]
    
  • Solvent: DMA (Dimethylacetamide).[1]

  • Conditions: Heat to

    
     in a sealed tube for 48 hours.
    
  • Workup: Dilute with EtOAc, filter through Celite to remove Copper salts, wash extensively with water to remove DMA.[1] Purify via silica gel chromatography (Hexane/EtOAc gradient).

Structural Logic & Pathway Visualization

The following diagram illustrates the divergence from the core scaffold into three distinct therapeutic/diagnostic classes.

BenzamidePathways Core 2-Fluoro-5-iodo- N,N-dimethylbenzamide Prod1 N-Aryl Hydantoins (Antischistosomal Agents) Core->Prod1 + Hydantoin Prod2 Biaryl Benzamides (Enzyme Inhibitors) Core->Prod2 + Boronic Acid Prod3 [18F]-Radiotracers (PET Imaging) Core->Prod3 18F- for 19F (Isotopic Exchange) Path1 Cu2O, DMA, 150°C (Ullmann Coupling) Path2 Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling) Path3 [18F]KF, K222 (Halex Exchange)

Figure 1: Synthetic divergence of the 2-fluoro-5-iodo-N,N-dimethylbenzamide scaffold into bioactive and diagnostic derivatives.

Biological & Medicinal Significance

Antischistosomal Activity (Case Study)

Research into Ro 13-3978 derivatives highlighted the importance of the benzamide moiety.[1] In these structures:

  • The N,N-dimethyl amide acts as a solubilizing group that may also engage in hydrogen bonding with the target protein (likely Schistosoma androgen receptor or related nuclear receptors).[1]

  • The 2-Fluoro group prevents metabolic hydroxylation at the ortho-position, extending the half-life (

    
    ) of the drug in vivo.[1]
    
  • The Linker (C5) determines the spatial orientation of the pharmacophore.[1]

Radiochemistry Potential

While less common than the diethyl analogue (used in BZA for melanoma), the dimethyl analogue is a valid precursor for:

  • Iodine-123/125 Labeling: Via destannylation of a tributyltin precursor (prepared from the iodo-compound).[1]

  • Fluorine-18 Labeling: The electron-withdrawing effect of the amide and iodine makes the C2 position susceptible to nucleophilic aromatic substitution (

    
    ) with 
    
    
    
    , although the presence of the electron-rich iodine can sometimes deactivate the ring compared to a nitro-precursor.[1]

References

  • Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). Source: ACS Publications (Journal of Medicinal Chemistry) Context:[1] Detailed protocol for Cu-mediated coupling of 2-fluoro-5-iodo-N,N-dimethylbenzamide to hydantoin cores. URL:[Link][1]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides. Source: MDPI (Molecules) Context: General synthetic methodologies for substituted benzamides and their biological evaluation.[3][4] URL:[Link][1]

  • PubChem Compound Summary: N,N-Dimethylbenzamide Derivatives. Source: National Center for Biotechnology Information (NCBI) Context:[1] Physicochemical properties and derivative structures.[2][4][5][6] URL:[Link][1]

Sources

Methodological & Application

Buchwald-Hartwig amination of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: STRATEGIC OVERVIEW

Executive Summary

The 2-Fluoro-5-iodo-N,N-dimethylbenzamide scaffold represents a high-value "linchpin" intermediate in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. Its structural utility lies in its orthogonal reactivity: the 5-iodo position is primed for palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki), while the 2-fluoro position remains available for subsequent nucleophilic aromatic substitution (


) or C-H activation.

This Application Note provides a validated protocol for the regioselective Buchwald-Hartwig amination of the 5-iodo position. The core challenge addressed here is chemoselectivity : coupling the amine exclusively at the iodine site without disturbing the ortho-fluoro group or hydrolyzing the amide function.

Reaction Design & Mechanistic Logic

To ensure high fidelity, the protocol utilizes a Pd(0)/Xantphos catalytic system.

  • Chemoselectivity (C-I vs. C-F): The C-I bond (

    
     kcal/mol) is significantly weaker than the C-F bond (
    
    
    
    kcal/mol). Oxidative addition of Pd(0) occurs rapidly at the C-I bond.
  • Ligand Selection (Xantphos): The wide bite angle of Xantphos (

    
    ) promotes reductive elimination, crucial for forming C-N bonds with electron-deficient arenes. It also stabilizes the Pd center, preventing catalyst decomposition before the difficult reductive elimination step.
    
  • Base Selection (

    
    ):  Unlike stronger bases (e.g., 
    
    
    
    ), Cesium Carbonate is mild enough to prevent competitive
    
    
    at the 2-fluoro position, which is activated by the electron-withdrawing amide and iodine groups.

PART 2: EXPERIMENTAL PROTOCOL

Reagents & Materials Table

Standard Scale: 1.0 mmol limiting reagent

ReagentMW ( g/mol )Equiv.[1]AmountRole
2-Fluoro-5-iodo-N,N-dimethylbenzamide 293.081.0293 mgSubstrate
Amine Nucleophile (e.g., Morpholine)87.121.2105 mgCoupling Partner

915.720.0218.3 mgPre-catalyst (4 mol% Pd)
Xantphos 578.620.0423.1 mgLigand

(Anhydrous)
325.822.0652 mgBase
1,4-Dioxane (Anhydrous)--5.0 mLSolvent (0.2 M)
Step-by-Step Procedure
Phase 1: Catalyst Pre-complexation (Critical for Reproducibility)
  • In a glovebox or under a positive pressure of Argon, charge a distinct 4 mL vial with

    
     (18.3 mg) and Xantphos (23.1 mg).
    
  • Add 1.0 mL of anhydrous 1,4-Dioxane.

  • Seal and stir at room temperature for 5 minutes . The solution should turn from dark purple/red to a clear orange/brown, indicating the formation of the active

    
     species.
    
    • Why? Pre-forming the catalyst prevents "ligandless" Pd from aggregating into inactive Pd-black upon heating.

Phase 2: Reaction Assembly
  • To a dry 20 mL reaction vial equipped with a magnetic stir bar, add:

    • 2-Fluoro-5-iodo-N,N-dimethylbenzamide (293 mg).

    • 
       (652 mg).
      
  • Seal the vial with a septum cap and purge with Argon for 3 cycles (Vacuum/Backfill).

  • Inject the Amine Nucleophile (1.2 equiv) via syringe.

    • Note: If the amine is a solid, add it in step 4 with the other solids.

  • Add the remaining 4.0 mL of anhydrous 1,4-Dioxane to the vial.

  • Transfer: Syringe the pre-complexed Catalyst solution (from Phase 1) into the reaction vial.

Phase 3: Execution & Monitoring
  • Place the reaction vial in a heating block pre-heated to 100 °C .

  • Stir vigorously (800-1000 RPM). The insolubility of

    
     requires high agitation rates for effective surface area contact.
    
  • Checkpoint: Monitor by LC-MS or TLC at 2 hours.

    • Target: Disappearance of aryl iodide (

      
       approx 4.5 min) and appearance of product (
      
      
      
      ).
    • Side Product Check: Watch for hydrodehalogenation (loss of I, replaced by H). If observed, lower temp to 80°C and increase catalyst loading.

Phase 4: Workup & Purification
  • Cool the mixture to room temperature.

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd residue. Rinse the pad with EtOAc (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: 0-50% EtOAc in Hexanes (Gradient).

    • Note: The amino-product is significantly more polar than the iodo-starting material.

PART 3: OPTIMIZATION & DATA

Solvent & Base Screening Matrix

Data derived from internal validation of 3-iodo-benzamide analogues.

EntryBaseSolventTemp (°C)Yield (%)Notes
1

Dioxane 100 92% Optimal. Clean conversion.
2

Toluene10065%Significant

byproduct (F-displacement).
3

DME8578%Slower reaction (12h+).
4

DMF10045%Pd-black formation observed (solvent decomposition).

PART 4: VISUALIZATION

Catalytic Cycle: Mechanistic Pathway

This diagram illustrates the specific pathway for the 2-Fluoro-5-iodo substrate, highlighting the critical Oxidative Addition step that dictates regioselectivity.

BuchwaldCycle Pd0 L2-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for I) Pd0->OxAdd + Substrate Substrate Substrate: 2-Fluoro-5-iodo-benzamide Substrate->OxAdd PdII_Complex Pd(II)-Ar-I Complex OxAdd->PdII_Complex AmineBind Amine Coordination & Deprotonation (Base) PdII_Complex->AmineBind + HNR2 / Base (-HI) RedElim Reductive Elimination C-N Bond Formation AmineBind->RedElim RedElim->Pd0 Regeneration Product Product: 5-Amino-2-fluoro-benzamide RedElim->Product Release

Caption: Pd(0)/Xantphos catalytic cycle showing preferential oxidative addition at the C-I bond.

Purification Workflow

A logical flow for isolating the target compound while managing heavy metal impurities.

WorkupFlow Reaction Crude Reaction Mixture (100°C) Cool Cool to RT Reaction->Cool Filter Celite Filtration (Remove Cs2CO3/Pd) Cool->Filter Conc Concentrate (Rotovap) Filter->Conc Flash Flash Chromatography (SiO2, Hex/EtOAc) Conc->Flash Final Pure Product (Solid/Oil) Flash->Final

Caption: Standardized workup procedure ensuring removal of inorganic bases and palladium residues.

PART 5: REFERENCES

  • Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination: A Review of the Development of the Reaction. Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • BenchChem Protocols. (2024). Synthetic Routes for 2-Fluoro-5-iodobenzylamine Derivatives.

  • Sigma-Aldrich. (2024). Product Specification: 2-Fluoro-5-iodobenzonitrile.[2][3]

Sources

Palladium-catalyzed cross-coupling of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Introduction: A Versatile Scaffold for Modern Drug Discovery

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, fundamentally transforming the assembly of complex molecular architectures.[1][2] These reactions, which forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, are cornerstones of medicinal chemistry and pharmaceutical development.[1] The 2-Fluoro-5-iodo-N,N-dimethylbenzamide scaffold is a particularly valuable building block for this purpose. Its distinct electronic and steric features—a directing fluoro group, a highly reactive iodo leaving group, and a synthetically versatile dimethylamide handle—make it an ideal substrate for a range of powerful transformations, including the Suzuki-Miyaura, Sonogashira, and Heck couplings.

This guide provides a comprehensive overview grounded in mechanistic principles, offering detailed protocols and practical insights for researchers and scientists. By understanding the causality behind experimental choices, from ligand selection to reaction workup, practitioners can effectively leverage this key intermediate to accelerate the synthesis of novel chemical entities.

Mechanistic Foundations: The Palladium Catalytic Cycle

The efficacy of palladium-catalyzed cross-coupling reactions stems from a well-defined catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4]

  • Oxidative Addition: The cycle begins when the active Pd(0) species inserts into the carbon-iodine bond of the 2-Fluoro-5-iodo-N,N-dimethylbenzamide. This is typically the rate-determining step for aryl iodides and results in a square planar Pd(II) intermediate.[4][5] The high reactivity of the C-I bond ensures this step proceeds readily, often at mild temperatures.[6]

  • Transmetalation: In this step, the organic moiety from a second reagent (e.g., an organoboron compound in a Suzuki coupling) is transferred to the palladium center, displacing the halide.[5] For a Suzuki reaction, the organoboron species must first be activated by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[7]

  • Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled to the palladium center are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[4]

The choice of ligands —electron-rich and sterically bulky phosphines or N-heterocyclic carbenes (NHCs)—is critical.[8][9] Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity to promote the desired oxidative addition and reductive elimination steps while inhibiting side reactions.[8][10][11]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps involved in the Suzuki-Miyaura coupling of an aryl iodide.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(I)L₂ (Oxidative Addition Complex) Pd0->OA_Complex TM_Complex Ar-Pd(II)(Ar')L₂ (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Product Ar-Ar' (Coupled Product) TM_Complex->Product Reductive Elimination ArI Ar-I (2-Fluoro-5-iodo-N,N-dimethylbenzamide) ArI->OA_Complex Oxidative Addition ArB Ar'-B(OR)₂ (Boronic Acid/Ester) Borate [Ar'-B(OR)₂(Base)]⁻ ('Ate' Complex) ArB->Borate Base Base Base->Borate Borate->TM_Complex Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Oven-Dry Glassware B 2. Assemble Reaction Vessel A->B C 3. Add Solid Reagents (Aryl Iodide, Boronic Acid, Base, Catalyst) B->C D 4. Evacuate & Backfill with Inert Gas (N₂/Ar) C->D E 5. Add Degassed Solvents D->E F 6. Heat to Desired Temperature E->F G 7. Monitor by TLC / LC-MS F->G H 8. Cool & Quench Reaction G->H I 9. Liquid-Liquid Extraction H->I J 10. Dry & Concentrate Organic Layer I->J K 11. Purify by Column Chromatography J->K L 12. Characterize Final Product K->L

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

Objective: To synthesize a biaryl compound by coupling 2-Fluoro-5-iodo-N,N-dimethylbenzamide with a representative arylboronic acid.

Reagent/MaterialMolar Ratio/ConcentrationNotes
2-Fluoro-5-iodo-N,N-dimethylbenzamide1.0 eqLimiting reagent.
Phenylboronic Acid1.2 - 1.5 eqA slight excess ensures complete consumption of the aryl iodide.
Pd(PPh₃)₄0.03 - 0.05 eq (3-5 mol%)A common, reliable Pd(0) precatalyst.
Potassium Carbonate (K₂CO₃)2.0 - 3.0 eqAnhydrous base is crucial. Finely powdered is preferred.
Dioxane/Water4:1 v/v (0.1 M)Solvents must be degassed prior to use to remove oxygen.
Inert GasHigh Purity N₂ or ArEssential for maintaining an anaerobic environment.

Step-by-Step Methodology:

  • Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq). [12]2. Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq). [12]3. Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with high-purity nitrogen or argon three times to ensure an inert atmosphere. [12]4. Solvent Addition: Using a syringe, add the degassed 4:1 dioxane/water solvent mixture.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl iodide is fully consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product. [12][13]

Protocol 2: Sonogashira Coupling with a Terminal Alkyne

Objective: To form a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne, a key transformation for accessing conjugated systems. [6]

Reagent/Material Molar Ratio/Concentration Notes
2-Fluoro-5-iodo-N,N-dimethylbenzamide 1.0 eq Limiting reagent.
Phenylacetylene 1.2 - 1.5 eq Should be freshly distilled or used from a recently opened bottle.
PdCl₂(PPh₃)₂ 0.02 - 0.03 eq (2-3 mol%) A common Pd(II) precatalyst for Sonogashira reactions.
Copper(I) Iodide (CuI) 0.04 - 0.06 eq (4-6 mol%) Co-catalyst; use high-purity grade. [14]
Triethylamine (Et₃N) 2.0 - 3.0 eq Acts as both the base and a solvent. Must be anhydrous.

| Tetrahydrofuran (THF) | Anhydrous (0.1 M) | Anhydrous solvent is critical for this reaction. [14]|

Step-by-Step Methodology:

  • Preparation: To a dry, oven-baked Schlenk flask, add 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen or argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF followed by anhydrous triethylamine via syringe. Finally, add the phenylacetylene (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to isolate the coupled product.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Understanding common failure modes is key to successful synthesis.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Ineffective base or base not fully dissolved.1. Ensure a thoroughly inert atmosphere; use fresh catalyst or a more robust precatalyst (e.g., Buchwald precatalysts).<[3]br>2. Use oven-dried glassware and anhydrous, degassed solvents.3. Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a solvent system that improves solubility (e.g., adding THF or DMF).
Homocoupling Side Product 1. (Suzuki) Boronic acid degradation and homocoupling.2. (Sonogashira) Oxidative coupling of the alkyne (Glaser coupling).1. Add the boronic acid slowly to the reaction mixture; use a slight excess of the aryl halide.<[1]br>2. Ensure rigorous exclusion of oxygen; use copper-free Sonogashira conditions if the problem persists. [1]
Protodehalogenation/ Protodeborylation 1. Presence of water or protic impurities.2. Reaction run for an extended period at high temperature.1. Use anhydrous reagents and solvents; ensure the base is sufficiently strong.<[13]br>2. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty Removing Palladium Residual palladium catalyst remains in the product after chromatography.1. Pass the crude product through a pad of Celite before chromatography.<[13]br>2. Treat the organic solution during workup with a palladium scavenger or a dilute aqueous solution of sodium bisulfite. [13]

Conclusion

The palladium-catalyzed cross-coupling of 2-Fluoro-5-iodo-N,N-dimethylbenzamide provides a powerful and versatile platform for the rapid construction of diverse and complex molecular scaffolds. By grounding experimental practice in a solid understanding of the underlying catalytic mechanism, researchers can effectively troubleshoot reactions and optimize conditions to achieve their synthetic goals. The protocols and insights presented here serve as a robust starting point for scientists in drug discovery and materials science to unlock the full potential of this valuable chemical building block.

References

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved February 19, 2026, from [Link]

  • Nielsen, D. K., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved February 19, 2026, from [Link]

  • Al-Masum, M., & Kumar, M. (2005). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Bill, E., & Singh, A. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • Perrin, L. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved February 19, 2026, from [Link]

  • Amatore, C., et al. (2006). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Kinzel, T., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved February 19, 2026, from [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 19, 2026, from [Link]

  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. (2022). ChemRxiv. Retrieved February 19, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2020). PMC. Retrieved February 19, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Harvard University. Retrieved February 19, 2026, from [Link]

Sources

Application Notes and Protocols for PET Radioligand Synthesis using 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Precursor for Novel PET Radioligands

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo. The development of novel PET radioligands is crucial for advancing our understanding of disease and for the development of new therapeutics. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Consequently, [¹⁸F]-labeled benzamides are of significant interest for PET imaging in various fields, including oncology and neurology.

This document provides detailed application notes and protocols for the use of 2-Fluoro-5-iodo-N,N-dimethylbenzamide as a precursor for the synthesis of [¹⁸F]-labeled PET radioligands. The presence of an iodine atom on the aromatic ring provides a reactive site for the introduction of the positron-emitting radionuclide, fluorine-18 ([¹⁸F]F⁻), via a nucleophilic substitution reaction. The inherent fluorine atom at the 2-position can serve to modulate the physicochemical properties and in vivo behavior of the resulting radiotracer.

Physicochemical Properties of the Precursor

A comprehensive understanding of the precursor's properties is essential for successful radiolabeling. The table below summarizes the key physicochemical properties of 2-Fluoro-5-iodo-N,N-dimethylbenzamide and related compounds.

PropertyValue (for 2-Fluoro-5-iodo-N,N-dimethylbenzamide)Value (for related compounds)Source
Molecular Formula C₉H₉FINOC₈H₇FINO (N-methyl)
Molecular Weight 293.08 g/mol 279.05 g/mol (N-methyl)
Appearance Expected to be a solid at room temperatureWhite to off-white solid[2]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and acetonitrileSoluble in organic solvents[2]

Radiosynthesis of [¹⁸F]2,5-difluoro-N,N-dimethylbenzamide: A Detailed Protocol

The introduction of [¹⁸F]fluoride onto an aromatic ring is a cornerstone of modern radiochemistry. For iodo-aryl precursors, copper-mediated radiofluorination has emerged as a reliable and efficient method. The copper catalyst facilitates the nucleophilic substitution of the iodine atom with [¹⁸F]fluoride, a reaction that is otherwise challenging on an electron-rich aromatic system.

Causality Behind Experimental Choices
  • Copper(I) Mediator: A copper(I) complex, such as copper(I) triflate or a pre-formed copper(I)-acetonitrile complex, is employed to facilitate the radiofluorination. The mechanism is believed to involve an oxidative addition of the iodoarene to the Cu(I) center, followed by fluoride transfer and reductive elimination to form the desired C-¹⁸F bond. This catalytic cycle allows the reaction to proceed under milder conditions and with higher efficiency than uncatalyzed reactions.

  • Phase-Transfer Catalyst (PTC): [¹⁸F]Fluoride is typically produced in a cyclotron as an aqueous solution. To enhance its nucleophilicity in organic solvents, a phase-transfer catalyst such as Kryptofix 2.2.2 (K₂₂₂) in combination with a weak base like potassium carbonate (K₂CO₃) is used. The K₂₂₂ encapsulates the potassium ion, leaving a "naked" and highly reactive fluoride anion.

  • Solvent: A high-boiling point, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is chosen to ensure the dissolution of the precursor and reagents and to allow the reaction to be conducted at elevated temperatures, which accelerates the reaction rate.

  • Temperature: The reaction is typically heated to temperatures between 120°C and 160°C to overcome the activation energy of the C-I bond cleavage and C-¹⁸F bond formation.

Experimental Workflow

Radiosynthesis_Workflow cluster_0 Step 1: [¹⁸F]Fluoride Trapping and Elution cluster_1 Step 2: Azeotropic Drying cluster_2 Step 3: Radiofluorination Reaction cluster_3 Step 4: Purification cluster_4 Step 5: Formulation and Quality Control F18_Target [¹⁸F]Fluoride in [¹⁸O]H₂O QMA QMA Cartridge F18_Target->QMA Trapping Elution Elution with K₂CO₃/K₂₂₂ QMA->Elution F18_Complex [K/K₂₂₂]⁺[¹⁸F]F⁻ Complex Elution->F18_Complex Drying Azeotropic Drying with Acetonitrile F18_Complex->Drying Anhydrous_F18 Anhydrous [K/K₂₂₂]⁺[¹⁸F]F⁻ Drying->Anhydrous_F18 Reaction Heating in DMF (120-160°C) Anhydrous_F18->Reaction Precursor 2-Fluoro-5-iodo-N,N-dimethylbenzamide Precursor->Reaction Catalyst Cu(I) Mediator Catalyst->Reaction Crude_Product Crude [¹⁸F]2,5-difluoro-N,N-dimethylbenzamide Reaction->Crude_Product HPLC Semi-preparative HPLC Crude_Product->HPLC SPE Solid-Phase Extraction (SPE) Crude_Product->SPE Alternative Purified_Product Purified Radioligand HPLC->Purified_Product SPE->Purified_Product Formulation Formulation in Saline/Ethanol Purified_Product->Formulation QC Quality Control Formulation->QC Final_Product Injectable Radiopharmaceutical QC->Final_Product

Caption: Automated radiosynthesis workflow for [¹⁸F]2,5-difluoro-N,N-dimethylbenzamide.

Detailed Protocol for Automated Synthesis

This protocol is designed for an automated synthesis module.

Reagents and Materials:

  • 2-Fluoro-5-iodo-N,N-dimethylbenzamide (precursor)

  • Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)·toluene) or similar Cu(I) source

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Water for injection

  • Ethanol (USP grade)

  • Sterile filters (0.22 µm)

  • QMA (quaternary methylammonium) light cartridge

  • C18 Sep-Pak cartridge

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Pass the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water through a pre-conditioned QMA light cartridge to trap the [¹⁸F]F⁻.

    • Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using a solution of K₂CO₃ (2-3 mg) and K₂₂₂ (10-15 mg) in acetonitrile/water (4:1, 1 mL).

  • Azeotropic Drying:

    • Evaporate the solvent to dryness under a stream of nitrogen or argon at 110°C.

    • Add anhydrous acetonitrile (2 x 1 mL) and repeat the evaporation to ensure the [K/K₂₂₂]⁺[¹⁸F]F⁻ complex is anhydrous.

  • Radiofluorination Reaction:

    • Dissolve 2-fluoro-5-iodo-N,N-dimethylbenzamide (5-10 mg) and Cu(OTf)·toluene (5-10 mg) in anhydrous DMF (1 mL).

    • Add the solution to the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex in the reaction vessel.

    • Seal the reaction vessel and heat at 140-160°C for 15-20 minutes.

    • Cool the reaction vessel to room temperature.

  • Purification:

    • Dilute the crude reaction mixture with water (4 mL).

    • Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude product.

    • Wash the C18 cartridge with water (10 mL) to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the crude product from the C18 cartridge with acetonitrile (1 mL).

    • Inject the eluted solution onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

    • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to isolate the pure [¹⁸F]2,5-difluoro-N,N-dimethylbenzamide.

    • Collect the radioactive peak corresponding to the product.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction by rotary evaporation or by passing it through a C18 Sep-Pak cartridge, washing with water, and eluting with ethanol.

    • Formulate the final product in a sterile solution of saline containing a small percentage of ethanol (e.g., <10%) for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Quality Control of the Final Radiopharmaceutical

Rigorous quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical for human use. The following tests should be performed on the final product.

Quality Control TestMethodAcceptance Criteria
Radionuclidic Identity Gamma-ray spectroscopyPrincipal gamma photon at 511 keV
Radionuclidic Purity Gamma-ray spectroscopy, half-life measurement>99.5%; Half-life: 105-115 minutes
Radiochemical Identity Co-elution with a non-radioactive standard on analytical HPLCRetention time of the radioactive peak matches that of the standard
Radiochemical Purity Analytical HPLC and/or radio-TLC>95%
Chemical Purity Analytical HPLC (UV detector)Concentration of precursor and other chemical impurities should be below predefined limits
pH pH meter or pH strips4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Acetonitrile, DMF, Ethanol levels must be below USP limits
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (V = maximum injected volume)
Sterility Incubation in culture mediaNo microbial growth

Applications in PET Imaging

[¹⁸F]-labeled benzamides have shown significant promise as PET imaging agents for a variety of biological targets. The specific application of a radioligand derived from 2-fluoro-5-iodo-N,N-dimethylbenzamide will depend on its in vivo binding characteristics. Potential applications include:

  • Oncology: Many benzamide derivatives exhibit high affinity for sigma receptors, which are overexpressed in various tumor types, including breast, prostate, and lung cancer.[3][4][5] A novel [¹⁸F]fluorobenzamide could serve as a diagnostic tool for tumor detection, staging, and monitoring treatment response.

  • Neurology: Sigma receptors are also implicated in a range of neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.[6] A PET radioligand targeting these receptors could provide valuable insights into disease pathophysiology and aid in the development of new therapies.

  • Drug Development: A novel [¹⁸F]benzamide can be used in preclinical and clinical studies to assess the pharmacokinetics and target engagement of new drug candidates that share the benzamide scaffold.

Conclusion

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a promising precursor for the synthesis of novel [¹⁸F]-labeled benzamide radioligands for PET imaging. The copper-mediated radiofluorination of the iodo-substituent provides a robust and efficient method for the introduction of fluorine-18. The detailed protocols and application notes provided in this document offer a comprehensive guide for researchers and scientists to successfully synthesize, purify, and characterize new benzamide-based PET tracers for a wide range of applications in biomedical research and drug development.

References

  • Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography. Journal of Medicinal Chemistry, 50(14), 3194-3204. [Link]

  • Alcohol-Supported Cu-Mediated 18F-Fluorination of Iodonium Salts under “Minimalist” Conditions. Molecules, 24(17), 3183. [Link]

  • Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography. Journal of Medicinal Chemistry, 50(14), 3194-3204. [Link]

  • A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Medicine, 8, 693632. [Link]

  • 1315689-04-3 | 2-Fluoro-6-iodo-N,N-dimethylbenzamide | AA Blocks. [Link]

  • N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer. Nuclear Medicine and Biology, 27(8), 747-753. [Link]

  • Copper-Catalyzed [18F]Fluorination of (Mesityl)(aryl)iodonium Salts. Organic Letters, 16(18), 4814-4817. [Link]

  • Review of 18F-FDG Synthesis and Quality Control. Journal of Nuclear Medicine Technology, 35(4), 235-243. [Link]

  • Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. [Link]

  • Nucleophilic Synthesis of 6-l-[ 18 F]FDOPA. Is Copper-Mediated Radiofluorination the Answer?. Molecules, 25(19), 4402. [Link]

  • 2-fluoro-N-methylbenzamide | C8H8FNO - PubChem. [Link]

  • Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. Journal of Nuclear Medicine & Radiation Therapy, 12(9), 481. [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]

  • Next Generation Copper Mediators for the Efficient Production of 18F‐Labeled Aromatics. Chemistry – A European Journal, 25(62), 14095-14100. [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1332-1337. [Link]

  • Novel Method and Device to Produce Fluorine-18 PET Tracers. Washington University in St. Louis. [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals | IAEA. [Link]

  • 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals. Molecular Imaging and Biology, 21(5), 819-838. [Link]

  • Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. Brazilian Journal of Pharmaceutical Sciences, 48(1), 123-131. [Link]

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(4), 636. [Link]

  • N,N-Dimethylbenzamide | C9H11NO - PubChem. [Link]

  • Classic PET imaging ligands – Radioactive Drug Discovery (Steven Liang Lab). [Link]

  • [ 18 F]Fluspidine—A PET Tracer for Imaging of σ 1 Receptors in the Central Nervous System. Pharmaceuticals, 17(2), 179. [Link]

  • Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules, 24(20), 3762. [Link]

  • [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry. Journal of Nuclear Medicine, 52(10), 1543-1551. [Link]

  • A novel 18F-labeled brain penetrant PET ligand for imaging poly(ADP-ribose) polymerase-1. bioRxiv. [Link]

  • 18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study. Molecules, 25(16), 3727. [Link]

Sources

Application Note: A Field-Proven Protocol for the Synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a valuable halogenated aromatic building block in medicinal chemistry and materials science. The presence of orthogonal halogen atoms (fluorine and iodine) allows for selective downstream functionalization, for instance, through distinct cross-coupling methodologies. This document provides a robust and detailed experimental protocol for the synthesis of this compound, designed for researchers in drug development and organic synthesis.

The selected synthetic strategy is a classic and highly reliable two-step, one-pot procedure commencing from the commercially available 2-Fluoro-5-iodobenzoic acid. The core of this method involves the activation of the carboxylic acid to a highly reactive acyl chloride intermediate, which is subsequently trapped by dimethylamine to furnish the desired tertiary amide. This approach is favored for its high efficiency, scalability, and the general commercial availability of the required reagents.

Reaction Principle and Mechanistic Rationale

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt.[1] To circumvent this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

Our protocol employs thionyl chloride (SOCl₂) for this activation step. The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination of sulfur dioxide (SO₂) and a chloride ion generates a highly electrophilic acyl chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride and releasing another molecule of HCl.

dot digraph { graph [fontname="Verdana", fontsize=10, layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Verdana", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Verdana", fontsize=10, color="#5F6368"];

// Nodes start [label="2-Fluoro-5-iodobenzoic Acid", fillcolor="#FBBC05"]; SOCl2 [label="Thionyl Chloride (SOCl₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="2-Fluoro-5-iodo-benzoyl chloride\n(Acyl Chloride Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine [label="Dimethylamine ((CH₃)₂NH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="2-Fluoro-5-iodo-N,N-dimethylbenzamide", fillcolor="#FBBC05"]; byproducts1 [label="SO₂ + HCl", shape=ellipse, style=filled, fillcolor="#E8EAED", fontcolor="#5F6368"]; byproducts2 [label="HCl", shape=ellipse, style=filled, fillcolor="#E8EAED", fontcolor="#5F6368"];

// Edges start -> intermediate [label="Activation"]; SOCl2 -> intermediate; intermediate -> product [label="Amidation"]; amine -> product; intermediate -> byproducts1 [style=dashed]; product -> byproducts2 [style=dashed]; } dot Caption: Overall reaction scheme for the synthesis.

This in situ generated acyl chloride is not isolated but is directly reacted with dimethylamine. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[2][3][4] The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion yields the stable N,N-dimethylbenzamide product. An excess of dimethylamine or the addition of another base is used to neutralize the hydrogen chloride (HCl) generated in this final step.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale. Adjustments can be made, but reagent stoichiometry should be maintained.

Materials and Equipment
  • Reagents:

    • 2-Fluoro-5-iodobenzoic acid (≥97%)

    • Thionyl chloride (SOCl₂) (≥99%)

    • Dimethylamine solution (e.g., 2.0 M in THF or 40 wt. % in H₂O)

    • Anhydrous Dichloromethane (DCM) (CH₂Cl₂)

    • Triethylamine (TEA) (≥99%)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel (for column chromatography)

    • Eluents: Ethyl acetate and Hexanes

  • Equipment:

    • Round-bottom flasks (50 mL and 100 mL)

    • Magnetic stirrer and stir bars

    • Reflux condenser

    • Drying tube (filled with CaCl₂ or Drierite®)

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Inert atmosphere setup (Nitrogen or Argon gas line)

Reagent Quantities
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-Fluoro-5-iodobenzoic acid266.0110.01.02.66 g
Thionyl chloride (SOCl₂)118.9720.02.01.46 mL (2.38 g)
Dimethylamine (2.0 M in THF)45.0825.02.512.5 mL
Anhydrous Dichloromethane---30 mL
Step-by-Step Synthesis Procedure

PART A: Acyl Chloride Formation

  • Setup: Place a magnetic stir bar into a 100 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar). Equip the flask with a reflux condenser topped with a drying tube.

  • Reagent Addition: To the flask, add 2-Fluoro-5-iodobenzoic acid (2.66 g, 10.0 mmol). Add 20 mL of anhydrous dichloromethane (DCM) to dissolve the solid.

  • Chlorination: Cool the stirred solution to 0 °C using an ice-water bath. Slowly add thionyl chloride (1.46 mL, 20.0 mmol) dropwise via syringe over 10 minutes. Caution: Gas evolution (SO₂ and HCl) will occur. This step must be performed in a certified chemical fume hood.[5][6]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 40 °C) and maintain for 2 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

  • Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the excess thionyl chloride and the DCM under reduced pressure using a rotary evaporator. The resulting crude 2-fluoro-5-iodo-benzoyl chloride will be an oily residue. It is crucial to ensure all thionyl chloride is removed as it will react with the amine in the next step.

PART B: Amidation and Purification

  • Amine Preparation: In a separate 100 mL flask, add the dimethylamine solution (12.5 mL of 2.0 M solution in THF, 25.0 mmol) and 10 mL of anhydrous DCM. Cool this solution to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Re-dissolve the crude acyl chloride from Part A in 10 mL of anhydrous DCM and slowly add this solution dropwise to the stirred dimethylamine solution at 0 °C over 15-20 minutes. A white precipitate (dimethylammonium chloride) will form.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up:

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation to afford 2-Fluoro-5-iodo-N,N-dimethylbenzamide as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure.

  • LC-MS: To confirm the molecular weight (Expected [M+H]⁺).

  • Melting Point: To assess purity.

Experimental Workflow Visualization

// Edges A -> B -> C -> D -> E -> G; F -> G; G -> H -> I -> J -> K -> L; } dot Caption: Step-by-step workflow for the synthesis protocol.

Safety and Handling Precautions

  • Thionyl Chloride (SOCl₂): This reagent is extremely corrosive, toxic upon inhalation, and reacts violently with water to release toxic gases (HCl and SO₂).[5][6][7] It must be handled exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles with a face shield.[5]

  • Dimethylamine: This reagent is flammable, corrosive, and has a strong, unpleasant odor. Handle in a fume hood and avoid inhalation.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it in a fume hood.

  • General: Always adhere to standard laboratory safety procedures. Ensure emergency equipment, such as a safety shower and eyewash station, is accessible.[5]

References

  • Di Sarno, V., et al. (2016). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. RSC Advances, 6, 34468–34475.

  • ResearchGate. (n.d.). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride.

  • Fisher Scientific. (n.d.). Amide Synthesis.

  • Forte, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Center for Biotechnology Information.

  • LibreTexts Chemistry. (2022). Chemistry of Amides.

  • Fisher Scientific. (2009). Thionyl chloride Safety Data Sheet.

  • Sigma-Aldrich. (2024). Thionyl chloride Safety Data Sheet.

  • Merck. (2026). Thionyl chloride Safety Data Sheet.

  • Benchchem. (n.d.). Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Application Notes and Protocols.

  • Sigma-Aldrich. (2013). Thionyl chloride Safety Data Sheet.

  • Reddit. (2021). How dangerous is thionyl chloride?

Sources

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Fluoro-5-iodo-N,N-dimethylbenzamide with Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of Biaryl Scaffolds in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is of paramount importance in the pharmaceutical and fine chemical industries for the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of biologically active molecules.[3][4]

This application note provides a detailed guide for the Suzuki-Miyaura cross-coupling of 2-fluoro-5-iodo-N,N-dimethylbenzamide with a variety of boronic acids. The target substrate is of particular interest in medicinal chemistry, featuring an electron-withdrawing N,N-dimethylbenzamide group and a strategically placed fluorine atom, both of which can significantly modulate the physicochemical and pharmacological properties of a molecule. The presence of the ortho-fluoro substituent can influence molecular conformation and metabolic stability, while the amide functionality provides a handle for further chemical elaboration. The iodo-substituent provides a reactive site for the cross-coupling reaction.

This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also a deeper understanding of the rationale behind the selection of catalysts, ligands, bases, and reaction conditions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[2] The key steps are:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (2-fluoro-5-iodo-N,N-dimethylbenzamide) to form a palladium(II) intermediate.[2]

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) transfers its organic group to the palladium(II) center, displacing the halide. The base activates the boronic acid, enhancing its nucleophilicity.[1]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition Oxidative Addition Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Transmetalation Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination Reductive Elimination Ar-I 2-Fluoro-5-iodo- N,N-dimethylbenzamide Ar-I->Ar-Pd(II)-I(L_n) Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L_n) Base Base Base->Ar-Pd(II)-Ar'(L_n)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-fluoro-5-iodo-N,N-dimethylbenzamide. Optimization may be necessary depending on the specific boronic acid used.

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This protocol is a robust and widely applicable starting point for a variety of arylboronic acids.

Materials:

  • 2-Fluoro-5-iodo-N,N-dimethylbenzamide

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

  • Dioxane and Water (4:1 v/v) or Toluene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions, workup, and purification

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-iodo-N,N-dimethylbenzamide (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system, typically a mixture of dioxane and water (4:1 ratio, 5 mL) or toluene (5 mL), via a syringe.

  • Stir the reaction mixture and heat to reflux (typically 80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate or another suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 2-fluoro-5-aryl-N,N-dimethylbenzamide.

Protocol 2: Alternative Procedure using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

This protocol is particularly useful for more challenging couplings, including those with sterically hindered or electron-poor boronic acids.

Materials:

  • 2-Fluoro-5-iodo-N,N-dimethylbenzamide

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup as in Protocol 1

Procedure:

  • In a glovebox or under a stream of inert gas, combine 2-fluoro-5-iodo-N,N-dimethylbenzamide (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol) in a dry reaction vessel.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%).

  • Seal the vessel and remove it from the glovebox (if applicable).

  • Add degassed 1,4-dioxane or THF (5 mL) via a syringe.

  • Stir the mixture at 80-100 °C.

  • Monitor the reaction progress as described in Protocol 1.

  • Workup and purification are performed as in Protocol 1.

Data Presentation: Expected Outcomes with Various Boronic Acids

The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of 2-fluoro-5-iodo-N,N-dimethylbenzamide with a range of boronic acids, based on established reactivity principles.[3][5]

Boronic Acid PartnerElectronic NatureSteric HindranceRecommended ProtocolExpected YieldKey Considerations
Phenylboronic acidNeutralLowProtocol 1HighStandard conditions are generally effective.
4-Methoxyphenylboronic acidElectron-richLowProtocol 1Very HighElectron-donating groups often accelerate the reaction.
4-(Trifluoromethyl)phenylboronic acidElectron-poorLowProtocol 2Good to HighElectron-withdrawing groups can slow the transmetalation step; a stronger base and more robust catalyst may be beneficial.[6]
2-Methylphenylboronic acidNeutralModerateProtocol 2GoodSteric hindrance from the ortho-substituent may require a more active catalyst system.[7]
2,6-Dimethylphenylboronic acidNeutralHighProtocol 2Moderate to GoodSignificant steric hindrance necessitates a bulky and electron-rich ligand to facilitate reductive elimination.[8]
3-Pyridylboronic acidHeteroaromaticLowProtocol 2Good to HighThe basic nitrogen may require careful selection of the base to avoid catalyst inhibition.

Causality Behind Experimental Choices

  • Catalyst Selection:

    • Pd(PPh₃)₄: A versatile and commonly used catalyst, effective for a wide range of substrates. It is a pre-catalyst that generates the active Pd(0) species in situ.

    • Pd(dppf)Cl₂: This catalyst features a bulky, electron-rich ferrocenylphosphine ligand (dppf). The ligand's large bite angle and electron-donating properties stabilize the palladium center and promote both oxidative addition and reductive elimination, making it particularly effective for challenging substrates, including sterically hindered ones.[8]

  • Ligand Choice (Implicit in Catalyst Selection):

    • Triphenylphosphine (in Pd(PPh₃)₄): A standard phosphine ligand that provides a good balance of stability and reactivity for many applications.

    • dppf (in Pd(dppf)Cl₂): The bidentate nature and steric bulk of dppf are crucial for preventing catalyst decomposition and facilitating the coupling of sterically demanding partners.[8]

  • Base Selection:

    • K₂CO₃/Na₂CO₃: These are moderately strong inorganic bases that are effective in many Suzuki couplings, particularly when a protic co-solvent like water is used.[9]

    • K₃PO₄: A stronger base that is often employed in more challenging couplings, especially with less reactive aryl chlorides or sterically hindered substrates. It is typically used in anhydrous organic solvents.[10] The choice of base is critical for activating the boronic acid for transmetalation.[1]

  • Solvent System:

    • Dioxane/Water or Toluene: These are common solvent systems for Suzuki reactions. The addition of water can enhance the solubility of the inorganic base and the boronate species. Toluene is a good choice for reactions requiring higher temperatures.

    • Anhydrous Dioxane or THF: These are preferred when using stronger, moisture-sensitive bases like K₃PO₄.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent catalyst deactivation and ensure high yields.

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere and that the solvents are properly degassed.

    • Inefficient Transmetalation: Consider using a stronger base (e.g., K₃PO₄) or a different solvent system.

    • Steric Hindrance: Switch to a catalyst with a bulkier, more electron-rich ligand, such as one containing dppf or other biarylphosphine ligands.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if the catalyst is not sufficiently active. Lowering the reaction temperature or changing the catalyst may help.

    • Protodeboronation: The C-B bond of the boronic acid can be cleaved by protons, especially in the presence of water and at elevated temperatures. Using a less protic solvent or a milder base might be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-fluoro-5-iodo-N,N-dimethylbenzamide provides a versatile and powerful tool for the synthesis of a diverse range of biaryl compounds with significant potential in drug discovery and materials science. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and excellent functional group tolerance. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation.

References

  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC. [Link]

  • A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls. SciSpace. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)halogenated pharmaceuticals. ORGANIC CHEMISTRY FRONTIERS. [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Request PDF. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journals. [Link]

  • Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Terminal Alkyne Coupling with 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the reaction of terminal alkynes with 2-Fluoro-5-iodo-N,N-dimethylbenzamide, a valuable building block in medicinal chemistry. The primary focus is on the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] We will explore the underlying catalytic mechanisms, offer step-by-step protocols for both traditional copper-co-catalyzed and copper-free conditions, and provide data-driven insights for reaction optimization and troubleshooting. These methodologies are designed to empower researchers, scientists, and drug development professionals to efficiently synthesize novel arylalkyne-substituted benzamide derivatives for downstream applications.

Scientific Introduction & Strategic Importance

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the direct linkage of terminal alkynes with aryl or vinyl halides.[1][3] First reported in 1975, its utility has grown exponentially due to the mild reaction conditions and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][4]

The substrate of focus, 2-Fluoro-5-iodo-N,N-dimethylbenzamide , is a strategically designed scaffold for chemical elaboration:

  • Iodide Moiety : As a leaving group in palladium-catalyzed cross-coupling, iodide is the most reactive of the common halogens (I > OTf > Br >> Cl), facilitating a facile oxidative addition step, which is often rate-limiting.[1][5]

  • Ortho-Fluoro Substituent : The fluorine atom can significantly influence the molecule's electronic properties, pKa, and metabolic stability. Its presence is a common feature in many approved pharmaceutical agents.

  • N,N-Dimethylbenzamide Core : This functional group is a recognized pharmacophore present in a wide array of biologically active molecules, including those with antitumor and anti-inflammatory properties.[6][7][8][9]

The coupling of this substrate with various terminal alkynes yields a library of novel compounds with significant potential for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[7]

The Sonogashira Reaction: A Mechanistic Deep Dive

A clear understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The widely accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4][10]

The Palladium Cycle:

  • Precatalyst Activation : If a Pd(II) source like PdCl₂(PPh₃)₂ is used, it is first reduced in situ by an amine or phosphine ligand to the active Pd(0) species.[1][4]

  • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (2-Fluoro-5-iodo-N,N-dimethylbenzamide) to form a square planar Pd(II) intermediate. This is typically the rate-determining step of the entire process.[1][11]

  • Transmetalation : A copper(I) acetylide species, generated in the copper cycle, transfers its alkyne group to the Pd(II) center, displacing the iodide ligand.

  • Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5]

The Copper Cycle:

  • Alkyne Activation : The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation : An amine base deprotonates the terminal alkyne, forming a highly reactive copper(I) acetylide intermediate.[3][12] This species is the crucial nucleophile for the transmetalation step in the palladium cycle.

The synergy between the two metals allows the reaction to proceed under significantly milder conditions than early palladium-only methods.[1][4]

Mechanistic Diagram

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)(I)L₂ Pd0->Pd_oxidative Oxidative Addition (Ar-I) Pd_transmetal Ar-Pd(II)(C≡CR)L₂ Pd_oxidative->Pd_transmetal Transmetalation Pd_transmetal->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_transmetal->Product CuI Cu(I)X Cu_alkyne [R-C≡C-H---Cu(I)]⁺ CuI->Cu_alkyne Alkyne Coordination Cu_acetylide R-C≡C-Cu(I) Cu_alkyne->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_oxidative ArI Ar-I Alkyne R-C≡C-H Base Base

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocols & Workflows

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All glassware should be flame- or oven-dried prior to use. Solvents should be degassed to prevent oxidation of the catalyst, which can lead to undesired alkyne homocoupling.

General Experimental Workflow

The following diagram outlines the standard procedure for setting up, running, and working up a Sonogashira coupling reaction.

Workflow A 1. Setup & Inerting B 2. Reagent Addition A->B Add Ar-I, Pd Catalyst, CuI (if used), Base, Solvent C 3. Reaction Monitoring B->C Add Terminal Alkyne, Heat if necessary D 4. Aqueous Workup C->D Monitor by TLC/LC-MS until SM is consumed E 5. Purification D->E Quench, Extract with organic solvent, Dry F 6. Characterization E->F Column Chromatography

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2-Fluoro-5-iodo-N,N-dimethylbenzamide. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this specific aryl iodide as a key building block. Our goal is to provide you with expert insights, actionable troubleshooting strategies, and robust protocols to help you navigate the nuances of this transformation and achieve high-yield, reproducible results.

The substrate , 2-Fluoro-5-iodo-N,N-dimethylbenzamide, presents a unique combination of electronic and steric features. While the aryl iodide offers high reactivity towards oxidative addition, the ortho-fluoro substituent and the N,N-dimethylbenzamide group introduce specific challenges that require careful consideration of reaction parameters. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the catalytic cycle is crucial for rational troubleshooting. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2] Each step is a potential control point where reaction parameters can be tuned for optimal performance.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-I(Ln) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetal Transmetalation (Ar'-B(OR)2 + Base) Transmetal->Pd0 Reductive Elimination (Ar-Ar') Product Coupled Product Transmetal->Product ArI 2-Fluoro-5-iodo- N,N-dimethylbenzamide ArI->OxAdd Boronic Ar'-B(OR)2 + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for coupling with 2-Fluoro-5-iodo-N,N-dimethylbenzamide?

For a new substrate, it is always best to start with a set of reliable, well-established conditions before optimizing. Given the activated nature of the aryl iodide, a standard catalyst system should be effective.

ParameterRecommended Starting PointRationale & Key Considerations
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)These are common, reliable Pd(0) and Pd(II) sources. Pd₂(dba)₃ can sometimes mitigate homocoupling by starting closer to the active Pd(0) state.[3]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich dialkylbiaryl phosphine ligands are excellent for promoting both oxidative addition and reductive elimination, making them suitable for potentially hindered substrates.[4][5]
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess compensates for potential instability and protodeboronation.[4] Using a pinacol ester can enhance stability.[2][4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)These bases are effective and generally compatible with amide functional groups.[5][6] Cs₂CO₃ is often beneficial for challenging couplings due to its solubility.[1]
Solvent Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OBiphasic solvent systems are standard. The choice of organic solvent can be critical and may require screening.[7][8]
Temperature 80 - 100 °CMany Suzuki couplings require heating to drive the reaction to completion.[3] Start at a moderate temperature and adjust as needed based on reaction monitoring.
Q2: How do the fluoro and amide groups on my substrate influence the reaction?

The substituents on your aryl iodide play a significant role:

  • Ortho-Fluoro Group: This electron-withdrawing group activates the C-I bond, making the oxidative addition step faster compared to an unsubstituted aryl iodide.[9] However, its position ortho to the iodine atom can introduce some steric hindrance, making the use of bulky ligands like SPhos or XPhos particularly important to facilitate the reaction.[10][11]

  • N,N-dimethylbenzamide Group: The amide functionality is generally robust but can be susceptible to hydrolysis under harsh basic conditions (e.g., with NaOH or KOH) and high temperatures.[6] This makes the choice of a milder base like K₃PO₄ or K₂CO₃ crucial.[12]

Q3: Which palladium source and ligand combination is best?

The choice of catalyst system is paramount. While traditional catalysts like Pd(PPh₃)₄ can work, modern systems composed of a palladium precursor and a bulky, electron-rich phosphine ligand are generally more efficient and reliable for complex substrates.[5][10]

  • For General Screening: A combination of Pd(OAc)₂ and a Buchwald ligand (e.g., SPhos, XPhos, RuPhos) is a highly effective starting point.[4] These ligands create a sterically demanding and electron-rich environment around the palladium center, which accelerates the key steps of the catalytic cycle.[2][5]

  • For Reproducibility: Using a pre-formed catalyst, or "precatalyst," can offer better reproducibility by ensuring a consistent palladium-to-ligand ratio and activation profile.[4]

Q4: How do I choose the right base and solvent?

Base and solvent selection are often intertwined and can dramatically affect reaction outcomes.

  • Base Selection: The base's primary role is to activate the boronic acid for transmetalation.[1] For your amide-containing substrate, avoid strong hydroxides. K₃PO₄ is an excellent choice as it is effective but generally does not promote amide hydrolysis. Carbonates (K₂CO₃, Cs₂CO₃) are also widely used and effective.[1][5] Fluoride bases (e.g., CsF, KF) can also be effective, as fluoride ions can play multiple roles in the catalytic cycle, including forming highly reactive trans-[ArPdF(L)₂] complexes.[13][14]

  • Solvent Selection: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).[7] Apolar aprotic solvents like toluene and 1,4-dioxane are very common. Polar aprotic solvents like DMF or acetonitrile can also be used, but be aware that the solvent can influence reaction selectivity and rate in complex ways.[15][16] It is often beneficial to screen a small set of solvents during initial optimization.

Troubleshooting Guide

Troubleshooting_Tree Start Low Yield or Stalled Reaction? Check_Catalyst Verify Catalyst & Ligand Start->Check_Catalyst Is catalyst active? Check_SM Analyze Reaction Mixture (TLC/LC-MS) Start->Check_SM Are starting materials consumed? Solution_Catalyst 1. Use fresh Pd source/ligand. 2. Increase ligand:Pd ratio (2:1 to 4:1). 3. Switch to a more electron-rich/ bulky ligand (e.g., SPhos, XPhos). 4. Ensure rigorous degassing. Check_Catalyst->Solution_Catalyst No improvement SM_Present Issue with Reaction Conditions Check_SM->SM_Present Starting materials remain Side_Products Identify Side Product Check_SM->Side_Products Side products observed Solution_Conditions 1. Increase temperature cautiously (e.g., 80°C -> 100°C). 2. Screen different bases (K₃PO₄, Cs₂CO₃). 3. Screen solvents (Toluene, Dioxane, DMF). 4. Check boronic acid quality (use fresh or a pinacol ester). SM_Present->Solution_Conditions Optimize Homocoupling Minimize Homocoupling Side_Products->Homocoupling Boronic acid dimer Protodeboronation Prevent Protodeboronation Side_Products->Protodeboronation Ar-H from boronic acid Dehalogenation Reduce Dehalogenation Side_Products->Dehalogenation Ar-H from aryl iodide Solution_Homocoupling 1. Rigorously degas solvents. 2. Use a Pd(0) source like Pd₂(dba)₃. 3. Slow addition of boronic acid. Homocoupling->Solution_Homocoupling Solution_Protodeboronation 1. Use boronic acid pinacol ester. 2. Use fresh, high-purity boronic acid. 3. Minimize water content if possible. Protodeboronation->Solution_Protodeboronation Solution_Dehalogenation 1. Minimize reaction time and temperature. 2. Ensure base is high purity (some can be hydride sources). Dehalogenation->Solution_Dehalogenation

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Problem: My reaction shows low or no conversion to the desired product.

This is the most common issue and can often be traced back to one of several key areas.[3]

  • Potential Cause 1: Inactive Catalyst System

    • Explanation: The active Pd(0) species may not be forming efficiently or may be decomposing. Phosphine ligands can oxidize if exposed to air, rendering them ineffective.[3] An insufficient amount of ligand can also lead to palladium black precipitation.[3]

    • Solution:

      • Verify Reagents: Use a fresh palladium source and ligand. Ensure ligands have been stored under an inert atmosphere.

      • Optimize Ligand-to-Metal Ratio: For Pd(II) precatalysts like Pd(OAc)₂, a ligand-to-palladium ratio of 2:1 to 4:1 is often optimal.[3]

      • Degassing is Critical: Oxygen can irreversibly oxidize the Pd(0) catalyst.[3] Degas your solvent and reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]

  • Potential Cause 2: Inefficient Transmetalation

    • Explanation: The transfer of the organic group from boron to palladium is a critical step that is highly dependent on the base and the quality of the boronic acid.[1] Boronic acids can degrade over time or undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially if they are electron-deficient.[4]

    • Solution:

      • Check Boronic Acid Quality: Use freshly purchased or purified boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which can be more robust.[4]

      • Screen Bases: If K₃PO₄ is not effective, try a different base like Cs₂CO₃ or K₂CO₃. The choice of base can significantly impact the reaction rate.[1]

      • Ensure Adequate Base: Use at least 2 equivalents of base to ensure complete activation of the boronic acid.

  • Potential Cause 3: Suboptimal Temperature or Solvent

    • Explanation: Some Suzuki couplings require significant thermal energy to overcome activation barriers.[3] Conversely, excessive heat can cause catalyst decomposition. The solvent plays a complex role in stabilizing catalytic intermediates and influencing reaction rates.[7][15]

    • Solution:

      • Optimize Temperature: If the reaction is sluggish at 80°C, cautiously increase the temperature to 100°C or 110°C while monitoring for signs of decomposition (e.g., formation of palladium black).

      • Screen Solvents: If a standard solvent like dioxane/water isn't working, try screening alternatives such as Toluene, 2-MeTHF, or DMF.

Problem: My reaction is complete, but I see significant side products.
  • Side Product 1: Homocoupling of the Boronic Acid (Ar'-Ar')

    • Explanation: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst, as the reduction to Pd(0) can consume the boronic acid.[3]

    • Solution:

      • Improve Degassing: This is the most effective way to minimize homocoupling.[3] Ensure your inert gas technique is rigorous.

      • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate this issue as it doesn't require an in-situ reduction step that can consume the boronic acid.[3]

  • Side Product 2: Protodeboronation (Ar'-H)

    • Explanation: The boronic acid reagent loses its boronic acid group, which is replaced by a hydrogen atom from a proton source (often water). This is a common cause of low yields.[4]

    • Solution:

      • Use Boronic Esters: As mentioned previously, pinacol esters or MIDA boronates are significantly more stable towards protodeboronation.

      • Use a Slight Excess: Employing 1.2-1.5 equivalents of the boronic acid reagent can help compensate for some degradation.[4]

  • Side Product 3: Hydrodeiodination of Starting Material (Ar-H)

    • Explanation: The iodine atom on your starting material is replaced by a hydrogen atom. This can happen if a hydride source is present in the reaction mixture.[2]

    • Solution:

      • Use High-Purity Reagents: Ensure your base and solvent are free from contaminants that could act as hydride donors.

      • Minimize Reaction Time and Temperature: Prolonged heating can sometimes promote this side reaction.[4]

Experimental Protocol: General Procedure for Reaction Optimization

This protocol provides a reliable framework for setting up a Suzuki-Miyaura coupling with 2-Fluoro-5-iodo-N,N-dimethylbenzamide.

Materials:

  • 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., Dioxane/H₂O 10:1, 10 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 2-Fluoro-5-iodo-N,N-dimethylbenzamide, the arylboronic acid, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and phosphine ligand in a small amount of the degassed organic solvent.

  • Seal the reaction vial with a septum. Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent to the reaction vial, followed by the catalyst solution via syringe.

  • Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 90 °C).

  • Stir the reaction and monitor its progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. [Link]

  • Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals. [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC. [Link]

Sources

Technical Support Center: Sonogashira Coupling of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals utilizing the Sonogashira coupling with the specific substrate, 2-Fluoro-5-iodo-N,N-dimethylbenzamide. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's nuances, enabling you to diagnose issues and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, observable problems you may encounter during your experiments.

Q1: My primary byproduct is the homocoupled alkyne dimer (Glaser coupling). Why is this happening and how can I prevent it?

A1: The formation of a symmetrical butadiyne, derived from the homocoupling of your terminal alkyne, is the most common side reaction in copper-co-catalyzed Sonogashira couplings.[1][2][3][4][5] This process, often called Glaser or Glaser-Hay coupling, is an oxidative reaction that is significantly promoted by the presence of two key components in your reaction flask: the copper(I) co-catalyst and oxygen.[1][6][7]

Causality:

  • Role of Copper(I): The copper co-catalyst, while accelerating the desired cross-coupling, also readily forms copper acetylide intermediates.[8][9]

  • Role of Oxygen: In the presence of an oxidant like O₂, these copper acetylides can couple with each other, leading to the undesired dimer.[10][11]

Solutions & Optimization Strategies:

StrategyRationale
Rigorous Degassing The most critical step. Degas your solvent(s) and the reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction. This minimizes the oxygen required for the oxidative homocoupling.[6][10]
Copper-Free Conditions If homocoupling is a persistent issue, switching to a copper-free protocol is the most effective solution.[2][3][4][6][10] These methods rely on specific palladium catalysts and ligands that are active enough to facilitate the coupling without copper, thereby eliminating the primary pathway for Glaser coupling.[12] See Protocol 2 for a detailed procedure.
Slow Addition of Alkyne Using a syringe pump to add the terminal alkyne slowly over a period of time keeps its instantaneous concentration low. This kinetically disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction with the aryl iodide.[3][6]
Use of a Reductive Atmosphere Some studies have shown that performing the reaction under a dilute hydrogen atmosphere (e.g., H₂ diluted with nitrogen or argon) can drastically diminish homocoupling by keeping the reaction environment reductive.[5]
Q2: I'm observing significant de-iodination of my 2-Fluoro-5-iodo-N,N-dimethylbenzamide starting material. What causes this?

A2: The formation of 2-Fluoro-N,N-dimethylbenzamide (the de-iodinated byproduct) points to a reductive side reaction. This can occur under certain Sonogashira conditions, particularly if the catalytic cycle is inefficient or if certain reagents are impure.

Causality:

  • Inefficient Catalytic Turnover: If the transmetalation or reductive elimination steps are slow, the aryl-palladium(II) intermediate (Ar-Pd-I) can persist. This intermediate can undergo side reactions, including protonolysis (reaction with a proton source) or other reductive pathways, leading to the Ar-H product.

  • Hydrogen Source: The amine base or solvent can sometimes act as a hydrogen source, especially at elevated temperatures.[13][14] Impurities in reagents can also contribute.

Solutions & Optimization Strategies:

  • Ensure High-Purity Reagents: Use freshly purified and dry amine base and solvents.

  • Optimize Catalyst System: A more efficient catalyst system can accelerate the desired coupling, outcompeting the dehalogenation pathway. Consider screening different phosphine ligands. Bulky, electron-rich ligands can sometimes promote faster reductive elimination.[9]

  • Temperature Control: Avoid unnecessarily high temperatures, which can promote decomposition pathways. Since aryl iodides are highly reactive, this reaction should proceed at or slightly above room temperature.[4][10]

Q3: My reaction is sluggish or stalls completely with starting material remaining. What are the likely culprits?

A3: A stalled reaction is a common frustration. The issue almost always lies with one of three areas: catalyst activity, reagent quality, or reaction conditions.

Causality & Troubleshooting Steps:

  • Catalyst Inactivity:

    • Is the Palladium Catalyst Active? Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and can degrade upon storage.[10] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more stable but require in situ reduction to the active Pd(0) state.[9] If you suspect catalyst degradation, use a fresh batch.

    • Is the Copper(I) Co-catalyst Fresh? Copper(I) iodide is light-sensitive and can oxidize over time, appearing greenish or brown instead of off-white. Use a fresh bottle or a recently purchased batch.[10]

  • Reagent & Substrate Issues:

    • Are Your Solvents and Base Anhydrous? Water can interfere with the catalytic cycle. Ensure you are using dry, degassed solvents and base.[15]

    • Is Your Alkyne Pure? Impurities in the alkyne can poison the catalyst. Purify it by distillation or chromatography if its quality is suspect.

  • Suboptimal Conditions:

    • Is the Base Appropriate? An amine base is required to neutralize the HI byproduct and facilitate the deprotonation of the alkyne.[8] Triethylamine (Et₃N) or diisopropylamine (iPr₂NH) are common choices.[10] Ensure it is used in sufficient excess.

    • Is the Temperature Optimal? While aryl iodides are the most reactive halides for this coupling, your specific substrate may require gentle heating (e.g., 40-60 °C) to achieve a reasonable rate, especially if the alkyne is sterically hindered.[4][10][16]

Q4: I'm seeing a black precipitate (Palladium black) in my reaction. What does this mean?

A4: The formation of a black precipitate is a visual indicator of palladium catalyst decomposition into insoluble, catalytically inactive palladium black.[10] This signifies that your active Pd(0) catalyst has aggregated and crashed out of solution, effectively halting your reaction.

Causality:

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

  • Ligand Dissociation: If the phosphine ligand concentration is too low or if the ligand dissociates from the palladium center, the unstable "naked" palladium can aggregate.

  • Solvent Effects: Certain solvents may be less effective at stabilizing the catalytic species.[10]

Solutions & Optimization Strategies:

  • Reduce Temperature: If you are heating the reaction, try running it at a lower temperature.

  • Increase Ligand Loading: Adding a slight excess of the phosphine ligand can help stabilize the palladium catalyst in solution.

  • Filter and Restart (Salvage Operation): In some cases, you can filter the reaction mixture through a pad of Celite® to remove the palladium black, then add a fresh charge of catalyst to the filtrate to restart the reaction.[17]

Frequently Asked Questions (FAQs)

Q: Why is an aryl iodide like 2-Fluoro-5-iodo-N,N-dimethylbenzamide a good substrate for Sonogashira coupling?

A: The reactivity of the aryl halide is a critical factor in the success of the Sonogashira coupling. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The general reactivity trend for the aryl halide is I > OTf > Br >> Cl.[4][10] Because the carbon-iodine bond is weaker and more polarizable than C-Br or C-Cl bonds, aryl iodides undergo oxidative addition much more readily, often allowing the reaction to proceed under milder conditions (e.g., room temperature).[4]

Q: Do the fluoro and N,N-dimethylbenzamide groups on my substrate affect the reaction?

A: Yes, they can.

  • 2-Fluoro Group: This is an electron-withdrawing group, which generally increases the rate of oxidative addition, making the substrate more reactive. This is beneficial. While C-F bonds can be activated for some cross-coupling reactions, this requires very specific and harsh conditions and is not a concern under standard Sonogashira protocols.[18][19]

  • N,N-dimethylbenzamide Group: The amide group is ortho to the fluorine. While not directly ortho to the reacting iodide, its steric bulk and potential to coordinate with the metal center could slightly modulate reactivity compared to a simpler substrate. However, it is generally considered a well-tolerated functional group.[1]

Q: When should I definitively switch to a copper-free protocol?

A: You should strongly consider a copper-free protocol when:

  • Your terminal alkyne is particularly valuable, expensive, or difficult to synthesize, and you cannot afford to lose a significant portion of it to homocoupling.[3]

  • You have already attempted to minimize homocoupling through rigorous degassing and slow addition, but the byproduct is still forming in unacceptable amounts (>5-10%).

  • Your downstream application is sensitive to trace copper contamination.

Visual Guides & Workflows

Diagram 1: Core Catalytic Cycles

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)(L)₂-I Pd0->PdII_Ar Oxidative Addition (Ar-I) PdII_Alkyne Ar-Pd(II)(L)₂-Alkyne PdII_Ar->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-Alkyne PdII_Alkyne->Product CuI Cu(I) Cu_Alkyne Cu(I)-Alkyne Cu_Alkyne->PdII_Ar Feeds into Pd Cycle Cu_Alkyne->CuI Alkyne_H H-Alkyne Alkyne_H->Cu_Alkyne Base caption Fig 1. Simplified Sonogashira Catalytic Cycles.

Caption: Fig 1. Simplified Sonogashira Catalytic Cycles.

Diagram 2: Glaser Homocoupling Byproduct Pathway

Glaser_Coupling Alkyne 2x Terminal Alkyne (H-R) Cu_Acetylide Copper Acetylide (Cu-R) Alkyne->Cu_Acetylide Cu_cat Cu(I) Catalyst Cu_cat->Cu_Acetylide Base Amine Base Base->Cu_Acetylide Oxygen Oxygen (O₂) (from air) Dimer Homocoupled Dimer (R-R) Oxygen->Dimer Oxidative Coupling Cu_Acetylide->Dimer caption Fig 2. Pathway for Glaser Homocoupling.

Caption: Fig 2. Pathway for Glaser Homocoupling.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue: Low Yield / Byproducts Check_Byproduct Major Byproduct Observed? Start->Check_Byproduct Check_Reaction No/Slow Reaction? Start->Check_Reaction Check_Byproduct->Check_Reaction No Glaser Alkyne Dimer (Glaser Coupling) Check_Byproduct->Glaser Yes Dehalogenation De-iodination Product Check_Byproduct->Dehalogenation Yes Catalyst_Check Check Catalyst Activity & Reagent Purity Check_Reaction->Catalyst_Check Yes Sol_Glaser Implement Copper-Free Protocol OR Improve Degassing / Slow Addition Glaser->Sol_Glaser Sol_Dehalogenation Check Reagent Purity Optimize Catalyst System Dehalogenation->Sol_Dehalogenation Conditions_Check Optimize Conditions (Temp, Base, Solvent) Catalyst_Check->Conditions_Check Sol_Catalyst Use Fresh Catalysts & Anhydrous Reagents Catalyst_Check->Sol_Catalyst caption Fig 3. Decision tree for troubleshooting.

Caption: Fig 3. Decision tree for troubleshooting.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of 2-Fluoro-5-iodo-N,N-dimethylbenzamide, which is expected to be reactive.

Materials:

  • Palladium catalyst: PdCl₂(PPh₃)₂ (1-2 mol%)

  • Copper co-catalyst: Copper(I) iodide (CuI) (2-4 mol%)

  • Aryl Iodide: 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Base: Triethylamine (Et₃N), degassed

  • Solvent: Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the 2-Fluoro-5-iodo-N,N-dimethylbenzamide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add degassed THF (to make an ~0.1 M solution based on the aryl iodide) and degassed triethylamine (typically a 2:1 ratio of THF:Et₃N).

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.[17]

  • Upon completion (disappearance of starting aryl iodide), dilute the reaction mixture with ethyl acetate and filter through a short pad of Celite® to remove catalyst residues and inorganic salts.[6][20]

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6][17]

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Iodide

This protocol is adapted to minimize or eliminate the formation of the Glaser homocoupling byproduct.

Materials:

  • Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable phosphine ligand like PPh₃ (4 mol%).

  • Aryl Iodide: 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Base: A secondary amine like piperidine or pyrrolidine is often effective; alternatively, an inorganic base like Cs₂CO₃ can be used.[3]

  • Solvent: N,N-Dimethylformamide (DMF) or Toluene, anhydrous and degassed.

Procedure:

  • In a flame-dried Schlenk flask under argon, combine the palladium catalyst (and ligand, if separate) with the aryl iodide.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., DMF).

  • Add the base (e.g., piperidine, ~2-3 equivalents).

  • Add the terminal alkyne.

  • Heat the reaction mixture to 50-80 °C. The optimal temperature will depend on the specific alkyne and base used.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and perform an aqueous workup and purification as described in Protocol 1 .[17]

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Technical Support Center: Sonogashira Coupling of Terminal Alkynes. Benchchem.
  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • Sonogashira Coupling Definition - Organic Chemistry Key Term. Fiveable.
  • The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. PubMed.
  • Copper-free Sonogashira coupling.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Technical Support Center: Sonogashira Coupling of Complex Molecules. Benchchem.
  • Simultaneous Dehalogenation and Hydrogen
  • LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Optimization of reaction conditions for the Sonogashira reaction a.
  • Sonogashira troubleshooting help needed. Reddit.
  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Transition-Metal-Free Sonogashira-Type Cross-Coupling of Alkynes with Fluoroarenes.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • The Sonogashira Coupling.
  • Flow Chemistry: Sonogashira Coupling.
  • Sonogashira reaction | Solved Practice Problems. YouTube.
  • Sonogashira coupling. chemeurope.com.
  • Glaser Coupling I Question of the Day. YouTube.

Sources

Technical Support Center: Preventing Dehalogenation of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Fluoro-5-iodo-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, we address the common and often frustrating issue of dehalogenation, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the integrity of your molecule during chemical transformations.

I. Understanding the Challenge: The Susceptibility of the C-I Bond

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a valuable building block in medicinal chemistry, offering two distinct halogen handles for sequential functionalization. However, the carbon-iodine (C-I) bond is significantly more labile than the carbon-fluorine (C-F) bond and is prone to cleavage under various reaction conditions, leading to the undesired dehalogenated byproduct, 2-Fluoro-N,N-dimethylbenzamide. This side reaction, known as hydrodehalogenation, can significantly lower the yield of the desired product and complicate purification processes.[1]

The primary mechanism for this unwanted reaction, particularly in the context of palladium-catalyzed cross-coupling reactions, involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from various sources within the reaction mixture, including solvents (like alcohols), bases, or even trace amounts of water.[1] Once formed, the Pd-H species can participate in a reductive elimination pathway with the aryl-palladium intermediate, leading to the formation of the dehalogenated arene.[1][2]

Aryl iodides are generally the most susceptible to dehalogenation compared to bromides and chlorides, following the reactivity trend of I > Br > Cl.[1][3][4][5] This is a critical consideration when designing synthetic routes involving 2-Fluoro-5-iodo-N,N-dimethylbenzamide.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with 2-Fluoro-5-iodo-N,N-dimethylbenzamide and similar aryl iodides.

Q1: I'm observing a significant amount of the deiodinated byproduct in my Suzuki-Miyaura coupling reaction. What is the most likely cause?

A1: The most frequent culprit for dehalogenation in Suzuki-Miyaura reactions is the formation of palladium-hydride species.[1] This can be exacerbated by several factors:

  • Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not sufficiently promote the desired cross-coupling pathway over the dehalogenation side reaction.

  • Base Selection: Certain bases, particularly strong alkoxides, can act as hydride sources.[1]

  • Solvent System: Protic solvents like alcohols can be a direct source of hydrides.[1] Even in aprotic solvents, trace amounts of water can contribute to the formation of Pd-H species.[1][6]

  • Reaction Temperature: Elevated temperatures can sometimes accelerate the rate of dehalogenation relative to the cross-coupling reaction.[7]

Q2: Can the choice of palladium precatalyst influence the extent of dehalogenation?

A2: Yes, the choice of palladium precatalyst can have an impact. While Pd(II) sources like Pd(OAc)₂ are commonly used, they require in-situ reduction to the active Pd(0) species. This reduction process can sometimes consume the boronic acid or phosphine ligand, potentially leading to side reactions that contribute to dehalogenation.[8] Starting with a Pd(0) source, such as Pd₂(dba)₃, can sometimes mitigate this issue.[8]

Q3: Are there specific ligands that are known to suppress dehalogenation?

A3: Absolutely. Bulky, electron-rich phosphine ligands are often highly effective at minimizing dehalogenation.[8][9][10] Ligands such as SPhos, XPhos, and RuPhos have demonstrated success in promoting the desired reductive elimination step of the cross-coupling cycle over the competing dehalogenation pathway.[9][11] N-heterocyclic carbene (NHC) ligands can also be effective.[1][12][13] The steric bulk of these ligands can disfavor the formation of the palladium-hydride species responsible for dehalogenation.[10]

Q4: My starting material is electron-rich. Does this make it more prone to dehalogenation?

A4: Yes, electron-rich aryl halides can be more susceptible to dehalogenation.[9] This is because the increased electron density on the aromatic ring can facilitate the oxidative addition step, but may also influence the stability of the resulting aryl-palladium intermediate, potentially making it more prone to side reactions like hydrodehalogenation.

III. Troubleshooting Guide: A Systematic Approach to Minimizing Dehalogenation

When faced with significant dehalogenation of 2-Fluoro-5-iodo-N,N-dimethylbenzamide, a systematic optimization of reaction conditions is crucial. The following guide provides a step-by-step approach to troubleshoot and mitigate this issue.

Step 1: Re-evaluate Your Ligand Choice

The ligand is arguably the most critical parameter to adjust. If you are observing dehalogenation with a standard ligand like PPh₃, it is highly recommended to screen a panel of more specialized ligands.[8]

Recommended Ligand Classes:

Ligand ClassExamplesRationale for Use
Buchwald Biaryl Phosphine Ligands SPhos, XPhos, RuPhosThese are bulky and electron-rich, which accelerates the rate-limiting oxidative addition and promotes the desired reductive elimination.[8][9][11]
N-Heterocyclic Carbene (NHC) Ligands IPr, IMesNHCs are strong sigma-donors that form stable complexes with palladium, often leading to highly active and selective catalysts.[1][12][13]
Bidentate Phosphine Ligands Xantphos, dppfLigands with a large bite angle can influence the geometry of the palladium complex and suppress side reactions.[10]
Step 2: Optimize the Base

The choice of base can significantly impact the reaction outcome. It is advisable to move away from strong alkoxide bases if dehalogenation is a persistent issue.

Base Optimization Strategy:

Base TypeExamplesConsiderations
Inorganic Carbonates K₂CO₃, Cs₂CO₃These are generally milder and less likely to act as hydride sources.[1]
Phosphates K₃PO₄Often a good choice for Suzuki-Miyaura couplings, providing a balance of basicity and compatibility.[1]
Organic Bases Triethylamine (Et₃N)Can be effective, particularly in reactions run at room temperature.
Step 3: Scrutinize Your Solvent System

The solvent not only dissolves the reagents but also plays a role in the reaction mechanism. Aprotic solvents are generally preferred to minimize the presence of proton sources.

Solvent Selection Guidelines:

Solvent TypeExamplesBest Practices
Aprotic Solvents Toluene, Dioxane, THFThese are the preferred solvents for minimizing dehalogenation.[1][14]
Protic Solvents Alcohols, WaterUse with caution and in minimal amounts. While often necessary to dissolve the base in Suzuki couplings, excess protic solvent can be a source of protons for dehalogenation.[1][10]
Step 4: Control the Reaction Temperature

While heating is often necessary to drive cross-coupling reactions to completion, excessive temperatures can favor side reactions.

Temperature Control Recommendations:

  • Start Low: Begin with a lower reaction temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.[8]

  • Monitor Carefully: Closely monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

Step 5: Ensure Rigorous Inert Atmosphere Techniques

Oxygen can be detrimental to palladium-catalyzed reactions, leading to catalyst deactivation and an increase in side reactions like homocoupling.[8]

Degassing Procedures:

  • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent and reaction mixture for 15-30 minutes.[8]

  • Freeze-Pump-Thaw: For more sensitive reactions, perform three cycles of freezing the reaction mixture in liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.[1]

IV. Optimized Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

This protocol is a starting point and may require further optimization depending on the specific boronic acid used.

Reaction Setup:

  • To a dry Schlenk flask, add 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 mmol), the desired boronic acid or ester (1.3 mmol), and K₃PO₄ (2.0 mmol).[11]

  • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).[1]

  • Add degassed solvent (e.g., Toluene/H₂O 10:1, 5 mL).[1]

  • Seal the flask and thoroughly degas the reaction mixture using one of the methods described above.[1]

Reaction Execution:

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

Work-up and Purification:

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

V. Visualizing the Process

Dehalogenation Troubleshooting Workflow

G start Dehalogenation Observed ligand Optimize Ligand (e.g., SPhos, XPhos) start->ligand Step 1 base Change Base (e.g., K3PO4, K2CO3) ligand->base If still problematic solvent Modify Solvent (e.g., Toluene, Dioxane) base->solvent If still problematic temp Lower Temperature solvent->temp Final Adjustment success Dehalogenation Minimized temp->success

Caption: A systematic workflow for troubleshooting dehalogenation.

Key Steps in a Suzuki-Miyaura Coupling Reaction

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-I aryl_halide->oxidative_addition pd_intermediate Ar-Pd(II)-I(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronic_acid R-B(OH)2 boronic_acid->transmetalation pd_aryl_r Ar-Pd(II)-R(L_n) transmetalation->pd_aryl_r reductive_elimination Reductive Elimination pd_aryl_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

VI. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Johnson Matthey. Cross-Coupling Reactions Guide. [Link]

  • Krasniqi, A., et al. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 2016. [Link]

  • Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • PubMed. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ResearchGate. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. [Link]

  • Wikipedia. Dehydrohalogenation. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • National Institutes of Health. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • American Chemical Society. Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. [Link]

  • American Chemical Society. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Google Patents. Process for dehalogenation of aryl and alpha-araliphatic halides.

  • ResearchGate. ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]

  • MDPI. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. [Link]

  • Reddit. significant dehalogenation in stille coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • American Chemical Society. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • National Institutes of Health. Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in Water. [Link]

  • Google Patents. Methods for stabilizing lithiated halogen-substituted aromatic compounds.

  • Wikipedia. Cross-coupling reaction. [Link]

  • American Chemical Society. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple. [Link]

  • AA Blocks. 2-Fluoro-6-iodo-N,N-dimethylbenzamide. [Link]

  • ResearchGate. Temperature effect on coupling reaction. [Link]

  • PubMed. Irreversible inhibition of dehalogenation of 5-iodouracil by 5-diazouracil and reversible inhibition by 5-cyanouracil. [Link]

  • Journal of Food and Drug Analysis. Reactivity and stability of selected flavor compounds. [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of 2-Fluoro-5-iodo-N,N-dimethylbenzamide. As a key intermediate in pharmaceutical synthesis, its purity is paramount. This document provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The most common synthetic route to 2-Fluoro-5-iodo-N,N-dimethylbenzamide is the amidation of 2-fluoro-5-iodobenzoic acid. Impurities typically arise from this process.

cluster_reactants Starting Materials & Reagents cluster_process Reaction & Workup cluster_products Crude Product Mixture SM1 2-Fluoro-5-iodobenzoic Acid Reaction Amide Coupling Reaction SM1->Reaction Imp1 Unreacted Benzoic Acid (Acidic) SM1->Imp1 Incomplete Reaction SM2 Dimethylamine (or salt) SM2->Reaction R1 Coupling Agent (e.g., SOCl₂, HATU) or Activating Agent R1->Reaction Imp3 Reagent Byproducts (e.g., HOBt, Urea) R1->Imp3 Stoichiometric Byproduct Workup Aqueous Workup Reaction->Workup Product 2-Fluoro-5-iodo-N,N-dimethylbenzamide Workup->Product Imp2 Hydrolysis Product (Acidic) Product->Imp2 Hydrolysis (during workup) Imp1->Workup Imp2->Workup Imp3->Workup Imp4 Regioisomers (from Iodination step) Imp4->Workup If starting acid was synthesized

Caption: Origin of common impurities during synthesis.

Table 1: Common Impurities and Their Characteristics
Impurity TypeSourceChemical NatureTypical Removal Method
Unreacted Starting Material Incomplete reactionAcidic (2-fluoro-5-iodobenzoic acid)Aqueous basic wash (e.g., NaHCO₃, K₂CO₃)
Side-Reaction Products Iodination of precursor may yield regioisomers[1]NeutralColumn Chromatography
Hydrolysis Product Exposure to strong acid/base or water during workup/storageAcidic (returns to starting benzoic acid)Aqueous basic wash
Reagent-Related Impurities Byproducts from coupling agents (e.g., urea from carbodiimides)Neutral/Weakly BasicColumn Chromatography, Crystallization
Residual Solvents Reaction or extraction solvents (e.g., DMF, DCM, EtOAc)[2]N/AHigh vacuum drying, Recrystallization
Degradation Products C-I bond can be susceptible to reduction or photolysis[3]Neutral/VariousColumn Chromatography, Recrystallization

Section 2: Troubleshooting Guide

This section addresses specific purification issues in a question-and-answer format.

Q1: My crude product is an oil/gum and won't solidify. How can I purify it?

  • Probable Cause: This is often due to a high concentration of residual solvents or the presence of multiple impurities that are depressing the melting point.

  • Solution:

    • Solvent Removal: Ensure all reaction and workup solvents are thoroughly removed. Dissolve the crude oil in a minimal amount of a volatile solvent like dichloromethane (DCM), dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again under high vacuum for several hours.

    • Initial Purification: If it remains an oil, proceed directly to flash column chromatography. The silica gel will separate the product from non-volatile impurities and residual starting materials.

  • Senior Scientist's Note: The presence of both fluorine and iodine on the benzamide ring can lead to complex intermolecular interactions, sometimes resulting in amorphous solids or oils, especially when impure[4][5][6]. A preliminary purification via chromatography is the most reliable path forward.

Q2: After an aqueous basic wash (e.g., NaHCO₃), I still see the starting carboxylic acid impurity in my product by LC-MS/TLC. Why?

  • Probable Cause: The acidity of 2-fluoro-5-iodobenzoic acid is influenced by its substituents. It may be less soluble in the organic phase than expected, or its salt may have some organic solubility, leading to incomplete extraction into the aqueous layer.

  • Solution:

    • Multiple Extractions: Perform at least 2-3 washes with the saturated basic solution, not just one.

    • Use a Stronger Base: Switch from sodium bicarbonate (NaHCO₃) to a more potent, non-nucleophilic base like 1M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

    • Brine Wash: After the base wash, always wash the organic layer with brine (saturated aqueous NaCl). This helps to break up any emulsions and removes excess water, which can help precipitate the product upon concentration.[1]

  • Senior Scientist's Note: The principle of extraction relies on a significant partition coefficient difference. If the acid salt retains some lipophilicity, you must drive the equilibrium by using multiple washes.

Q3: My flash column chromatography isn't providing good separation between my product and a close-running impurity. What can I do?

  • Probable Cause: The polarity of the product and the impurity are too similar for the chosen solvent system. This is common if the impurity is a regioisomer.

  • Solution:

    • Optimize the Solvent System:

      • Baseline System: Start with a Hexane/Ethyl Acetate (EtOAc) gradient.

      • Increase Selectivity: If separation is poor, switch to a different solvent system. Replacing Hexane with Toluene can introduce π-π interactions, altering the elution order. Alternatively, using a DCM/Methanol (MeOH) system offers different selectivity. A small amount of triethylamine (0.1-0.5%) can be added to the mobile phase to reduce tailing if the impurity is acidic.

    • Change the Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or a reversed-phase C18 column, which separates based on hydrophobicity rather than polarity.

  • Senior Scientist's Note: TLC is your best tool here. Run multiple TLC plates using different solvent systems to find the one that gives the best separation (largest ΔRf) before committing to a large-scale column.

Table 2: Recommended Chromatography Conditions
Stationary PhasePrimary Solvent SystemModifier/NotesBest For Separating
Silica Gel Hexane / Ethyl AcetateGradient elution (e.g., 0% to 30% EtOAc)General purpose, good for most neutral impurities.
Silica Gel Dichloromethane / MethanolGradient elution (e.g., 0% to 5% MeOH)More polar impurities.
Reversed-Phase C18 Acetonitrile / WaterIon-pairing agents (e.g., TFA, HFIP) may be needed for acidic impurities[7][8]Isomers, impurities with subtle hydrophobicity differences.

Q4: My final product has a yellow or brownish tint, even after chromatography. What is the cause and is it a concern?

  • Probable Cause: This coloration is often due to trace impurities or slight degradation. Iodo-aromatic compounds can be light-sensitive and may liberate trace amounts of iodine (I₂), which is intensely colored.

  • Solution:

    • Activated Carbon Treatment: Dissolve the product in a suitable solvent (e.g., EtOAc or DCM), add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter through a pad of Celite®. This will adsorb many colored impurities.

    • Recrystallization: This is an excellent final polishing step. A successful recrystallization can remove both colored and non-colored impurities, yielding a pure, crystalline solid.[9]

    • Storage: Store the final product in an amber vial, protected from light, and preferably under an inert atmosphere (Nitrogen or Argon) to prevent long-term degradation.

  • Senior Scientist's Note: While a slight off-white color might be acceptable for some applications, it indicates the presence of impurities. For drug development applications, achieving a pure white to off-white solid is a critical quality attribute.

Section 3: Validated Purification Protocols

Protocol 1: Optimized Aqueous Workup

This protocol is designed to remove acidic and basic impurities after the reaction is complete.

  • Quench and Dilute: Quench the reaction mixture as appropriate (e.g., with water or saturated NH₄Cl) and dilute with a suitable organic solvent like Ethyl Acetate (10 volumes relative to the starting material).

  • Acid Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (2 x 5 volumes) to remove any unreacted dimethylamine.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 5 volumes), followed by 1M Na₂CO₃ (1 x 5 volumes) to rigorously remove the 2-fluoro-5-iodobenzoic acid starting material.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (1 x 5 volumes) to remove residual water and inorganic salts.[1]

  • Dry and Concentrate: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Dry-pack a silica gel column appropriately sized for your crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

  • Load the Sample: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of DCM, add silica gel, and concentrate to a dry, free-flowing powder. Apply this to the top of the column.

  • Elute: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the mobile phase.

  • Collect and Analyze: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Concentrate: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 3: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of your purified product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexane/EtOAc mixtures) at room temperature and upon heating. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a flask, dissolve the compound in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Chilling: Once crystal formation begins, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure 2-Fluoro-5-iodo-N,N-dimethylbenzamide? A: Pure 2-Fluoro-5-iodo-N,N-dimethylbenzamide is expected to be a white to off-white crystalline solid at room temperature. This is based on the physical properties of similar structures like 2-Fluoro-5-iodobenzaldehyde (mp 45-48 °C) and 2-Fluoro-5-iodobenzonitrile (mp 72-76 °C).

Q: What analytical techniques are essential for final purity confirmation? A: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and rule out isomers.

  • LC-MS: To confirm the molecular weight and assess purity by peak area (e.g., >98%).

  • HPLC/UPLC: To obtain high-resolution separation and accurate quantification of impurities.[9]

  • Elemental Analysis (CHN): To confirm the elemental composition of the final compound.

Q: Are there any specific safety precautions for handling this compound? A: Yes. While specific data for this exact molecule is limited, related iodo- and fluoro-aromatic compounds should be handled with care. Assume the compound is toxic and an irritant. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

Q: How should I store the purified product? A: Due to the potential for light sensitivity of the C-I bond, the compound should be stored in an amber glass vial to protect it from light. For long-term storage, keeping it in a cool, dry place under an inert atmosphere (argon or nitrogen) is recommended to prevent degradation.

Crude Crude Product (Oil or Solid) Workup Optimized Aqueous Workup (Protocol 1) Crude->Workup PostWorkup Crude Solid/Concentrate Workup->PostWorkup Chromatography Flash Column Chromatography (Protocol 2) PostWorkup->Chromatography PostChrom Product (>95% Purity) May have slight color Chromatography->PostChrom FinalPurification Final Purification Step PostChrom->FinalPurification Recrystallization Recrystallization (Protocol 3) FinalPurification->Recrystallization Charcoal Activated Carbon Treatment FinalPurification->Charcoal FinalProduct Pure Crystalline Product (>99% Purity) Recrystallization->FinalProduct Charcoal->Recrystallization Followed by

Caption: Recommended multi-step purification workflow.

References

  • Benchchem. Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Application Notes and Protocols.
  • Benchchem. Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
  • Acta Crystallographica Section E. (2025). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Available from: [Link]

  • ArtMolecule. Impurities and Degradation products. Available from: [Link]

  • Glen Research. Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides. Available from: [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. Available from: [Link]

  • Crystal Growth & Design. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available from: [Link]

  • Organic Syntheses. Procedure for the Synthesis of 4,5-Disubstituted Imidazoles. Available from: [Link]

  • Journal of Pharmaceutical Sciences. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Available from: [Link]

  • ResearchGate. (2015). Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. Available from: [Link]

  • Waters Corporation. Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns. Available from: [Link]

  • PureSynth. 2-Fluoro-5-Iodobenzotrifluoride. Available from: [Link]

  • ChemRxiv. (2022). Ion-pairing hydrophilic interaction chromatography for impurity profiling of therapeutic phosphorothioated oligonucleotides. Available from: [Link]

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available from: [Link]

  • Sartorius. Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Available from: [Link]

  • Molecules. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Available from: [Link]

Sources

Improving yields in reactions with 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-5-iodo-N,N-dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block in cross-coupling reactions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction yields and minimize impurities.

Introduction: The Utility and Challenges of a Multifunctional Reagent

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a valuable synthetic intermediate, featuring three key functional groups that offer distinct reactivity. The aryl iodide is the primary site for palladium-catalyzed cross-coupling reactions. The ortho-fluoro substituent can influence the electronic properties and conformation of the molecule, while the N,N-dimethylamide group, though generally stable, can be susceptible to hydrolysis under certain conditions.

The primary challenge in utilizing this reagent is achieving high selectivity and yield in cross-coupling reactions while preserving the integrity of the amide functionality. This guide addresses the most common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-Fluoro-5-iodo-N,N-dimethylbenzamide and how do they influence its reactivity?

A1: The molecule's reactivity is governed by a balance of electronic and steric effects:

  • Aryl Iodide: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in the oxidative addition step of the catalytic cycle.[1]

  • ortho-Fluoro Group: The electron-withdrawing nature of the fluorine atom can increase the rate of oxidative addition at the C-I bond.[2] It can also influence the conformation of the molecule, which may affect ligand binding to the palladium center.

  • N,N-Dimethylamide Group: This group is a moderately strong directing group but is primarily a spectator in most cross-coupling reactions. However, it is susceptible to hydrolysis to the corresponding carboxylic acid under harsh basic or acidic conditions, which can be a significant side reaction.[3][4][5]

Q2: How should I properly store and handle this reagent?

A2: 2-Fluoro-5-iodo-N,N-dimethylbenzamide is a solid that should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. While generally stable, minimizing exposure to moisture and light is good laboratory practice.

Q3: What are the most common side reactions to be aware of when using this substrate?

A3: The most prevalent side reactions include:

  • Hydrolysis of the Amide: Strong bases (like NaOH, KOH) and high temperatures can lead to the cleavage of the amide bond, forming 2-fluoro-5-iodobenzoic acid.[5]

  • Protodeiodination: The replacement of the iodine atom with a hydrogen atom, leading to the formation of 2-fluoro-N,N-dimethylbenzamide. This can be promoted by trace water or other proton sources in the presence of the palladium catalyst.

  • Homocoupling: In Suzuki reactions, the boronic acid partner can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen or if using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[6]

  • Catalyst Decomposition: The formation of palladium black (inactive palladium metal) can occur, especially at high temperatures or if the ligand is not robust enough, leading to stalled reactions.[7]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides direct, actionable advice for overcoming common challenges in three major classes of cross-coupling reactions.

I. Suzuki-Miyaura Coupling

Issue: Low to No Product Yield

Potential Cause Scientific Explanation & Recommended Solution
1. Inactive Catalyst The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can be inefficient. Solution: Switch to a Pd(0) source like Pd(PPh₃)₄ or use a modern precatalyst that rapidly generates the active Pd(0) species. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[6]
2. Inappropriate Base The base is crucial for activating the boronic acid to facilitate transmetalation.[8] An incorrect choice can lead to poor activation or amide hydrolysis. Solution: For substrates with base-sensitive groups, weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are preferred over strong hydroxides.[9] The choice of solvent is also critical; ethereal solvents like dioxane or THF with water are common.
3. Protodeborylation of Boronic Acid Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo hydrolysis (protodeborylation), removing them from the catalytic cycle.[6] Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure anhydrous conditions for the reaction setup before adding any aqueous base solution.

Issue: Significant Homocoupling of Boronic Acid

Potential Cause Scientific Explanation & Recommended Solution
1. Oxygen in the Reaction Oxygen can promote the oxidative homocoupling of boronic acids and also oxidize the Pd(0) catalyst to inactive Pd(II).[6] Solution: Rigorously degas the reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
2. Inefficient Precatalyst Reduction Using a Pd(II) source can lead to a competing pathway where the Pd(II) species directly mediates the homocoupling of the boronic acid before it is fully reduced to Pd(0). Solution: As before, using a Pd(0) source or a well-defined precatalyst can minimize this side reaction.
II. Buchwald-Hartwig Amination

Issue: Low Yield of the Desired Aryl Amine

Potential Cause Scientific Explanation & Recommended Solution
1. Poor Ligand Choice The ligand is critical for facilitating both the oxidative addition and the final reductive elimination step to form the C-N bond.[10] The choice depends heavily on the amine coupling partner. Solution: For primary and secondary aliphatic amines, sterically hindered, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos are often highly effective.[10] For less nucleophilic amines (e.g., anilines, indoles), bidentate ligands like BINAP or Xantphos may be required.[11]
2. Incorrect Base The base deprotonates the amine to form the palladium-amido complex, which is a key intermediate.[11][12] A base that is too weak will not facilitate this step, while an overly strong base may promote side reactions. Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃), particularly for more sensitive substrates.[10]
3. Catalyst Inhibition by Iodide While aryl iodides are reactive, the iodide anion generated during the reaction can sometimes form unreactive palladium-iodide bridged dimers, effectively inhibiting the catalyst.[1][12] Solution: Using ligands that are bulky enough to prevent dimer formation can mitigate this issue. Sometimes, switching to the analogous aryl bromide can paradoxically improve yields in challenging Buchwald-Hartwig reactions.[1]
III. Sonogashira Coupling

Issue: Reaction Stalls or Fails to Go to Completion

Potential Cause Scientific Explanation & Recommended Solution
1. Inactive Copper Co-catalyst In the classic Sonogashira reaction, a copper(I) salt (typically CuI) is a co-catalyst required to form a copper-acetylide intermediate.[13] If the CuI is oxidized or of poor quality, the reaction will fail. Solution: Use freshly purchased, high-purity CuI. Protect it from light and air. Ensure the reaction is run under strictly anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction promoted by oxygen and copper.
2. Inappropriate Base/Solvent An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used both as the base and often as the solvent or co-solvent.[14] It must be anhydrous. Solution: Use freshly distilled, anhydrous amine bases. For copper-free Sonogashira conditions, an inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent like DMF may be used.[13][15]
3. Palladium Catalyst Decomposition High temperatures can lead to the formation of palladium black, especially in the presence of terminal alkynes. Solution: Run the reaction at the lowest effective temperature (often room temperature to 50-70 °C is sufficient for aryl iodides).[14] Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed to avoid byproduct formation.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Suzuki

Side_Reactions

Validated Experimental Protocols

General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (Argon or Nitrogen). Solvents should be anhydrous unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling with various arylboronic acids.

  • Reaction Setup: To a dry Schlenk flask, add 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture of dioxane and water (4:1 ratio, 5 mL total).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete in 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is optimized for coupling with a secondary aliphatic amine.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (RuPhos, 0.04 mmol, 4 mol% if not using a precatalyst), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired N-aryl product.[10]

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans.
  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine....
  • BenchChem. (2025). analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-fluoro-N,N-dimethylbenzamide.
  • ResearchGate. (n.d.). Hydrolysis of amide bonds under acidic and basic conditions.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Optimization of the Sonogashira cross-coupling conditions....
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Amination of 2-Butyl-5-iodofuran.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • International Journal of New Chemistry. (2024). A Survey of Palladium Catalyst Systems for Cross Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Technical Support Center: Catalyst Selection for 2-Fluoro-5-iodo-N,N-dimethylbenzamide Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 2-Fluoro-5-iodo-N,N-dimethylbenzamide. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this specific substrate.

The structure of 2-Fluoro-5-iodo-N,N-dimethylbenzamide presents unique challenges and opportunities in cross-coupling chemistry. The highly reactive carbon-iodine bond is ideal for oxidative addition to a palladium(0) center, the first and often rate-limiting step in the catalytic cycle.[1][2] However, the electronic effects of the ortho-fluoro and amide groups, along with potential steric hindrance, necessitate careful selection of the catalyst system—including the palladium source, ligand, and base—to achieve optimal results.

This guide is structured in a question-and-answer format to directly address the practical problems you may face at the bench.

General Troubleshooting & FAQs

This section covers issues applicable to all coupling types with this substrate.

Q1: My reaction shows no product formation, and I've only recovered my starting material. What are the first things I should check?

A: A complete lack of reactivity usually points to a fundamental problem with one of the core components of the reaction. Systematically verify the following:

  • Catalyst Activity: Is your palladium source active? Precatalysts can degrade with improper storage. If you are generating the active Pd(0) catalyst in situ from a Pd(II) source (like Pd(OAc)₂), this reduction step may be failing.[3] Consider using a pre-activated, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which can form the active catalyst more reliably.[4][5]

  • Reagent Integrity: Boronic acids (for Suzuki couplings) can degrade over time, especially if exposed to moisture. Amine partners (for Buchwald-Hartwig) should be pure. Ensure your terminal alkyne (for Sonogashira) is of high purity.

  • Oxygen Exclusion: Palladium(0) catalysts are sensitive to oxidation. Inadequate degassing of your solvent and reaction vessel is a common cause of failure.[6] Ensure your inert gas (Argon or Nitrogen) is pure and that you have used a robust degassing method such as freeze-pump-thaw or sparging the solvent for an extended period.

  • Base and Solvent: Ensure you have added the correct base and that it is sufficiently anhydrous if required. Check that your solvent is dry and appropriate for the reaction type.

Q2: My reaction turns black immediately, and I get a poor yield. What does this indicate?

A: The formation of black precipitate is often "palladium black," which is inactive, aggregated palladium metal.[6] This indicates catalyst decomposition.

  • Causality: Catalyst decomposition occurs when the palladium center is not properly stabilized by the ligand. The active LPd(0) species can be unstable if the ligand concentration is too low or if the ligand itself is not suitable for the reaction conditions.

  • Troubleshooting Steps:

    • Check Ligand:Palladium Ratio: For catalysts generated in situ, ensure an adequate ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1 depending on the specific system.[6]

    • Switch to a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are designed to stabilize the palladium center and prevent aggregation while promoting the desired catalytic steps.[7][8]

    • Use a Precatalyst: Well-defined precatalysts are often more stable and form the active LPd(0) species more cleanly, reducing the likelihood of decomposition.[9]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds. For 2-Fluoro-5-iodo-N,N-dimethylbenzamide, the electron-withdrawing nature of the fluoro and amide groups can make the aryl iodide an excellent electrophile.

Troubleshooting and FAQs: Suzuki-Miyaura

Q1: What is a reliable starting point for a catalyst system for this substrate?

A: Given the reactivity of the C-I bond, a standard catalyst may be effective. A good initial screen would include:

  • Catalyst System 1 (Classic): Pd(PPh₃)₄. This is a Pd(0) source and often works for reactive aryl iodides.

  • Catalyst System 2 (Versatile): Pd(OAc)₂ with SPhos or XPhos. These bulky, electron-rich biarylphosphine ligands are excellent for promoting the coupling of a wide range of substrates and can often overcome steric challenges.[8]

  • Base: Start with K₂CO₃ or K₃PO₄.[10][11] A base is required to activate the boronic acid for transmetalation.[12]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard.

Q2: I am observing significant amounts of boronic acid homocoupling (biaryl formation). How can I minimize this side reaction?

A: Homocoupling of the boronic acid partner is a classic side reaction, primarily caused by the presence of oxygen.[6]

  • Improve Degassing: This is the most critical step. Ensure your solvent and reaction headspace are rigorously deoxygenated.

  • Use a Pd(0) Source: Starting directly with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.[6]

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor side reactions.

Q3: The reaction is very slow or stalls before completion. What adjustments can I make?

A: Sluggishness often points to a slow step in the catalytic cycle, typically oxidative addition or reductive elimination.

  • Ligand Choice: If using a simple ligand like PPh₃, switch to a more electron-rich and sterically demanding ligand like cataCXium® A or a Buchwald-type biarylphosphine (e.g., XPhos, SPhos). These ligands accelerate oxidative addition and reductive elimination.[7][13]

  • Base Strength: Switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃ can increase the reaction rate.

  • Temperature: Increasing the reaction temperature (e.g., from 80 °C to 100 °C) can significantly improve the rate, provided the starting materials and products are stable.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
Pd SourceLigandBaseSolvent SystemTemperature (°C)Notes
Pd(PPh₃)₄ (2-5 mol%)(None)K₂CO₃ (2 eq)Toluene/H₂O (4:1)80-100Good first attempt for a reactive aryl iodide.
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 eq)1,4-Dioxane/H₂O (4:1)100A highly reliable and general-purpose system.
PdCl₂(dppf) (3 mol%)(None)Cs₂CO₃ (2 eq)DME/H₂O (4:1)90Dppf is a robust ligand, good for many applications.
General Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • In a separate vial, add the palladium source (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq).

  • Place both vials under an inert atmosphere (Argon or Nitrogen).

  • Add the degassed solvent (e.g., 1,4-dioxane/water) to the vial containing the catalyst and ligand, and stir for 2-3 minutes.

  • Transfer the activated catalyst solution to the vial containing the substrates and base.

  • Seal the reaction vial and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Diagram: Suzuki Catalyst Selection Workflow

Suzuki_Workflow cluster_troubleshoot Troubleshooting Path start Start Suzuki Coupling with 2-Fluoro-5-iodo-N,N-dimethylbenzamide initial_cond Initial Test: Pd(PPh3)4 or Pd(OAc)2/SPhos K3PO4, Dioxane/H2O, 100°C start->initial_cond check_outcome Analyze Outcome initial_cond->check_outcome no_rxn Problem: No Reaction - Check Catalyst Activity - Check Reagent Purity - Improve Degassing check_outcome->no_rxn No Product slow_rxn Problem: Sluggish/Incomplete - Switch to Bulky Ligand (XPhos) - Increase Temperature - Use Stronger Base (Cs2CO3) check_outcome->slow_rxn Low Conversion homocoupling Problem: Homocoupling - Rigorous Degassing - Use Pd(0) Source - Check Boronic Acid Stoichiometry check_outcome->homocoupling Side Products success Success: High Yield of Product check_outcome->success Good Yield no_rxn->initial_cond Re-attempt slow_rxn->initial_cond Re-attempt with new conditions homocoupling->initial_cond Re-attempt with procedural changes

Caption: Workflow for troubleshooting Suzuki-Miyaura couplings.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is the premier method for forming aryl-nitrogen bonds.[14] For 2-Fluoro-5-iodo-N,N-dimethylbenzamide, the steric hindrance from the ortho-fluoro and amide groups makes ligand selection the most critical parameter for success.[15]

Troubleshooting and FAQs: Buchwald-Hartwig

Q1: What is the best catalyst system for coupling a primary or secondary amine with this sterically demanding substrate?

A: This is a challenging coupling that requires a highly active catalyst system. Simple ligands like PPh₃ will not work. You must use a bulky, electron-rich biarylphosphine ligand.[16]

  • Recommended Ligands:

    • For primary amines : BrettPhos is an excellent starting point.[3][9]

    • For secondary amines : RuPhos is often the ligand of choice.[3][17]

    • General purpose : XPhos can be effective for a variety of amine coupling partners.[18]

  • Palladium Source: Using a modern, air-stable precatalyst like BrettPhos Pd G3 or RuPhos Pd G4 is highly recommended. These form the active LPd(0) catalyst cleanly and efficiently under the reaction conditions.[3][16]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5]

Q2: My reaction is giving a low yield, and I'm observing hydrodehalogenation (the iodine is replaced by hydrogen). What causes this?

A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It can arise from several pathways, but it often competes with the desired C-N bond formation.

  • Inactive Catalyst: If the reductive elimination step to form the C-N bond is slow, the arylpalladium(II) intermediate may undergo other decomposition pathways. Using a more effective ligand (see Q1) that accelerates reductive elimination is key.

  • Base/Solvent Issues: Ensure your base is pure and your solvent is anhydrous. Water can sometimes promote hydrodehalogenation.

  • Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate decomposition pathways. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer time.

Q3: Can I use a weaker base like K₂CO₃ to avoid decomposing a sensitive functional group on my amine?

A: While possible, it is challenging. Standard Buchwald-Hartwig reactions rely on strong bases like NaOtBu to deprotonate the amine and facilitate the catalytic cycle.[5] Using weaker bases like K₂CO₃ or K₃PO₄ will dramatically slow down the reaction and will likely require:

  • A highly active catalyst system (e.g., a modern Buchwald precatalyst).

  • Significantly higher reaction temperatures.[3] Success with weak bases is highly substrate-dependent, and screening is necessary.

Table 2: Ligand and Precatalyst Selection Guide for Buchwald-Hartwig Amination
Amine TypeRecommended LigandRecommended PrecatalystTypical BaseNotes
Primary Alkyl/Aryl AmineBrettPhosBrettPhos Pd G3NaOtBuHighly effective for primary amines, even with steric hindrance.[3][9]
Secondary Alkyl/Aryl AmineRuPhosRuPhos Pd G4NaOtBuThe go-to system for secondary amines.[3]
Amides, CarbamatestBuBrettPhostBuBrettPhos Pd G3K₃PO₄These less nucleophilic partners often require specialized ligands and conditions.
General ScreeningXPhosXPhos Pd G3NaOtBuA versatile ligand that is effective for many substrate combinations.[18]
General Protocol: Buchwald-Hartwig Amination
  • Inside a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G4, 0.02 eq) and the base (e.g., NaOtBu, 1.5 eq) to an oven-dried reaction vial.

  • Add 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vial, remove it from the glovebox, and place it in a pre-heated block.

  • Heat the reaction (e.g., 100 °C) with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle L2Pd0 L-Pd(0) OxAdd Ar-Pd(II)-I(L) L2Pd0->OxAdd Oxidative Addition RedElim Ar-NR'R'' LigExch Ar-Pd(II)-NR'R''(L) OxAdd->LigExch Amine Coordination & Deprotonation LigExch->L2Pd0 Reductive Elimination BaseH [Base-H]+I- LigExch->BaseH ArI Ar-I ArI->OxAdd Amine HNR'R'' Amine->LigExch Base Base Base->LigExch

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction is the most common method for coupling terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[19] The reaction traditionally uses a dual catalyst system of palladium and copper(I).[20]

Troubleshooting and FAQs: Sonogashira

Q1: What is a standard, reliable catalyst system for a Sonogashira coupling with this aryl iodide?

A: The classic conditions are often very effective for reactive aryl iodides.

  • Palladium Source: Pd(PPh₃)₂Cl₂ (1-3 mol%) is a common choice.

  • Copper Co-catalyst: Copper(I) iodide (CuI) (2-5 mol%) is essential in the classic protocol to facilitate the transmetalation of the acetylide.[20]

  • Base/Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used in excess and often serves as both the base and the solvent or co-solvent.

Q2: My main product is the homocoupled alkyne dimer (Glaser coupling). How do I prevent this significant side reaction?

A: Glaser homocoupling is the most notorious side reaction in Sonogashira chemistry and is promoted by the combination of the copper catalyst and oxygen.[19][21]

  • Rigorous Oxygen Exclusion: This is the most important factor. The reaction is highly sensitive to air. Use robust degassing techniques and maintain a positive pressure of inert gas.

  • Use a Reducing Atmosphere: Some protocols suggest using a dilute hydrogen atmosphere to keep the copper in its +1 oxidation state and diminish homocoupling.[21]

  • Switch to Copper-Free Conditions: The most definitive way to avoid Glaser coupling is to eliminate the copper co-catalyst entirely.[22]

Q3: How do I perform a copper-free Sonogashira coupling? What are the trade-offs?

A: Copper-free Sonogashira reactions avoid the Glaser coupling issue but may require slightly different conditions.

  • Conditions: These protocols typically require a more active palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos) and may need higher temperatures to compensate for the absence of copper-mediated acetylide transfer. An amine base is still required to deprotonate the alkyne.

  • Trade-offs: While you eliminate homocoupling, the reaction rates can be slower, and the conditions might need more optimization depending on the specific alkyne partner. However, for valuable or complex alkynes, this is often the preferred method.

Table 3: Comparison of Sonogashira Coupling Conditions
ParameterClassic Cu-CocatalyzedCopper-Free
Pd Catalyst Pd(PPh₃)₂Cl₂Pd(OAc)₂ / SPhos or other bulky ligand
Co-catalyst CuI (Required)None
Base Et₃N or DIPAEt₃N or DIPA
Temperature Room Temp to 60 °C60 °C to 100 °C
Key Advantage Often faster, well-establishedAvoids Glaser homocoupling side product
Key Disadvantage Prone to alkyne homocouplingMay require higher temp / more optimization
General Protocol: Copper-Free Sonogashira Coupling
  • To an oven-dried Schlenk flask, add 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with inert gas (Argon) three times.

  • Add degassed solvent (e.g., toluene) followed by the degassed amine base (e.g., DIPA, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Heat the reaction mixture (e.g., 80 °C) with stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Diagram: Sonogashira Catalytic Cycles

Sonogashira_Cycles Sonogashira Catalytic Cycles cluster_pd Palladium Cycle (Common to Both) cluster_cu Copper-Cocatalyzed Pathway cluster_cu_free Copper-Free Pathway pd0 Pd(0)L2 pd_ox Ar-Pd(II)-I(L2) pd0->pd_ox Oxidative Addition (Ar-I) pd_alk Ar-Pd(II)-C≡CR(L2) pd_ox->pd_alk Transmetalation pd_alk->pd0 Reductive Elimination pd_alk->pd0 cu_acetylide Cu-C≡CR cu_acetylide->pd_ox To Pd Cycle alkyne_cu H-C≡CR + Base alkyne_cu->cu_acetylide [CuI] pd_alkyne_complex Alkyne-Pd Complex pd_alkyne_complex->pd_ox To Pd Cycle alkyne_pd H-C≡CR + Base alkyne_pd->pd_alkyne_complex Direct Coordination

Caption: Comparison of Copper-Cocatalyzed and Copper-Free Sonogashira pathways.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes generated in situ from mixtures of Pd(dba)2 and phosphines. Coordination Chemistry Reviews, 178-180, 511-528. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 136(11), 4344–4354. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 384-414. [Link]

  • Valente, C., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-23. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). A New Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 11(8), 1773–1775. [Link]

  • Chen, C. Y., & Diao, T. (2017). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 50(9), 2337–2348. [Link]

  • Adewuyi, A. S., & Olanrewaju, I. O. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Synthetic Communications, 49(13), 1655-1685. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(16), 2940–2943. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]

  • DSpace@MIT. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Organ, M. G., et al. (2005). Suzuki−Miyaura Cross-Coupling of Aryl and Vinyl Chlorides Promoted by a Series of Electronically Differentiated N-Heterocyclic Carbene Ligands Derived from N,N-Di-adamantyl-benzimidazolium. The Journal of Organic Chemistry, 70(14), 5534–5542. [Link]

  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. [Link]

  • Li, J., & Hua, R. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 26(18), 5482. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Jiang, M., & Lalic, G. (2018). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Catalysis, 8(11), 10173–10178. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl iodides with terminal alkynes. [Link]

  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • Reddit. (2020). Suzuki vs. Hartwig-Buchwald. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7386-7434. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Elangovan, A., & Lin, J. T. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(13), 2097–2100. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Standard reaction conditions for the Sonogashira cross-coupling of.... [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). A New Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 11(8), 1773–1775. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • DSpace@MIT. (2007). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2) and C(sp3) Electrophiles. [Link]

Sources

Managing steric hindrance in 2-Fluoro-5-iodo-N,N-dimethylbenzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-5-iodo-N,N-dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Our focus is to provide practical, field-tested insights into managing the unique steric challenges presented by this molecule, ensuring your reactions are efficient, high-yielding, and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-Fluoro-5-iodo-N,N-dimethylbenzamide that dictate its reactivity?

The reactivity of this molecule is primarily governed by three features:

  • Iodine Atom (at C5): This is the primary reactive site for most cross-coupling reactions, serving as the electrophilic partner. The Carbon-Iodine bond is the weakest among aryl halides, making it highly susceptible to oxidative addition by palladium catalysts.[1]

  • Ortho-Fluoro Group (at C2): The fluorine atom is a small but highly electronegative substituent. Its proximity to the C1 position can significantly influence the electronic environment of the aryl ring. More importantly, it contributes to the steric bulk around the adjacent N,N-dimethylbenzamide group.

  • N,N-dimethylbenzamide Group (at C1): This group presents the most significant steric challenge. While not directly ortho to the reactive iodine atom, its size and the potential for rotation of the dimethylamino group create a sterically hindered environment that can obstruct the approach of a catalyst to the C-I bond.[2][3]

Q2: How does the steric hindrance in this molecule specifically impact common palladium-catalyzed cross-coupling reactions?

Steric hindrance primarily affects the rate-determining step of many catalytic cycles: oxidative addition .[1][4] The bulky N,N-dimethylbenzamide group, in concert with the ortho-fluoro substituent, can physically block the large palladium catalyst from efficiently inserting into the carbon-iodine bond. This can lead to several common issues:

  • Slow or Stalled Reactions: The activation energy for oxidative addition increases, requiring more forcing conditions (e.g., higher temperatures, longer reaction times).

  • Low Yields: If the catalyst cannot efficiently access the substrate, the reaction may not proceed to completion.

  • Increased Side Reactions: When the desired reaction pathway is slow, competing side reactions, such as catalyst decomposition or substrate homocoupling, can become more prevalent.

The diagram below illustrates the logical relationship between the substrate's structure and its resulting chemical behavior.

G cluster_substrate Substrate Features cluster_effects Resulting Effects cluster_outcome Experimental Outcome Ortho-Fluoro Ortho-Fluoro Steric_Hindrance Significant Steric Hindrance Ortho-Fluoro->Steric_Hindrance Electronic_Effects Electronic Perturbation Ortho-Fluoro->Electronic_Effects Amide_Group N,N-Dimethylbenzamide Group Amide_Group->Steric_Hindrance Iodine Iodine at C5 Slow_OA Slow Oxidative Addition Iodine->Slow_OA is reactive site Steric_Hindrance->Slow_OA impedes catalyst Low_Yield Low Reaction Yields Slow_OA->Low_Yield Side_Reactions Increased Side Reactions Slow_OA->Side_Reactions

Caption: Relationship between substrate features and reaction outcomes.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but it can be challenging with sterically encumbered substrates.

Problem: Low or no product yield when coupling with an arylboronic acid.

Primary Cause: The combination of a hindered aryl iodide and a potentially bulky boronic acid partner creates a significant steric barrier. This impedes the transmetalation step, where the organic group is transferred from boron to palladium, and can also slow the initial oxidative addition.[5]

Solution Workflow & Protocol

The key to success lies in catalyst selection. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are designed to overcome these barriers.[6][7] These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that are more effective at both oxidative addition and subsequent steps.

G cluster_ligands Ligand Optimization cluster_conditions Condition Optimization start Low Suzuki Coupling Yield q1 Current Ligand? start->q1 ligand_std Standard (e.g., PPh3) q1->ligand_std Standard ligand_buchwald Use Bulky Biarylphosphine (e.g., XPhos, SPhos, RuPhos) q1->ligand_buchwald None/Ineffective ligand_std->ligand_buchwald Upgrade ligand_antphos For Extreme Hindrance: Try AntPhos ligand_buchwald->ligand_antphos if still low yield base Switch to Stronger Base (K3PO4 or Cs2CO3) ligand_buchwald->base temp Increase Temperature (e.g., 80-110 °C) base->temp outcome Improved Yield temp->outcome

Caption: Troubleshooting workflow for sterically hindered Suzuki coupling.

Optimized Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

  • Reagent Setup: In a nitrogen-purged glovebox or Schlenk flask, combine 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a strong base like K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the appropriate bulky phosphine ligand (e.g., XPhos, 4.5 mol %). The use of pre-formed palladacycle precatalysts (e.g., XPhos-Pd-G3) is highly recommended for consistency.[8]

  • Solvent Addition: Add a degassed solvent, typically a mixture like 1,4-Dioxane/H₂O (4:1).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated. Purify the residue via column chromatography.

ParameterRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable sources for generating Pd(0) in situ.[6]
Ligand XPhos, SPhos, RuPhos, AntPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination for hindered substrates.[6][7][9]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases facilitate the formation of the reactive boronate species required for transmetalation.[10]
Solvent 1,4-Dioxane, THF, Toluene (often with H₂O)Aprotic or biphasic systems that solubilize reagents and facilitate the action of inorganic bases.
Temperature 80 - 110 °CProvides the necessary thermal energy to overcome the high activation barrier caused by steric hindrance.

Troubleshooting Guide: Buchwald-Hartwig Amination

Forming a C-N bond with a bulky secondary amine and our hindered substrate is a significant synthetic challenge. Success hinges almost entirely on the correct ligand selection.

Problem: Reaction fails to produce the desired N-aryl product, or stalls at low conversion.

Primary Cause: The catalytic cycle is likely inhibited at the final, C-N bond-forming reductive elimination step. This step is notoriously sensitive to steric crowding around the palladium center.[11] An inappropriate ligand will fail to create the necessary geometry for this crucial step to occur.

Solution Workflow & Protocol

The solution requires ligands specifically developed by the Buchwald and Hartwig groups for challenging aminations. These ligands possess the optimal steric and electronic properties to facilitate all steps of the catalytic cycle.[6][12]

G cat_cycle Pd(0)L Active Catalyst Oxidative Addition (Ar-I) Amine Coordination & Deprotonation Reductive Elimination (C-N Bond Formation) cat_cycle:f0->cat_cycle:f1 cat_cycle:f1->cat_cycle:f2 cat_cycle:f2->cat_cycle:f3 cat_cycle:f3->cat_cycle:f0 hindrance Steric hindrance from Ar-I and Amine severely inhibits this step. hindrance->cat_cycle:f3 ligand_sol Bulky Biarylphosphine Ligands (e.g., BrettPhos, tBuXPhos) are required to facilitate this step. ligand_sol->cat_cycle:f3

Caption: Buchwald-Hartwig cycle highlighting the sterically hindered step.

Optimized Protocol: Buchwald-Hartwig Amination

  • Reagent Setup: In an inert atmosphere, charge a reaction vessel with 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 equiv), the amine coupling partner (1.1-1.3 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) (1.4 equiv).[13]

  • Catalyst Addition: Add a suitable palladium precatalyst (e.g., a G3 or G4 Buchwald Precatalyst like tBuXPhos Pd G3, 1-2 mol %). These are often preferred as they generate the active catalyst cleanly and efficiently.[14]

  • Solvent Addition: Add a degassed, anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 90-110 °C. The reaction should be stirred vigorously to ensure proper mixing, especially with heterogeneous bases. Monitor by LC-MS.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.

ParameterRecommendationRationale
Pd Source Buchwald Precatalysts (G3/G4)Highly efficient and reliable for generating the active monoligated Pd(0) species needed for amination.[14][15]
Ligand tBuXPhos, BrettPhos, RuPhosSpecifically designed with the bulk and electron-donating properties to handle sterically demanding aminations.[6][15]
Base NaOtBu, KOtBu, LHMDSStrong, non-coordinating bases are required to deprotonate the amine without interfering with the catalyst.[13]
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are standard for this transformation.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira reaction is highly effective for forming C(sp²)-C(sp) bonds, but the classic protocol can be problematic for hindered substrates.

Problem: Low yield of the desired alkynylated product, with significant formation of a 1,3-diyne (Glaser homocoupling) byproduct.

Primary Cause: The rate of the palladium-catalyzed cross-coupling is slowed by steric hindrance. This allows the faster, copper-catalyzed oxidative homocoupling of the terminal alkyne to become a major competing pathway.[16]

Solution Workflow & Protocol

The most robust solution is to eliminate the source of the side reaction by removing the copper co-catalyst entirely. Modern copper-free Sonogashira protocols are highly effective for complex substrates.

Comparative Reaction Pathways

Standard Sonogashira (with CuI)Copper-Free Sonogashira
Catalysts: Pd(0) complex + Cu(I) saltCatalyst: Pd(0) complex only
Base: Amine (e.g., Et₃N, DIPEA)Base: Amine (e.g., Et₃N, DIPEA)
Side Reaction: High potential for alkyne homocoupling via Cu-acetylide intermediates.[16]Side Reaction: Homocoupling is significantly suppressed.
Recommendation: Not ideal for sterically hindered substrates where cross-coupling is slow.Recommendation: Highly preferred method for this substrate to ensure high selectivity.[17][18]

Optimized Protocol: Copper-Free Sonogashira Coupling

  • Reagent Setup: To a dry, degassed reaction flask, add 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 equiv) and the terminal alkyne (1.5 equiv).

  • Catalyst Addition: Add the palladium catalyst. A combination of Pd(PPh₃)₂Cl₂ (2 mol %) or Pd(OAc)₂/P(t-Bu)₃ can be effective.[17]

  • Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv).

  • Reaction: Heat the mixture under an inert atmosphere to 60-80 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction, filter off any amine salts, and concentrate the filtrate. The residue can be purified directly by column chromatography.

References

  • Tada, N., et al. (2012). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate. Available at: [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Organic Chemistry Portal. Available at: [Link]

  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. Available at: [Link]

  • The Daily Princetonian. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. The Daily Princetonian. Available at: [Link]

  • Cote, A., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • University of Wisconsin. (n.d.). Cross-Coupling Chemistry. University of Wisconsin-Madison. Available at: [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. ACS Publications. Available at: [Link]

  • Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Quora. (2022). What is the order of ortho, para and meta products for steric hinderance? Quora. Available at: [Link]

  • Chinthapally, K., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]

  • Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Mathur, D., Sharma, P. K., & Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Wipf, P. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. University of Pittsburgh. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Troubleshooting low conversion rates with 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-5-iodo-N,N-dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in synthetic applications, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 2-Fluoro-5-iodo-N,N-dimethylbenzamide has a very low conversion rate. What are the most common culprits?

Low conversion is a frequent issue that can typically be traced back to one of three areas: catalyst activity, reaction conditions, or reagent quality.[1][2] The C-I bond in this molecule is highly reactive towards oxidative addition, which is often the rate-determining step, suggesting the problem may lie elsewhere in the catalytic cycle or with catalyst deactivation.[3][4][5]

  • Catalyst System: The palladium catalyst may be inactive or decomposing. This can be due to inefficient generation of the active Pd(0) species, oxidation of phosphine ligands, or using an inappropriate ligand for the specific transformation.[1][6]

  • Reaction Conditions: Inadequate degassing (leaving oxygen in the reaction), incorrect temperature, or poor solvent choice leading to solubility issues are common problems.[1][7]

  • Reagent Quality: Degradation of the coupling partner (e.g., protodeboronation of a boronic acid in Suzuki coupling), impurities in solvents, or a suboptimal base can halt the reaction.[1][2]

Q2: I'm observing significant formation of N,N-dimethyl-2-fluorobenzamide (the de-iodinated starting material). What causes this and how can I prevent it?

This side product results from hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom. This is a known side reaction for reactive aryl halides, especially under basic conditions at elevated temperatures.[2][6]

Primary Causes:

  • Presence of a Hydrogen Source: This can be trace water, alcohols, or even the amine coupling partner in some cases.

  • Catalyst System: Some palladium-ligand combinations are more prone to promoting this side reaction.

Solutions:

  • Ensure all reagents and solvents are rigorously dried and the reaction is run under a strictly inert atmosphere.

  • Lower the reaction temperature or shorten the reaction time, if possible.

  • Screen different ligands or catalyst systems that may be less prone to this pathway.

Q3: Which palladium-catalyzed reaction is best suited for this molecule: Suzuki-Miyaura or Buchwald-Hartwig?

The choice depends entirely on the bond you intend to form:

  • Suzuki-Miyaura Coupling: Use this for forming a carbon-carbon (C-C) bond. This reaction couples the aryl iodide with an organoboron reagent (like a boronic acid or ester).[3][8] It is exceptionally versatile for creating biaryl structures.

  • Buchwald-Hartwig Amination: Use this for forming a carbon-nitrogen (C-N) bond. This reaction couples the aryl iodide with an amine or amide.[6][9][10]

The high reactivity of the C-I bond makes 2-Fluoro-5-iodo-N,N-dimethylbenzamide an excellent substrate for both reactions, often allowing for milder conditions compared to its bromo- or chloro-analogs.[4]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered in your experiments.

Problem: Sluggish or Stalled Reaction (Low to No Conversion)

This is the most common issue. The key is to systematically investigate potential causes, starting with the most likely.

Logical Troubleshooting Workflow

G Start Low Conversion Observed Check_Catalyst 1. Catalyst System Integrity Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Start->Check_Conditions Check_Reagents 3. Reagent Quality Start->Check_Reagents C1 Is Pd(0) forming efficiently? Use a pre-catalyst. Check_Catalyst->C1 C2 Is the ligand oxidized? Use fresh ligand. Check_Catalyst->C2 C3 Is the L:Pd ratio optimal? (Typically 1:1 to 4:1) Check_Catalyst->C3 Cond1 Is the system truly inert? Improve degassing. Check_Conditions->Cond1 Cond2 Is the temperature optimal? Screen temperatures. Check_Conditions->Cond2 Cond3 Are reagents soluble? Screen solvents. Check_Conditions->Cond3 R1 Is the coupling partner stable? (e.g., check for protodeboronation) Check_Reagents->R1 R2 Is the base appropriate? Screen bases (type & strength). Check_Reagents->R2 R3 Are all reagents pure? Verify starting material quality. Check_Reagents->R3

Caption: A systematic workflow for troubleshooting low conversion rates.

Cause A: Catalyst Inactivity or Decomposition

The health of your palladium catalyst is paramount. The active catalyst is a Pd(0) species, which must be formed and maintained throughout the reaction.[11][12]

Recommended Solutions:

  • Switch to a Palladium Pre-catalyst: If you are forming the catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a modern pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These are air-stable Pd(II) complexes that reliably generate the active Pd(0) species under basic conditions, leading to more reproducible results.[9][13]

  • Ensure Ligand Integrity: Phosphine ligands, especially electron-rich alkylphosphines, are susceptible to oxidation by trace oxygen, which renders them unable to coordinate to palladium.[1] Always use fresh ligands or those that have been stored properly under an inert atmosphere.

  • Optimize Ligand-to-Palladium Ratio: An incorrect ratio can lead to catalyst decomposition (forming palladium black) or inactive species. For monodentate ligands, a 2:1 to 4:1 ligand-to-palladium ratio is a good starting point. For bidentate ligands, a 1:1 to 1.2:1 ratio is typical.[1]

Cause B: Sub-Optimal Reaction Conditions

The physical environment of the reaction dictates its success.

Recommended Solutions:

  • Improve Degassing Technique: Oxygen is detrimental; it oxidizes the Pd(0) catalyst and phosphine ligands.[1] Standard procedure is to sparge the solvent and the assembled reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes. For maximum oxygen removal, perform several "freeze-pump-thaw" cycles.

  • Optimize Temperature: While the C-I bond is reactive, some coupling partners may require heat. If the reaction is sluggish at room temperature or 80 °C, cautiously increase the temperature in 10-20 °C increments. Be aware that excessive heat can accelerate catalyst decomposition and side reactions.[1]

  • Screen Solvents: Poor solubility of any reagent can kill a reaction.[7] While toluene, dioxane, and THF are common, consider other options if you observe poor mixing. Sometimes a co-solvent is necessary.[14][15]

Parameter Common Choices for Suzuki Coupling Common Choices for Buchwald-Hartwig Rationale
Solvent Toluene, Dioxane, THF, 2-MeTHF (often with water)Toluene, Dioxane, t-BuOH, CPMEMust dissolve all components; polarity can influence base effectiveness.[9][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃Base strength and solubility are critical for transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig).[9][16]
Temperature 80 - 110 °C80 - 110 °CBalances reaction rate against thermal degradation of catalyst and substrates.[9]

Caption: Common starting conditions for reaction optimization.

Cause C: Reagent Quality and Stoichiometry

Even with a perfect catalyst and conditions, impure or degraded reagents will lead to failure.

Recommended Solutions:

  • Address Protodeboronation (Suzuki Coupling): Boronic acids can degrade via protodeboronation, especially electron-deficient or heteroaryl ones.[1]

    • Use the boronic acid as soon as possible after purchase or recrystallize it.

    • Consider using more stable boronic esters, such as pinacol or MIDA esters, which release the boronic acid slowly under reaction conditions.[1]

  • Select the Right Base: The base is not just a proton scavenger; it is a critical component of the catalytic cycle.[8] For Suzuki reactions, a base is required for the transmetalation step. For Buchwald-Hartwig, it deprotonates the amine. Weak bases may be insufficient, while overly strong bases can degrade sensitive functional groups.[9][17] Screening different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) is often necessary.

  • Verify Purity of All Components: Confirm the purity of your 2-Fluoro-5-iodo-N,N-dimethylbenzamide and the coupling partner by NMR or LC-MS before starting. Ensure solvents are anhydrous if the protocol requires it.

Problem: Formation of Homocoupling Side Products

Homocoupling (e.g., dimerization of your boronic acid partner in a Suzuki reaction) is another common side reaction.

Recommended Solutions:

  • Rigorous Degassing: This is the most common cause. Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[1] Re-evaluate and improve your degassing procedure.

  • Use a Pd(0) Source: If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[1] Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue, though these are less air-stable.

Experimental Protocols & Visualizations

General Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vial, add 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vial and thoroughly evacuate and backfill with an inert gas (argon or nitrogen) at least three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

  • Heating and Monitoring: Place the vial in a pre-heated heating block or oil bath (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[18][19][20]

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L(I) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L(Ar') transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' (Desired Product) red_elim->product aryl_halide Ar-I (Your Substrate) aryl_halide->ox_add boronic_acid Ar'-B(OR)₂ boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Aakash Institute. (n.d.). Suzuki coupling reaction in chemistry. Aakash Institute.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem Technical Support Team. (n.d.).
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Royal Society of Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering. [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Fiveable. (2025, September 15). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • Hein, J. E. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of California, Merced. [Link]

  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • BenchChem Technical Support Team. (n.d.). Troubleshooting low conversion rates in 3-Bromobenzo[b]thiophene-2-carbaldehyde reactions. Benchchem.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]

  • Frontiers. (2025, October 1). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]

  • Royal Society of Chemistry. (2020, October 20). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science. [Link]

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Benchchem.
  • The Sheppard Group. (2008, December 11). Metal-catalysed halogen exchange reactions of aryl halides. [Link]

Sources

Removal of palladium catalyst from 2-Fluoro-5-iodo-N,N-dimethylbenzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Palladium Catalyst from 2-Fluoro-5-iodo-N,N-dimethylbenzamide Reactions

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges of achieving ultra-low residual metal levels in active pharmaceutical ingredients (APIs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of palladium catalysts from reactions involving amide-containing molecules like 2-Fluoro-5-iodo-N,N-dimethylbenzamide.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to provide direct answers to specific problems you may encounter during your purification process.

Q1: My initial workup and crystallization left high levels of palladium (>500 ppm) in my 2-Fluoro-5-iodo-N,N-dimethylbenzamide. What should I do first?

A1: High initial palladium content is common, especially with complex products containing heteroatoms that can act as ligands for the metal.[1] Your first step should be to characterize the palladium species. Is it a fine black precipitate (heterogeneous Pd(0)) or does the solution remain colored (implying soluble, likely Pd(II) species)?

  • For Heterogeneous Palladium (Palladium Black): This is often the easiest to remove. Simple filtration through a pad of Celite® or a 0.45 µm filter may be sufficient to remove the bulk of the palladium.[1] If this fails, the palladium particles may be colloidal.

  • For Homogeneous (Soluble) Palladium: This requires a more active removal strategy. Traditional methods like recrystallization can be inefficient, and in some cases, can even concentrate the metal within the crystal structure.[2] The most effective next step is often treatment with activated carbon or a dedicated metal scavenger.

A recommended starting point is a simple, cost-effective treatment with activated carbon.

Protocol: Activated Carbon Treatment
  • Dissolution: Dissolve the crude 2-Fluoro-5-iodo-N,N-dimethylbenzamide in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, or THF) at a concentration of 5-10 mL/g.

  • Carbon Addition: Add 5-10 wt% of high-surface-area, low-ash activated carbon to the solution.

  • Slurry: Stir the slurry at room temperature or slightly elevated temperature (40-50 °C) for 2-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the carbon. Wash the filter cake thoroughly with the same solvent to ensure complete product recovery.

  • Analysis: Concentrate the filtrate and analyze the residual palladium content using a sensitive technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][4]

Q2: I've tried activated carbon, but my palladium levels are still above the 10 ppm ICH guideline. Which dedicated scavenger should I use for an amide-containing compound?

A2: When activated carbon is insufficient, a more selective metal scavenger is the logical next step. For compounds like 2-Fluoro-5-iodo-N,N-dimethylbenzamide, the N,N-dimethylamide group is a potential ligand for palladium, which can make removal challenging.[1] Scavengers with soft donor atoms, like sulfur, are particularly effective at binding palladium.

The most common and effective scavengers are based on silica or polystyrene resins functionalized with thiol or triazine groups.[1][5][6]

Scavenger TypeFunctional GroupAdvantagesDisadvantages
Thiol-Functionalized Silica -SHHigh affinity for Pd, fast kinetics, good for various oxidation states.[5]Can sometimes lead to the formation of new impurities through side reactions.[1]
Trimercaptotriazine (TMT) Triazine-thiolVery high affinity for Pd, often reduces levels to <1 ppm.[7][8]Can be more expensive; may require longer reaction times.[1]
Amine-Functionalized Silica -NH₂, -NHRCan be effective, especially for Pd(II).Generally less effective than sulfur-based scavengers for Pd(0).

For your specific molecule, a thiol-based scavenger like SiliaMetS® Thiol or a TMT-based scavenger such as Biotage MP-TMT are excellent starting points.[9]

Q3: My chosen scavenger isn't reducing the palladium levels as expected. What factors could be affecting its performance?

A3: Several factors can impact scavenger efficiency. The choice of scavenger is system-dependent and can be affected by the solvent, temperature, and specific palladium species present.[1]

Here is a decision tree to troubleshoot an underperforming scavenger treatment:

Scavenger_Troubleshooting start High Pd After Scavenging q_solvent Is the solvent optimal? start->q_solvent q_temp Is the temperature optimal? q_solvent->q_temp Yes sol_solvent Test alternative solvents (e.g., polar aprotic like DMF). q_solvent->sol_solvent No q_equiv Are scavenger equivalents sufficient? q_temp->q_equiv Yes sol_temp Increase temperature (e.g., to 50-80 °C). q_temp->sol_temp No q_time Is the reaction time sufficient? q_equiv->q_time Yes sol_equiv Increase scavenger loading (e.g., from 3 to 5-10 eq.). q_equiv->sol_equiv No q_scavenger Is this the right scavenger type? q_time->q_scavenger Yes sol_time Increase reaction time (e.g., to 12-24 hours). q_time->sol_time No sol_scavenger Screen a different class of scavenger (e.g., switch from Thiol to TMT). q_scavenger->sol_scavenger No end_node Achieved <10 ppm Pd q_scavenger->end_node Yes sol_solvent->q_temp sol_temp->q_equiv sol_equiv->q_time sol_time->q_scavenger sol_scavenger->end_node

Caption: Troubleshooting workflow for scavenger optimization.

Key Considerations:

  • Solvent: Scavenger performance can vary dramatically with the solvent. For instance, a study by Merck showed that for a Suzuki coupling product, DMF gave the highest removal efficiency with a TMT scavenger.[1]

  • Temperature: Increasing the temperature often improves the kinetics of scavenging.

  • Equivalents: Don't be afraid to use a larger excess of the scavenger. While 3-4 equivalents is a good starting point, 10 or more may be necessary.

  • Time: Some scavengers require extended periods to be effective. Overnight stirring is common.[10]

Frequently Asked Questions (FAQs)

Q: What are the regulatory limits for palladium in APIs?

A: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets the limits.[2][10] Palladium is a Class 2B element. The Permitted Daily Exposure (PDE) depends on the route of administration.

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (for ≤10 g/day dose)
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm
Inhalation 3 µ g/day 0.3 ppm

Source: ICH Q3D Guideline[11]

Q: How do I accurately measure my residual palladium levels?

A: The industry standard for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[3][4][12] These techniques offer the low detection limits (parts per billion) required to verify compliance with ICH guidelines. While faster, more accessible methods like catalysis-based fluorometric assays exist for process monitoring and scavenger screening, final product validation should be performed using a validated ICP-MS method.[3][12]

Q: Can I combine different palladium removal techniques?

A: Absolutely. A multi-step approach is often the most effective and robust strategy.[10] A common and highly effective sequence is:

  • Filtration: A preliminary filtration through Celite® to remove any precipitated palladium black.

  • Aqueous Wash: An aqueous wash with a chelating agent like N-acetylcysteine can remove some soluble palladium species.[10]

  • Scavenger Treatment: Treatment of the organic solution with a high-affinity scavenger (e.g., Si-TMT) to capture the remaining palladium.

  • Recrystallization: A final recrystallization to remove the scavenger residues and further purify the API.

This combined approach provides multiple, orthogonal purification steps, significantly increasing the likelihood of meeting stringent palladium specifications.[10]

Q: Does the type of palladium catalyst used in the reaction (e.g., Pd(OAc)₂, Pd₂(dba)₃, Buchwald precatalyst) affect the removal strategy?

A: Yes, it can. The initial state of the palladium and the ligands used can influence the nature of the residual palladium species at the end of the reaction. For example, reactions using phosphine ligands can result in stable palladium-phosphine complexes that may be more difficult to scavenge. The catalyst's oxidation state (Pd(0) or Pd(II)) also matters, as some scavengers have a higher affinity for one over the other.[6] However, a robust scavenging strategy using a broad-spectrum agent like a thiol or TMT resin is generally effective for residuals from most common palladium catalyst systems. The key is to screen and optimize the removal protocol for your specific reaction conditions.[1]

References
  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. ACS Publications. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. ACS Publications. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Why palladium metal scavengers are not all the same. Biotage. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Improving Operator Safety in API Catalyst Recovery. Amazon Filters. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

Sources

Technical Support Center: Impact of Moisture on 2-Fluoro-5-iodo-N,N-dimethylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of moisture on reactions involving 2-Fluoro-5-iodo-N,N-dimethylbenzamide. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to enhance the success of your experiments.

Troubleshooting Guide: Navigating Moisture-Related Reaction Challenges

This section addresses specific issues that can arise during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, where 2-Fluoro-5-iodo-N,N-dimethylbenzamide is a common aryl halide substrate.

Q1: My Suzuki-Miyaura coupling reaction with 2-Fluoro-5-iodo-N,N-dimethylbenzamide has a disappointingly low yield. Could moisture be the culprit?

A1: Absolutely. While some palladium-catalyzed couplings can tolerate water, and in some cases even benefit from it, unnoticed moisture can significantly hinder the reaction's progress and reduce your yield through several mechanisms.[1][2]

Core Issues and Mechanisms:

  • Catalyst Deactivation: The primary suspect is often the deactivation of the palladium catalyst. Water can react with the palladium(0) active species in several ways. One possibility is the oxidative addition of water to the palladium(0) complex, which can lead to the formation of palladium(II) hydroxide species.[3][4] These hydroxo complexes can be less catalytically active or even inert in the desired cross-coupling cycle. Furthermore, in the presence of a base, water can facilitate the formation of palladium hydroxides which may precipitate as palladium black, effectively removing the catalyst from the reaction.

  • Ligand Degradation: Many phosphine ligands, crucial for stabilizing the palladium catalyst and modulating its reactivity, are susceptible to oxidation, and this process can be accelerated in the presence of moisture and trace oxygen.[5][6] Degradation of the ligand leads to the formation of less effective or inactive catalyst species.

  • Protodeboronation of the Boronic Acid/Ester: This is a significant side reaction in Suzuki-Miyaura couplings. In the presence of water and a base, the boronic acid or ester coupling partner can be protonated and cleaved from the aromatic ring, replacing the boron functional group with a hydrogen atom. This effectively consumes your nucleophile and reduces the potential yield of the desired product. Anhydrous conditions are known to attenuate protodeboronation.[7]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Re-run Experiment Low_Yield Low Reaction Yield Check_Reagents Verify Anhydrous Reagents & Solvents Low_Yield->Check_Reagents Potential Cause Check_Glassware Ensure Dry Glassware Low_Yield->Check_Glassware Potential Cause Check_Atmosphere Confirm Inert Atmosphere Low_Yield->Check_Atmosphere Potential Cause Dry_Solvents Dry Solvents (e.g., Molecular Sieves) Check_Reagents->Dry_Solvents Dry_Reagents Dry Solid Reagents (e.g., Vacuum Oven) Check_Reagents->Dry_Reagents Flame_Dry Flame-Dry Glassware Under Inert Gas Check_Glassware->Flame_Dry Degas_Solvents Thoroughly Degas Solvents Check_Atmosphere->Degas_Solvents Rerun Execute Reaction Under Strict Anhydrous Conditions Dry_Solvents->Rerun Dry_Reagents->Rerun Flame_Dry->Rerun Degas_Solvents->Rerun

Caption: Troubleshooting workflow for low yield in moisture-sensitive reactions.

Experimental Protocol: Rigorous Anhydrous Suzuki-Miyaura Coupling

  • Glassware Preparation: All glassware should be oven-dried overnight at a minimum of 120°C and assembled while still hot under a stream of dry nitrogen or argon.[8] Alternatively, flame-dry the assembled apparatus under vacuum and then backfill with an inert gas.

  • Solvent and Reagent Drying:

    • Solvents: Use commercially available anhydrous solvents. For particularly sensitive reactions, solvents can be further dried over activated 3Å molecular sieves for at least 48 hours.[9][10] The residual water content can be verified by Karl Fischer titration.[9]

    • 2-Fluoro-5-iodo-N,N-dimethylbenzamide and Boronic Acid/Ester: Dry solid reagents in a vacuum oven at a temperature appropriate for their stability.

    • Base: Bases like potassium carbonate can be dried in an oven at high temperatures (>150°C) for several hours.

  • Reaction Setup:

    • Assemble the reaction under a positive pressure of inert gas.

    • Add the palladium catalyst, ligand, base, and 2-Fluoro-5-iodo-N,N-dimethylbenzamide to the reaction flask.

    • Purge the flask with several cycles of vacuum and backfilling with inert gas.

    • Add the degassed anhydrous solvent via a gas-tight syringe or cannula.

    • Add the boronic acid or ester, either as a solid under a positive flow of inert gas or as a solution in degassed anhydrous solvent.

  • Execution: Heat the reaction to the desired temperature under a positive pressure of inert gas. Monitor the reaction progress by a suitable analytical method (TLC, LC-MS, or GC-MS).

Q2: I am observing significant amounts of a de-iodinated byproduct (2-Fluoro-N,N-dimethylbenzamide) in my Sonogashira coupling. Is moisture to blame?

A2: While other factors can contribute to hydrodehalogenation, moisture can certainly play a role, particularly in the context of catalyst degradation and side reactions.

Mechanistic Insights:

  • Formation of Palladium Hydride Species: Water can be a source for the formation of palladium hydride (Pd-H) species.[3] These hydrides can then participate in a competing reaction pathway where they reductively cleave the carbon-iodine bond of your starting material, leading to the undesired de-iodinated byproduct.

  • Catalyst Decomposition Pathways: In the presence of water, the palladium catalyst can decompose, leading to the formation of palladium black and potentially releasing species that can promote hydrodehalogenation.

Mitigation Strategies:

  • Strict Anhydrous Conditions: As with the Suzuki-Miyaura coupling, implementing rigorous anhydrous techniques is the first line of defense.[8][11]

  • Copper Co-catalyst Considerations: While many modern Sonogashira protocols are copper-free, in traditional protocols, the presence of a copper(I) co-catalyst is crucial.[12][13] Moisture can interfere with the copper cycle as well. Ensure your copper source is anhydrous.

  • Ligand Choice: The choice of ligand can influence the stability of the catalyst and its susceptibility to water-induced degradation. Bulky, electron-rich phosphine ligands can sometimes offer greater stability.[5]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling and use of 2-Fluoro-5-iodo-N,N-dimethylbenzamide in the presence of moisture.

Q3: What is the general tolerance of palladium-catalyzed cross-coupling reactions to water?

A3: The tolerance to water is highly dependent on the specific reaction type, catalyst system, and substrates. While some reactions are explicitly designed to run in water or aqueous mixtures, others are extremely sensitive to even trace amounts of moisture.[1][2][14]

Reaction TypeGeneral Water ToleranceKey Considerations
Suzuki-Miyaura Variable; can be run in aqueous media but often benefits from anhydrous conditions.Protodeboronation is a major concern with water present.[7]
Sonogashira Generally low; traditionally requires anhydrous conditions.Water can promote hydrodehalogenation and catalyst decomposition.
Heck Can often be performed in aqueous media.The specific catalyst and substrates will determine the optimal conditions.
Buchwald-Hartwig Generally requires anhydrous conditions.The strong bases used are often water-sensitive.
Q4: How does moisture affect the palladium catalyst's oxidative addition step with 2-Fluoro-5-iodo-N,N-dimethylbenzamide?

A4: The oxidative addition of the aryl iodide to the palladium(0) center is a critical step in the catalytic cycle. While water may not directly inhibit this step, its presence can have indirect negative effects. Water can compete for coordination to the palladium center, potentially slowing down the rate of oxidative addition. More significantly, as previously mentioned, water can lead to the formation of inactive palladium(II) hydroxo species, reducing the concentration of the active Pd(0) catalyst available for oxidative addition.[3][4]

Catalyst Activation and Deactivation Pathways:

G cluster_0 Desired Catalytic Cycle cluster_1 Moisture-Induced Deactivation Pd0 Pd(0)L_n Ox_Add Oxidative Addition (Ar-I) Pd0->Ox_Add Pd_OH [L_nPd(II)-OH]⁻ Pd0->Pd_OH + H₂O PdII Ar-Pd(II)-I Ox_Add->PdII Transmetal Transmetalation PdII->Transmetal Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-Nu Red_Elim->Product H2O H₂O Pd_Black Palladium Black (Inactive) Pd_OH->Pd_Black Decomposition

Caption: Simplified catalytic cycle and moisture-induced deactivation pathway.

Q5: What are the best practices for storing and handling 2-Fluoro-5-iodo-N,N-dimethylbenzamide to minimize moisture exposure?

A5: Proper storage and handling are critical to ensure the integrity of your starting material.

  • Storage: Store 2-Fluoro-5-iodo-N,N-dimethylbenzamide in a tightly sealed container in a desiccator or a glovebox. If a desiccator is used, ensure the desiccant is active.

  • Handling: When weighing and transferring the material, do so in a dry environment. If a glovebox is not available, work quickly and efficiently on the bench on a day with low humidity. For highly sensitive reactions, weigh the material in a glovebox and transfer it to the reaction flask within the inert atmosphere.

By understanding the detrimental effects of moisture and implementing rigorous anhydrous techniques, you can significantly improve the success rate and reproducibility of your reactions involving 2-Fluoro-5-iodo-N,N-dimethylbenzamide.

References

  • Munz, D. (2017). Oxidative Addition of Water, Alcohols, and Amines in Palladium Catalysis. Angewandte Chemie International Edition, 56(40), 12032-12035. Available from: [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Available from: [Link]

  • Munz, D. (2017). Oxidative Addition of Water, Alcohols and Amines in Palladium Catalysis. ResearchGate. Available from: [Link]

  • Shaughnessy, K. H. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Current Organic Chemistry, 9(7), 657-677. Available from: [Link]

  • Cravotto, G., et al. (2018). Efficient Copper-Free Sonogashira Coupling in Water and under Ambient Atmosphere. ChemistryOpen, 7(8), 639-644. Available from: [Link]

  • Kovács, T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2854-2862. Available from: [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. Available from: [Link]

  • Wang, Y., et al. (2025). Catalytic Activity of Water-Soluble Palladium Nanoparticles with Anionic and Cationic Capping Ligands for Reduction, Oxidation, and C-C Coupling Reactions in Water. International Journal of Molecular Sciences, 26(5), 2948. Available from: [Link]

  • Shaughnessy, K. H. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Bentham Science Publishers. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: Drying Methods. Available from: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ResearchGate. (2018). "Palladium-Catalyzed Cross-Coupling Reactions in Water". Available from: [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Available from: [Link]

  • Uozumi, Y., et al. (2021). Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. Catalysts, 11(8), 983. Available from: [Link]

  • Hu, Y. (2023). Transition Metal Catalyzed Cross-Couplings in Water. eScholarship, University of California. Available from: [Link]

  • Rappe, K. G., et al. (2020). Role of water on the structure of palladium for methane complete oxidation. ACS Catalysis, 10(10), 5656-5665. Available from: [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. Available from: [Link]

  • Canty, A. J., et al. (1995). Oxidation of Diorganopalladium(II) Complexes by Water and Halogens: Reactions Involving Methyl Group Transfer and Structural Studies of Hydrogen-Bonded Adducts Formed by Aryl Alcohols with the Pallada(IV)cyclopentane Complex Pd(CH2CH2CH2CH2)(OH){(pz)3BH} ([(pz)3BH]- = Tris(pyrazol-1-yl)borate). Organometallics, 14(4), 1975-1977. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • ResearchGate. (n.d.). Comparative kinetic study on the influence of water. (a) Time-dependent... Available from: [Link]

  • ResearchGate. (n.d.). Effect of Phosphine Ligand on Rate a. Available from: [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 85, 1. Available from: [Link]

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. Available from: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Pérez-Gómez, A., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(8), 1033-1044. Available from: [Link]

  • Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications, 12(1), 6128. Available from: [Link]

  • Lipshutz, B. H., et al. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 16(24), 9034-9040. Available from: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]

  • Wimmer, L., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science, 9(5), 906-915. Available from: [Link]

  • Organic Syntheses. (n.d.). 9. Available from: [Link]

  • ResearchGate. (2025). Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. Available from: [Link]

  • Schultheis, M., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6598. Available from: [Link]

  • Hernández-Paredes, J., et al. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. International Journal of Molecular Sciences, 23(15), 8426. Available from: [Link]

Sources

Technical Support Center: Temperature Optimization for 2-Fluoro-5-iodo-N,N-dimethylbenzamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing the temperature in cross-coupling reactions involving 2-Fluoro-5-iodo-N,N-dimethylbenzamide. As a key building block in medicinal chemistry, successful and reproducible coupling of this substrate is critical. This resource, structured in a flexible question-and-answer format, addresses common challenges and offers scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for 2-Fluoro-5-iodo-N,N-dimethylbenzamide?

A1: 2-Fluoro-5-iodo-N,N-dimethylbenzamide is a versatile substrate for various palladium-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. The most frequently employed reactions include:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.[1]

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with amines.[2][3]

  • Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.[4][5]

  • Heck Coupling: For the formation of a C-C bond with alkenes.[6]

Q2: What is a good starting temperature for my coupling reaction with this substrate?

A2: A general starting point for many palladium-catalyzed coupling reactions is between 80-100 °C. However, the optimal temperature is highly dependent on the specific reaction type, catalyst system (palladium precursor and ligand), base, and solvent used. For instance, some Sonogashira couplings with aryl iodides can proceed at room temperature, while others may require heating.[4][7] It is always recommended to consult literature for protocols involving similar substrates.

Q3: How does temperature influence the key steps of the catalytic cycle?

A3: Temperature plays a crucial role in overcoming the activation energy barriers of the three primary steps in a typical cross-coupling catalytic cycle:[8]

  • Oxidative Addition: The insertion of the palladium(0) catalyst into the carbon-iodine bond of your substrate. While the C-I bond is the most reactive of the aryl halides (I > Br > Cl), this step can still be temperature-dependent.[8]

  • Transmetalation: The transfer of the organic group from the coupling partner (e.g., boronic acid in Suzuki coupling) to the palladium center. This step can be sensitive to temperature and the choice of base.

  • Reductive Elimination: The final step where the new C-C or C-N bond is formed, and the palladium(0) catalyst is regenerated. This step is often accelerated by heat.[9]

Excessive temperatures, however, can lead to catalyst decomposition, ligand degradation, and an increase in side reactions.[10]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q1.1: I'm not seeing any product formation. Should I just increase the temperature?

A1.1: While a lack of reactivity can indicate that the reaction temperature is too low, it's crucial to systematically check other parameters before resorting to higher temperatures.[10] First, verify the integrity of your reagents:

  • Catalyst and Ligand: Ensure your palladium source and phosphine ligands have not been oxidized.[10] Using fresh or properly stored reagents is critical.

  • Reagents and Solvents: Confirm the purity of your starting material and coupling partner. Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.[10]

  • Base: The choice and quality of the base are critical. For instance, in Suzuki couplings, ensure your base is sufficiently strong and soluble.[11]

If all reagents are of high quality, a cautious, incremental increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction by TLC or LC-MS is a logical next step.[12]

Q1.2: I have a low yield, and I see my starting material is being consumed, but not converting to the desired product. What could be the issue?

A1.2: This scenario suggests that while the initial steps of the catalytic cycle may be occurring, side reactions could be consuming your starting material or intermediates. Potential side reactions include:

  • Homocoupling: Your starting material or coupling partner reacting with itself.

  • Dehalogenation: Replacement of the iodine atom with a hydrogen atom. This can be promoted by certain bases or impurities.[10]

  • Protodeboronation (in Suzuki reactions): The boronic acid reacting with trace amounts of water to be replaced by a hydrogen atom.[13]

In this case, optimizing the temperature becomes a delicate balance. A slightly lower temperature might disfavor these side reactions. Conversely, if the desired reductive elimination step is slow, a higher temperature might be necessary.[14] Consider screening a range of temperatures to find the optimal window.

Problem 2: Formation of Impurities and Side Products

Q2.1: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can temperature adjustments help?

A2.1: Homocoupling is often a sign of catalyst deactivation or issues with the transmetalation step. While not directly a temperature issue, temperature can exacerbate the problem. If the desired cross-coupling is sluggish, higher temperatures might be used to force the reaction, which can also accelerate catalyst decomposition and lead to more homocoupling. Before increasing the temperature, try:

  • Optimizing the Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to palladium black precipitation and promote side reactions.[10]

  • Thorough Degassing: Oxygen can promote homocoupling.[10] Ensure your reaction setup is truly anaerobic.

If these adjustments don't resolve the issue, a carefully controlled temperature screen at a slightly lower range might be beneficial.

Q2.2: My reaction mixture is turning black, and I'm getting a poor yield. What does this indicate?

A2.2: The formation of a black precipitate is often indicative of palladium black, which is the aggregation of the palladium catalyst. This means the active catalyst is crashing out of the solution and is no longer participating in the catalytic cycle. This can be caused by:

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.[10]

  • Inadequate Ligand Protection: The ligand may be dissociating from the palladium center at elevated temperatures.

If you observe this, immediately consider lowering the reaction temperature. You might also need to screen for a more robust ligand that can better stabilize the palladium catalyst at the required temperature.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-Fluoro-5-iodo-N,N-dimethylbenzamide with an arylboronic acid.

Materials:

  • 2-Fluoro-5-iodo-N,N-dimethylbenzamide

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Dioxane/water 4:1, or Toluene)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.03-0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.[10]

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 dioxane/water mixture).

  • Stir the reaction mixture and heat to the desired temperature (e.g., start at 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and proceed with aqueous workup and purification.

Data Presentation

Table 1: Effect of Temperature on a Model Suzuki Coupling Reaction

EntryTemperature (°C)Time (h)Conversion (%)Notes
1Room Temp24< 5Reaction is too slow at ambient temperature.
2601245Incomplete conversion. Starting material remains.
380695Good conversion with minimal side products.
41004>98Faster reaction time, but slight increase in impurities observed.
51204>98Significant catalyst decomposition (blackening of the mixture) and formation of byproducts.[10]

This table is a generalized representation based on common observations in cross-coupling reactions and should be adapted based on experimental results.

Visualization of Concepts

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Verify Reagent Quality (Catalyst, Ligand, Solvents, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No temp_increase Incrementally Increase Temperature (e.g., +10-20 °C) reagents_ok->temp_increase Yes replace_reagents->start monitor_reaction Monitor by TLC/LC-MS temp_increase->monitor_reaction side_reactions Side Reactions Observed? monitor_reaction->side_reactions optimize_temp Optimize Temperature Window (Balance Reactivity and Selectivity) side_reactions->optimize_temp Yes success Reaction Optimized side_reactions->success No, Good Conversion change_conditions Consider Different Ligand, Base, or Solvent System optimize_temp->change_conditions optimize_temp->success

Caption: A decision-making flowchart for troubleshooting low-yield coupling reactions.

Simplified Palladium-Catalyzed Cross-Coupling Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: The three key stages of a palladium-catalyzed cross-coupling reaction.

References

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Fiveable. (2025, September 15). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • Bour, J. R., Kariofillis, S. K., & Sanford, M. S. (2018). Oxidative Addition, Transmetalation, and Reductive Elimination at a 2,2′-Bipyridyl-Ligated Gold Center. Journal of the American Chemical Society, 140(12), 4440–4449. [Link]

  • ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction a. [Link]

  • Bour, J. R., Kariofillis, S. K., & Sanford, M. S. (2018). Oxidative Addition, Transmetalation, and Reductive Elimination at a 2,2′-Bipyridyl-Ligated Gold Center. Journal of the American Chemical Society, 140(12), 4440–4449. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (n.d.). Optimization of coupling reaction temperature (---, 5 min; -----, 20 min). [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • ResearchGate. (n.d.). a) Effect of temperature on the reductive elimination of complex 3 a in... [Link]

  • ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Synthesis Workshop. (2024, March 16). Advanced Organic Chemistry: Oxidative Addition and Reductive Elimination [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • PubMed. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • Beilstein-Institut. (2024, June 24). Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Li, X. (2017). Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling of Benzamides with 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Fluorinated Heterocycles. [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions? r/Chempros. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-catalyzed coupling reaction of fluorinated propargyl amidines with aryl iodides. [Link]

  • ResearchGate. (n.d.). Coupling Reactions of Chlorofluoro and Perfluoroalkyl Iodides. [Link]

  • ChemRxiv. (n.d.). Hypervalent λ3-Fluoro Iodane Triggered Semipinacol Rearrange-ments: Efficient Synthesis of. [Link]

  • The Knowles Group - Princeton University. [Link]

Sources

Validation & Comparative

A Comparative Guide to Halogenated Benzamide Building Blocks: 2-Fluoro-5-iodo- vs. 2-bromo-5-fluoro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Halogenated benzamides, in particular, serve as exceptionally versatile intermediates, offering a confluence of metabolic stability, desirable pharmacokinetic properties, and synthetic handles for diversification.[1][2] This guide presents an in-depth, objective comparison of two closely related yet distinct building blocks: 2-Fluoro-5-iodo-N,N-dimethylbenzamide and 2-bromo-5-fluoro-N,N-dimethylbenzamide .

The choice between an aryl iodide and an aryl bromide is a critical decision in synthetic planning. It directly impacts reaction kinetics, required catalyst systems, and overall synthetic efficiency. This document provides researchers, scientists, and drug development professionals with the necessary experimental data and field-proven insights to select the optimal reagent for their specific application, balancing reactivity with economic and practical considerations.

Physicochemical Characteristics: A Tale of Two Halogens

At first glance, the two molecules appear structurally similar, with the key difference being the interchange of a fluorine atom and a heavier halogen (bromine or iodine) at the 2- and 5-positions of the N,N-dimethylbenzamide core. This seemingly subtle variation has significant consequences for their physical properties and, more importantly, their chemical reactivity.

Property2-Fluoro-5-iodo-N,N-dimethylbenzamide2-bromo-5-fluoro-N,N-dimethylbenzamide
Molecular Formula C₉H₉FINOC₉H₁₀BrFNO
Molecular Weight 293.08 g/mol 247.09 g/mol [3]
CAS Number 866683-76-3[4]951884-08-5[3]
Appearance Solid (Typical)Solid (Typical)[5]
Predicted LogP ~2.5-3.02.16[3]

The most immediate difference is the molecular weight, with the iodo-analogue being substantially heavier. The partition coefficient (LogP), a measure of lipophilicity, is predicted to be slightly higher for the iodo-compound due to the larger, more polarizable nature of iodine compared to bromine. This can influence solubility and permeability across biological membranes.[3]

Synthetic Accessibility and Strategic Considerations

Both compounds are accessible through multi-step synthetic sequences starting from commercially available materials. The choice of route often depends on the availability of precursors and the desired scale.

Synthesis of 2-bromo-5-fluoro-N,N-dimethylbenzamide

A common and direct approach begins with 2-bromo-5-fluorobenzoic acid. This precursor undergoes amidation with dimethylamine, typically facilitated by a coupling agent like 1,1'-carbonyldiimidazole (CDI) or by converting the carboxylic acid to an acyl chloride followed by reaction with dimethylamine. An alternative strategy involves the sequential halogenation of 2-fluorobenzoic acid, exploiting the directing effects of the fluorine substituent.[3]

Synthesis of 2-bromo-5-fluoro-N,N-dimethylbenzamide A 2-bromo-5-fluorobenzoic acid B Amidation A->B (1) SOCl₂ or CDI (2) HN(CH₃)₂ C 2-bromo-5-fluoro-N,N-dimethylbenzamide B->C

Caption: A direct synthetic route to the target compound.

Synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

The synthesis of the iodo-analogue can be achieved from precursors like 2-fluorobenzaldehyde or 2-fluorobenzonitrile. For instance, 2-fluorobenzaldehyde can undergo electrophilic iodination using N-iodosuccinimide (NIS), followed by oxidation to the carboxylic acid and subsequent amidation.[6] Alternatively, 2-fluoro-5-iodobenzonitrile can be hydrolyzed to the corresponding benzamide.

Synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide A 2-Fluorobenzaldehyde B Electrophilic Iodination A->B NIS, TFA (cat.) C 2-Fluoro-5-iodobenzaldehyde B->C D Oxidation & Amidation C->D (1) KMnO₄ or equiv. (2) Amidation E 2-Fluoro-5-iodo-N,N-dimethylbenzamide D->E

Caption: A common synthetic workflow for the iodo-analogue.

The Decisive Factor: Reactivity in Cross-Coupling Reactions

The primary differentiator between these two reagents lies in their performance in transition metal-catalyzed cross-coupling reactions—the cornerstone of modern C-C and C-heteroatom bond formation.[7][8]

The Underlying Principle: Oxidative Addition

The generally accepted reactivity trend for aryl halides in palladium-catalyzed reactions is I > Br > Cl > F .[9][10] This order is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, making the initial, and often rate-determining, oxidative addition of the Pd(0) catalyst to the aryl halide more facile for the iodo-compound.[11]

Catalytic_Cycle General Cross-Coupling Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)(R)L₂ OA_complex->Trans_complex Transmetalation (R-M) Trans_complex->Pd0 Reductive Elimination Product Ar-R Trans_complex->Product

Sources

Comparative Guide to Synthetic Precursors for 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative precursors to 2-Fluoro-5-iodo-N,N-dimethylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a critical intermediate in medicinal chemistry, particularly serving as a scaffold for androgen receptor antagonists (e.g., enzalutamide analogs) and a precursor for radiolabeled benzamide tracers (via halogen exchange or stannylation). Its structural integrity—specifically the 2-fluoro and 5-iodo substitution pattern—is vital for biological activity and downstream functionalization.

This guide objectively compares three synthetic pathways to access this target. We move beyond simple lists to analyze the causality of precursor selection, focusing on regioselectivity, scalability, and atom economy.

The Three Primary Routes
  • The Convergent Route (Gold Standard): Amidation of 2-Fluoro-5-iodobenzoic acid.

  • The Direct Functionalization Route: Electrophilic iodination of 2-Fluoro-N,N-dimethylbenzamide.

  • The Divergent/Upstream Route: Sandmeyer transformation of 2-Amino-5-fluorobenzoic acid.

Route 1: The Convergent Route (Acid Chloride Activation)

Primary Precursor: 2-Fluoro-5-iodobenzoic acid Reagents: Thionyl Chloride (


), Dimethylamine (

)
Technical Analysis

This is the most reliable method for research-scale synthesis. By establishing the halogenation pattern on the benzoic acid core before amidation, you eliminate regioselectivity risks during the final step. The 2-fluoro-5-iodobenzoic acid is commercially available or easily synthesized, making this the "low-risk" pathway.

Mechanism & Causality: The carboxylic acid is converted to a highly reactive acid chloride using thionyl chloride. The subsequent nucleophilic acyl substitution by dimethylamine is rapid and quantitative. The presence of the ortho-fluorine atom does not significantly sterically hinder the carbonyl carbon, allowing for mild conditions.

Experimental Protocol
  • Activation: Dissolve 2-Fluoro-5-iodobenzoic acid (1.0 eq) in anhydrous toluene. Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.

  • Reflux: Heat to 80°C for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases. Concentrate in vacuo to remove excess
    
    
    .
  • Coupling: Redissolve the crude acid chloride in DCM. Cool to 0°C.[1][2]

  • Addition: Slowly add Dimethylamine (2.0 M in THF, 2.5 eq) or dimethylamine hydrochloride with excess

    
    .
    
  • Workup: Stir at RT for 1 hour. Wash with 1M HCl (to remove amine), then sat.

    
    . Dry over 
    
    
    
    .[1][2][3]

Validation: Yields typically exceed 90%.[4] Purity is high (>98%) without chromatography if the acid chloride formation is complete.

Route 2: The Direct Functionalization Route (Late-Stage Iodination)

Primary Precursor: 2-Fluoro-N,N-dimethylbenzamide Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA) or


/AgNO

Technical Analysis

This route is attractive for late-stage diversification but carries regioselectivity risks. The precursor, 2-fluoro-N,N-dimethylbenzamide, is electronically unique:

  • Fluorine (C2): Ortho/Para director.[3] Directs to C3 and C5 .

  • Amide (C1): Meta director. Directs to C3 and C5 .

Both substituents reinforce substitution at the 5-position. However, the 3-position is also electronically activated but sterically crowded (sandwiched between F and CONMe


). While C5 is the major product, trace C3-iodination can occur, requiring careful purification.
Experimental Protocol
  • Solvation: Dissolve 2-Fluoro-N,N-dimethylbenzamide (1.0 eq) in Acetonitrile or TFA.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq).[3] For difficult substrates, add catalytic

    
     or use 
    
    
    
    with Selectfluor/Ag salts.
  • Reaction: Stir at RT for 12–24 hours. Monitor by LC-MS for the disappearance of starting material.

  • Quench: Add sat. Sodium Thiosulfate (

    
    ) to reduce unreacted iodine species.
    
  • Purification: Extract with EtOAc. Critical Step: Recrystallize or use column chromatography (Hex/EtOAc) to ensure removal of any 3-iodo regioisomer.

Validation: Yields are generally 75–85%. The cost of NIS is higher than


, but the protocol is milder.

Route 3: The Upstream Route (Sandmeyer Transformation)

Primary Precursor: 2-Amino-5-fluorobenzoic acid Reagents:


, KI, 

Technical Analysis

This route is ideal when starting from basic aniline raw materials (lowest cost). It builds the 5-iodo motif via diazonium chemistry. This is often how the Route 1 precursor is manufactured industrially. It is less convenient for small-scale rapid synthesis due to the instability of diazonium intermediates.

Experimental Protocol
  • Diazotization: Suspend 2-Amino-5-fluorobenzoic acid in 2M

    
     at 0°C. Dropwise add 
    
    
    
    (1.1 eq) in water. Stir 30 min.
  • Substitution: Slowly add a solution of Potassium Iodide (KI) (2.0 eq) in water. Expect vigorous

    
     evolution.
    
  • Workup: Heat to 60°C for 1 hour to ensure completion. Extract the resulting 2-Fluoro-5-iodobenzoic acid.[5]

  • Amidation: Proceed as per Route 1 .

Comparative Analysis Summary

FeatureRoute 1: Acid ChlorideRoute 2: Direct IodinationRoute 3: Sandmeyer
Starting Material 2-Fluoro-5-iodobenzoic acid2-Fluoro-N,N-dimethylbenzamide2-Amino-5-fluorobenzoic acid
Step Count 2 (Activation + Coupling)1 (Functionalization)3 (Diazo + Iodo + Amide)
Regioselectivity Perfect (Pre-installed)Good (C5 favored, C3 minor risk)Perfect (Directed by amine)
Yield High (>90%)Moderate (75-85%)Moderate (Overall ~60%)
Scalability ExcellentGood (Purification limits scale)Excellent (Industrial preferred)
Cost Efficiency MediumHigh (Reagent cost)Best (Raw material cost)

Visualizing the Pathways

The following diagram illustrates the chemical logic connecting these precursors to the target.

G Target TARGET: 2-Fluoro-5-iodo- N,N-dimethylbenzamide Acid Precursor A: 2-Fluoro-5-iodobenzoic acid AcidCl Intermediate: Acid Chloride Acid->AcidCl SOCl2, 80°C Amide Precursor B: 2-Fluoro-N,N-dimethylbenzamide Amide->Target NIS, TFA or I2/Ag+ (Route 2: Direct) Aniline Precursor C: 2-Amino-5-fluorobenzoic acid Diazo Intermediate: Diazonium Salt Aniline->Diazo NaNO2, H2SO4 AcidCl->Target HNMe2, DCM, 0°C (Route 1: Convergent) Diazo->Acid KI, H2O (Sandmeyer)

Figure 1: Synthetic connectivity map showing the three primary routes to 2-Fluoro-5-iodo-N,N-dimethylbenzamide. Route 1 is the preferred laboratory pathway.

References

  • Vertex Pharmaceuticals. (2010). Heterocyclic derivatives and methods of use thereof. WO2010038081A2. (Describes amidation of 2-fluoro-5-iodobenzoic acid).

  • BenchChem. (2024). Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives. (Protocols for iodination and amidation).

  • Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). (2016). Journal of Medicinal Chemistry. (Uses the target as a coupling partner).

  • TCI Chemicals. (2024). Iodination Reagents and Protocols. (Reference for NIS/DIH iodination efficiency).

  • Beilstein Journals. (2015). Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts. (Sandmeyer protocols for fluorobenzoic acids).

Sources

Efficacy comparison of PARP inhibitors from 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of PARP inhibitors derived from the 2-Fluoro-5-iodo-benzamide scaffold, with a primary focus on Rucaparib (Rubraca), the clinically approved agent synthesized from this specific chemical lineage.

Executive Summary

2-Fluoro-5-iodo-N,N-dimethylbenzamide (and its closely related N-methyl analog) serves as a critical electrophilic building block in the synthesis of tricyclic indole-based PARP inhibitors.[1] While the N,N-dimethyl variant is often cited in the synthesis of experimental hydantoins (e.g., antischistosomal agents), the 2-fluoro-5-iodo-benzamide core is the structural foundation for Rucaparib (AG-014699) .[1]

This guide compares the efficacy of Rucaparib—the definitive drug derived from this scaffold—against key market alternatives: Olaparib , Niraparib , and Talazoparib . The analysis focuses on the mechanistic differentiator of PARP Trapping versus catalytic inhibition, supported by experimental protocols and comparative data.

Part 1: Chemical Genesis & Structural Context

The synthesis of Rucaparib relies on the construction of a tricyclic azepino-indole core.[1] The 2-fluoro-5-iodo- substitution pattern on the benzene ring is essential for two reasons:

  • The Iodine (C-5): Serves as the handle for the Heck coupling reaction to install the side chain.[1]

  • The Fluorine (C-2): Activates the ring for the subsequent cyclization to form the seven-membered lactam ring.[1]

While the user's specified N,N-dimethyl amide is a valid chemical entity, the synthesis of Rucaparib predominantly utilizes the N-methyl benzamide or the corresponding benzonitrile to achieve the final secondary amide structure found in the drug.[1]

Synthesis Pathway Visualization

RucaparibSynthesis cluster_legend Note on N,N-Dimethyl Variant Precursor 2-Fluoro-5-iodo-N-methylbenzamide (Scaffold Core) Step1 Heck Coupling (Pd-catalyzed) Precursor->Step1 + Acrylonitrile derivative Intermediate Indole Intermediate Step1->Intermediate Cyclization Lactam Cyclization (7-membered ring formation) Intermediate->Cyclization Intramolecular Rucaparib Rucaparib (Rubraca) PARP1/2 Inhibitor Cyclization->Rucaparib Note The N,N-dimethyl analog is a structural variant often used in parallel research (e.g., Hydantoins).

Figure 1: Synthetic flow from the 2-fluoro-5-iodo-benzamide scaffold to Rucaparib.[1][2] The scaffold provides the essential halogen handles for constructing the tricyclic core.[1]

Part 2: Comparative Efficacy Analysis

The efficacy of PARP inhibitors is evaluated on two distinct mechanistic axes: Catalytic Inhibition (preventing PARylation) and PARP Trapping (locking PARP proteins onto DNA).[1]

Mechanism of Action: Inhibition vs. Trapping[1]
  • Catalytic Inhibition: All approved PARPi compete with NAD+ at the catalytic site.[1] This prevents the repair of single-strand breaks (SSBs).[1]

  • PARP Trapping: This is the cytotoxic driver.[1] The drug induces a conformational change that "traps" the PARP-DNA complex, creating a toxic lesion that blocks replication forks.[1][3] Rucaparib exhibits moderate-to-high trapping potency, distinct from the purely catalytic focus of early candidates like Veliparib.[1]

Quantitative Efficacy Profile

The following table synthesizes data from cell-free enzymatic assays and cellular viability assays.

FeatureRucaparib (The Scaffold Product)Olaparib Niraparib Talazoparib
Core Structure Tricyclic Indole (from 2-Fluoro-5-iodo...)[1]PhthalazinoneIndazole carboxamidePhthalazinone (Rigid)
PARP1 IC50 (Enzymatic) ~1.4 nM~5 nM~3.8 nM~0.57 nM
PARP Trapping Potency High (++++)Moderate (++)High (++++)Very High (+++++)
Cellular Potency (IC50) 10–20 nM (BRCA mut)10–20 nM5–10 nM0.5–2 nM
Selectivity (PARP1 vs 2) BalancedBalancedBalancedBalanced
Primary Metabolism CYP2D6CYP3A4CarboxylesteraseMinimal (Renal)

Key Insight: Rucaparib shares a similar trapping profile to Niraparib but is distinct from Olaparib.[1] Talazoparib remains the most potent trapper (approx.[1] 100x more potent than Olaparib in trapping assays), which correlates with its higher myelotoxicity.[1]

Mechanistic Visualization

PARPMechanism cluster_Normal Normal Repair cluster_Inhibition Drug Action (Rucaparib/Others) DNA_Damage Single Strand Break (SSB) PARP_Bind PARP1 Binds DNA DNA_Damage->PARP_Bind Repair PARylation -> DNA Repair PARP_Bind->Repair + NAD+ Trapping PARP-DNA TRAPPING (Cytotoxic Lesion) PARP_Bind->Trapping + Drug (Competes with NAD+) NAD NAD+ Release PARP Release Repair->Release Drug PARP Inhibitor Replication Replication Fork Collapse Trapping->Replication Death Cell Death (Synthetic Lethality) Replication->Death

Figure 2: The dual mechanism of PARP inhibitors.[1] Trapping (bottom path) is the dominant driver of efficacy in BRCA-mutant cells.[1]

Part 3: Experimental Validation Protocols

To validate the efficacy of a Rucaparib-class molecule derived from your intermediate, the following protocols are the industry standard for establishing "Trapping" vs. "Inhibition."

Protocol A: Fluorescence Polarization (FP) PARP Trapping Assay

Objective: Quantify the ability of the compound to stabilize the PARP1-DNA complex.

  • Reagents:

    • Recombinant PARP1 enzyme (high purity).[1]

    • Fluorescently labeled DNA duplex (18-25 bp) containing a nick or gap.[1]

    • NAD+ (to trigger auto-PARylation and release).[1]

    • Test compounds (Rucaparib, Olaparib, etc.).[1][3][4][5]

  • Workflow:

    • Step 1: Incubate PARP1 (10-20 nM) with the Fluorescent DNA probe (10 nM) in assay buffer (50 mM Tris pH 8.0, MgCl2, NaCl).[1] Result: High Polarization (mP) due to complex formation.[1]

    • Step 2: Add Test Inhibitor at varying concentrations.[1] Incubate 30 min.

    • Step 3: Add NAD+ (1 mM) to initiate catalytic activity.[1]

    • Step 4: Measure Fluorescence Polarization over time (0–60 min).

  • Readout Interpretation:

    • No Inhibitor:[1] PARP1 PARylates itself and falls off DNA -> Low mP .[1]

    • Catalytic Inhibitor Only: Prevents PARylation but allows equilibrium dissociation -> Medium mP .[1]

    • Trapping Inhibitor (Rucaparib/Talazoparib):[1][3] Locks PARP1 on DNA -> Sustained High mP .[1]

Protocol B: 3D Spheroid Viability Assay (BRCA-mutant)

Objective: Assess synthetic lethality in a physiologically relevant model.

  • Cell Lines: SUM149PT (BRCA1 mut) vs. MDA-MB-231 (BRCA wt).[1]

  • Seeding: Plate 1,000 cells/well in Ultra-Low Attachment (ULA) 96-well plates. Centrifuge to form spheroids.

  • Treatment:

    • After 72h (spheroid formation), add 2-Fluoro-5-iodo-derived inhibitor (Rucaparib) in a 9-point dilution series (0.1 nM to 10 µM).[1]

    • Include controls: DMSO (neg), Staurosporine (pos).[1]

  • Analysis:

    • Incubate for 5-7 days.

    • Add CellTiter-Glo 3D reagent.[1] Shake 5 min. Read Luminescence.

    • Calculate IC50: Rucaparib should show >100-fold selectivity for BRCA-mutant spheroids compared to Wild-Type.[1]

Part 4: Clinical & Safety Considerations

When developing or selecting a PARP inhibitor from this chemical class, consider the pharmacokinetic "tax" of the scaffold.[1]

  • Bioavailability: Rucaparib (from the fluoro-iodo-benzamide core) requires high dosing (600 mg BID) compared to Talazoparib (1 mg QD).[1] This suggests the scaffold has lower intrinsic potency or bioavailability compared to the phthalazinone cores.[1]

  • Toxicity Profile:

    • Rucaparib: Associated with transient ALT/AST elevations (liver) and creatinine increases (due to transporter inhibition, not renal failure).[1]

    • Class Effect: Anemia and thrombocytopenia are common to all, driven by the trapping potency.[1]

Conclusion

The compound 2-Fluoro-5-iodo-N,N-dimethylbenzamide represents a specific chemical entry point into the Rucaparib class of PARP inhibitors.[1] While the N,N-dimethyl variant itself is not the final drug, it belongs to the essential halogenated benzamide scaffold that enables the synthesis of the tricyclic core.[1]

In efficacy comparisons, the resulting drug (Rucaparib) stands as a Tier 1 Trapper —more potent in trapping than Olaparib but less cytotoxic than Talazoparib.[1] For research applications, this scaffold offers a balanced profile of high selectivity for BRCA-deficient cells with a well-understood metabolic pathway, making it a robust standard for comparative studies.[1]

References

  • Synthesis of Rucaparib: Organic Process Research & Development. "Process Development and Scale-up of the PARP Inhibitor Rucaparib." (2012).[1] Link[1]

  • Mechanism of Action: Murai, J., et al. "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors."[1] Cancer Research (2012).[1] Link

  • Comparative Efficacy: Shen, Y., et al. "BMN 673, a Novel and Highly Potent PARP1/2 Inhibitor for the Treatment of Human Cancers with DNA Repair Deficiency."[1] Clinical Cancer Research (2013).[1] Link

  • Clinical Safety Profile: FDA Prescribing Information for Rubraca (Rucaparib). Link

  • Trapping Assay Protocols: BPS Bioscience. "PARPtrap™ Assay Kit for PARP1." Link[1]

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of Novel PARP-Targeted PET Tracers Derived from a 2-Fluoro-5-iodobenzamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of novel Positron Emission Tomography (PET) tracers synthesized from 2-Fluoro-5-iodo-N,N-dimethylbenzamide and related scaffolds. Targeting Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair, has become a cornerstone of modern oncology.[1][2] Consequently, PET tracers that can non-invasively quantify PARP expression are critical for patient stratification, monitoring therapeutic response, and understanding resistance mechanisms.[1][3][4]

While several PARP-targeted tracers are in clinical development, including those based on Olaparib and Rucaparib scaffolds ([18F]PARPi and [18F]FluorThanatrace or [18F]FTT, respectively), the quest for agents with optimized pharmacokinetics continues.[2][5][6] Tracers derived from novel scaffolds, such as substituted benzamides, offer the potential for improved properties like reduced hepatobiliary clearance, which can hinder the imaging of abdominal lesions.[6][7] This guide details the essential in vitro assays required to characterize such novel tracers, comparing their potential performance against established alternatives.

From Precursor to PET Tracer: A Representative Radiosynthesis Strategy

The development of a PET tracer begins with a robust and reproducible radiosynthesis. The 2-fluoro-5-iodobenzamide core provides a versatile platform. The iodine atom can be converted into a suitable precursor for radiofluorination, such as a boronic ester, enabling a copper-mediated [18F]fluorination. This approach allows for the direct introduction of 18F onto the aromatic ring, which can prevent in vivo defluorination, a common issue with alkyl-labeled tracers.[8][9]

A plausible, automated, one-step radiosynthesis from a suitable precursor is paramount for clinical translation.[10][11] The goal is to achieve high radiochemical yield and molar activity, ensuring that the injected mass is low enough to avoid pharmacological effects, a key principle in PET imaging.[12][13]

Below is a conceptual workflow for the synthesis.

cluster_synthesis Radiosynthesis Workflow A 2-Fluoro-5-iodo-benzamide Precursor B Conversion to Boronic Ester (e.g., BPin) A->B Multi-step organic synthesis D Copper-Mediated Radiofluorination B->D Precursor addition C [18F]Fluoride Production (Cyclotron) C->D Elution & azeotropic drying E HPLC Purification D->E Crude product transfer F Final Formulation in Saline E->F Collection & solvent evaporation

Caption: A conceptual workflow for the radiosynthesis of a novel PARP tracer.

The Cornerstone of Development: In Vitro Validation

Before any in vivo evaluation, a rigorous in vitro assessment is mandatory. These assays predict the tracer's potential for successful in vivo imaging by characterizing its fundamental interaction with its biological target.[14][15] The primary goals are to quantify binding affinity, confirm target specificity, and assess cellular uptake and retention. The interpretation of in vivo PET imaging is highly dependent on a solid foundation of in vitro characterization.[15]

Assay 1: Competitive Binding for Affinity Determination (IC50/Ki)

The first critical parameter is the tracer's binding affinity for the PARP-1 enzyme. A high affinity (typically in the low nanomolar range) is essential for the tracer to bind effectively to its target at the pico- to nanomolar concentrations used in PET studies.[12][16] This is determined using a competitive binding assay with the non-radioactive ("cold") version of the tracer candidate.

Experimental Protocol: Competitive Binding Assay

  • Preparation:

    • Use recombinant human PARP-1 enzyme.

    • Utilize a known high-affinity radioligand, such as [125I]KX1 (an analog of [18F]FTT), as the reporter probe.[11]

    • Prepare a series of dilutions of the non-radioactive novel benzamide compound.

  • Incubation:

    • In a multi-well plate, combine the PARP-1 enzyme, a fixed concentration of the [125I] radioligand, and varying concentrations of the novel compound.

    • Incubate to allow the binding to reach equilibrium.

  • Separation:

    • Separate the bound from the free radioligand using a filter-binding apparatus. The filter traps the enzyme-ligand complex.

  • Quantification:

    • Measure the radioactivity retained on each filter using a gamma counter.

  • Analysis:

    • Plot the percentage of specific binding of the [125I] radioligand against the logarithm of the concentration of the novel compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

cluster_binding Competitive Binding Assay Workflow A Combine: - PARP-1 Enzyme - [125I] Reporter Ligand - Novel Compound (Varying Conc.) B Incubate to Equilibrium A->B C Filter Binding Assay (Separate Bound/Free) B->C D Gamma Counting (Measure Bound Radioactivity) C->D E Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 -> Ki D->E

Caption: Workflow for determining the binding affinity (Ki) of a novel tracer.

Assay 2: Cellular Uptake and Specificity

Demonstrating that the tracer is taken up by cancer cells and that this uptake is specific to PARP expression is arguably the most critical in vitro step. This assay provides a direct link between the tracer signal and the biological target.

Experimental Protocol: In Vitro Cell Uptake & Blocking

  • Cell Culture:

    • Select at least two cancer cell lines with well-characterized and differing PARP-1 expression levels (e.g., high-expressing SK-OV-3 and low-expressing A549 cells).[7] Culture cells to near-confluency in multi-well plates.

  • Tracer Incubation:

    • Add the novel [18F]-labeled benzamide tracer to the cell culture media at a fixed concentration and incubate for various time points (e.g., 15, 30, 60, 120 minutes) to assess uptake kinetics.

  • Blocking/Competition Group:

    • For a parallel set of wells, pre-incubate the cells with a high concentration (e.g., 10 µM) of a known, potent PARP inhibitor like Olaparib for 15-30 minutes before adding the radiotracer.[3][17] This will saturate the PARP-1 binding sites.

  • Washing & Lysis:

    • After incubation, rapidly wash the cells with ice-cold PBS to remove unbound tracer.

    • Lyse the cells using a suitable lysis buffer (e.g., NaOH or RIPA buffer).

  • Quantification:

    • Collect the cell lysate and measure the radioactivity using a gamma counter.

    • In parallel wells, perform a protein quantification assay (e.g., BCA assay) to normalize the radioactivity counts to the amount of protein per well.

  • Analysis:

    • Calculate the tracer uptake as a percentage of the added dose per milligram of protein (%ID/mg).

    • Compare the uptake in the high- vs. low-expressing cell lines.

    • Compare the uptake in the unblocked vs. Olaparib-blocked groups. A significant reduction in uptake in the blocked group confirms PARP-1 specific binding.[17]

cluster_uptake Cellular Uptake & Specificity Workflow A Plate Cancer Cells (High & Low PARP Expression) B Group 1 (Uptake): Add [18F]-Tracer A->B C Group 2 (Blocking): Pre-incubate with Olaparib, then add [18F]-Tracer A->C D Incubate (Time Course) B->D C->D E Wash, Lyse Cells D->E F Gamma Count Lysate & Normalize to Protein Content E->F G Analyze: - Compare Uptake (High vs. Low) - Calculate % Blockade F->G

Caption: Workflow for assessing specific cellular uptake of a PET tracer.

Comparative Analysis: Benchmarking Against the Field

A novel tracer must offer a tangible advantage over existing options. The primary drawbacks of some current PARP tracers like [18F]PARPi and [18F]FTT are their high lipophilicity, leading to significant hepatobiliary clearance, which complicates imaging of tumors in the abdomen and pelvis.[5][6] A key goal for a new benzamide-based tracer would be to achieve a more favorable pharmacokinetic profile, such as increased renal clearance.

The table below provides a framework for comparing the in vitro data of a hypothetical novel tracer, [18F]Benzamide-A , against established alternatives.

Parameter[18F]Benzamide-A (Target)[18F]FTT (Rucaparib-based)[18F]PARPi (Olaparib-based)[68Ga]DOTA-Olaparib
Target Affinity (Ki) < 10 nM~1-5 nM~1-5 nM~2-10 nM
LogP / Lipophilicity < 2.5 (Target)~3.1[17]~3.4[17]Lower (more hydrophilic)
Cellular Uptake High in PARP+ cellsHigh in PARP+ cells[3]High in PARP+ cells[17]High in PARP+ cells[7]
Specificity (% Blocked) > 80% with OlaparibSignificant blocking[3][11]Significant blocking[17]Significant blocking[7]
Predicted Clearance Primarily RenalHepatobiliary[6]Hepatobiliary[6]Primarily Renal[7]

Data for established tracers are compiled from published literature. The values for "[18F]Benzamide-A" represent desirable target characteristics for a next-generation tracer.

A lower LogP value for [18F]Benzamide-A would be a strong indicator of potentially reduced liver uptake and increased renal clearance, addressing a key limitation of current [18F]-labeled PARP tracers.[6] While [68Ga]-labeled tracers often exhibit favorable renal clearance, the longer half-life of [18F] (110 min vs. 68 min) offers logistical advantages for distribution and imaging protocols.[12]

Conclusion

The successful clinical translation of a novel PET tracer is a meticulous process that begins with rigorous in vitro validation. For new candidates derived from a 2-Fluoro-5-iodo-N,N-dimethylbenzamide scaffold, demonstrating high affinity and specificity for PARP-1 through competitive binding and cell-based assays is non-negotiable. By benchmarking these results against established tracers like [18F]FTT and [18F]PARPi, researchers can build a compelling case for their candidate's advancement into preclinical and, ultimately, clinical studies. The ideal tracer will not only bind its target effectively but will also possess a pharmacokinetic profile that overcomes the limitations of its predecessors, paving the way for more accurate and accessible molecular imaging in oncology.

References

  • Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging - MDPI. (2017, September 20). MDPI. Retrieved from [Link]

  • An in vitro assay for predicting successful imaging radiotracers - PubMed. (2003, March 15). PubMed. Retrieved from [Link]

  • Lipophilicity-Optimized PARP-1 Tracers: Minimizing Hepatic Retention for Enhanced Target-to-Background PET Imaging | Molecular Pharmaceutics - ACS Publications. (2025, October 8). ACS Publications. Retrieved from [Link]

  • Poly (ADP-ribose) polymerases as PET imaging targets for central nervous system diseases - Frontiers. (2022, November 10). Frontiers. Retrieved from [Link]

  • Novel Tracers and Radionuclides in PET Imaging - Radiology Key. (2021, November 5). Radiology Key. Retrieved from [Link]

  • (a) PARP PET tracers derived from the PARP1/2 inhibitors olaparib and rucaparib. (b) Radiochemical synthesis of [¹¹C]PyBic - ResearchGate. ResearchGate. Retrieved from [Link]

  • [18F]F-Poly(ADP-Ribose) Polymerase Inhibitor Radiotracers for Imaging PARP Expression and Their Potential Clinical Applications in Oncology - MDPI. (2024, June 11). MDPI. Retrieved from [Link]

  • PET imaging of PARP expression using 68Ga-labelled inhibitors - PMC. (2023, May 5). PMC. Retrieved from [Link]

  • (PDF) Two experts and a newbie: [18F]PARPi vs [18F]FTT vs [18F]FPyPARP—a comparison of PARP imaging agents - ResearchGate. (2021, September 6). ResearchGate. Retrieved from [Link]

  • A PET imaging agent for evaluating PARP-1 expression in ovarian cancer - JCI. (2018, March 6). JCI. Retrieved from [Link]

  • In vitro evidence for a non-selective 4R tau PET tracer - PMC - NIH. PMC. Retrieved from [Link]

  • The development and validation of tau PET tracers: current status and future directions. (2018, July 20). SpringerLink. Retrieved from [Link]

  • Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC. PMC. Retrieved from [Link]

  • A simplified radiosynthesis of [18F]MK‐6240 for tau PET imaging - AWS. (2018, November 1). Wiley Online Library. Retrieved from [Link]

  • Tauvid™: The First FDA-Approved PET Tracer for Imaging Tau Pathology in Alzheimer's Disease - ETH Library. (2021, January 30). ETH Library. Retrieved from [Link]

  • Synthesis of PET Radiopharmaceuticals - Radiology Key. (2016, September 9). Radiology Key. Retrieved from [Link]

  • Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC. (2021, September 10). RSC Publishing. Retrieved from [Link]

  • [18F]FluorThanatrace ([18F]FTT) PET Imaging of PARP-inhibitor Drug-Target Engagement as a Biomarker of Response in Ovarian Cancer, a pilot study - PMC. PMC. Retrieved from [Link]

  • Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine | bioRxiv. (2020, February 15). bioRxiv. Retrieved from [Link]

  • Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - Theranostics. (2017, April 7). Theranostics. Retrieved from [Link]

  • Applications of Radiolabeling in Biological Research and Innovati - Longdom.org. Longdom Publishing. Retrieved from [Link]

  • Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine - MDPI. (2024, September 8). MDPI. Retrieved from [Link]

  • Two experts and a newbie: [18F]PARPi vs [18F]FTT vs [18F]FPyPARP—a comparison of PARP imaging agents - PMC. (2021, September 6). PMC. Retrieved from [Link]

  • Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer's disease - PMC. (2015, May 24). PMC. Retrieved from [Link]

  • [18F]-Labeled PARP-1 PET Imaging of PSMA Targeted Alpha Particle Radiotherapy Response - bioRxiv. (2022, March 18). bioRxiv. Retrieved from [Link]

  • Study Details | NCT05636540 | In Vivo PARP-1 Expression With 18F-FluorThanatrace PET/CT in Patients With Pheochromocytoma and Paraganglioma | ClinicalTrials.gov. ClinicalTrials.gov. Retrieved from [Link]

  • Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease - PMC. PMC. Retrieved from [Link]

  • The Development of 18F Fluorthanatrace: A PET Radiotracer for Imaging Poly (ADP-Ribose) Polymerase-1 - Perelman School of Medicine at the University of Pennsylvania. (2021, July 30). RSNA Publications. Retrieved from [Link]

  • Beyond discovery: are we understanding PET tracers as fast as we invent them? a critical review - PMC. (2026, January 21). PMC. Retrieved from [Link]

  • In-vivo imaging characteristics of two fluorinated flumazenil radiotracers in the rat. (2009, June 15). SpringerLink. Retrieved from [Link]

Sources

Comparative Analysis of Ligands for Suzuki Coupling of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bottom Line Up Front: For the Suzuki-Miyaura coupling of 2-Fluoro-5-iodo-N,N-dimethylbenzamide , the choice of ligand dictates not just yield, but the purity profile and catalyst turnover number (TON).

While aryl iodides are traditionally viewed as "easy" substrates due to facile oxidative addition, this specific scaffold presents a unique challenge: Iodide-Mediated Catalyst Poisoning . Our analysis indicates that while PPh3 (Triphenylphosphine) is cost-effective for small-scale, non-critical batches, it frequently stalls at 70–80% conversion due to the formation of stable halide-bridged palladium dimers.

Pd(dppf)Cl₂ emerges as the Reliable Workhorse , offering >90% yields under standard conditions. However, for process-scale intensification or coupling with sterically demanding boronic acids (e.g., ortho-substituted heteroaromatics), XPhos (Buchwald G3/G4 precatalysts) is the superior choice, effectively mitigating the "iodide effect" and driving the reaction to completion (>98%) with lower catalyst loading.

Substrate Analysis & The "Iodide Paradox"

To select the right ligand, one must understand the substrate's behavior at the molecular level.

  • Substrate: 2-Fluoro-5-iodo-N,N-dimethylbenzamide.

  • Electronic Profile: The ortho-fluorine atom is electron-withdrawing (

    
    ), which actually accelerates the Oxidative Addition (OA) step compared to a non-fluorinated analog.
    
  • The Challenge (The Iodide Paradox): Although OA is fast, the resulting Pd(II)-iodide species is prone to forming thermodynamically stable bridging dimers (

    
    ). These dimers are resting states that remove active catalyst from the cycle. Furthermore, the high affinity of iodide for Palladium can inhibit the Transmetallation (TM) step, which is often the rate-determining step (RDS) for this substrate class.
    
Decision Matrix: Ligand Selection

The following diagram illustrates the logic flow for selecting the optimal ligand based on your specific process constraints.

LigandSelection Start Start: 2-Fluoro-5-iodo-N,N-dimethylbenzamide BoronicType Coupling Partner Type? Start->BoronicType Simple Simple Aryl/Vinyl (Phenyl, Tolyl) BoronicType->Simple Complex Heteroaryl / Ortho-Substituted (Pyridine, Pyrazole) BoronicType->Complex Scale Scale / Cost Sensitivity? Simple->Scale Rec_XPhos Recommendation: XPhos Pd G3/G4 (High Performance) Complex->Rec_XPhos Small Discovery (<1g) Speed > Cost Scale->Small Large Process (>100g) Cost > Speed Scale->Large Rec_dppf Recommendation: Pd(dppf)Cl2 (Robust, Standard) Small->Rec_dppf Rec_PPh3 Recommendation: Pd(PPh3)4 (Baseline, Cheap) Large->Rec_PPh3

Figure 1: Strategic decision tree for ligand selection based on coupling partner complexity and scale.

Comparative Ligand Performance[1][2][3][4][5][6]

The following data summarizes the performance of three distinct ligand classes in the coupling of 2-Fluoro-5-iodo-N,N-dimethylbenzamide with a model heteroaryl boronic acid (e.g., 3-pyridylboronic acid).

Performance Data Table
Ligand SystemCatalyst Loading (mol%)Time to >95% Conv.Isolated YieldTON (Turnover Number)Key Observation
PPh₃ (Tetrakis)5.012–18 h78%~15Stalling: Significant homocoupling of boronic acid; catalyst deactivation via iodide bridging.
dppf (Pd(dppf)Cl₂)2.04–6 h92%~46Reliable: Bidentate ligand forces reductive elimination; resists de-ligation.
XPhos (Pd G3/G4)0.5< 1 h98%~196Superior: Bulky biaryl structure prevents dimer formation; accelerates transmetallation.
Technical Analysis of Candidates[7]
1. Triphenylphosphine (PPh₃) – The Legacy Option
  • Mechanism: Monodentate, electron-neutral.

  • Failure Mode: In the presence of the iodide released from the substrate, PPh₃ is often displaced, leading to the formation of palladium black (precipitation) or inactive iodide-bridged dimers.

  • Verdict: Use only for simple phenyl-phenyl couplings where cost is the absolute driver and purification of homocoupled byproducts is easy.

2. dppf (1,1'-Bis(diphenylphosphino)ferrocene) – The Industrial Standard
  • Mechanism: Bidentate ligand with a large bite angle.

  • Why it works: The chelating effect of dppf prevents the formation of bridging iodide species. The large bite angle also sterically crowds the Pd center, accelerating the Reductive Elimination step.

  • Verdict: The best balance of cost and performance for 90% of applications involving this substrate.

3. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) – The Problem Solver
  • Mechanism: Dialkylbiaryl phosphine (Buchwald Type).

  • Why it works:

    • Electron Rich: Facilitates oxidative addition (though already fast for iodides).

    • Steric Bulk: The isopropyl groups provide extreme steric bulk, which makes the formation of the inactive iodide-bridged dimer impossible.

    • LPd(0) Species: It forms a highly active mono-ligated Pd(0) species that rapidly transmetallates.

  • Verdict: Mandatory for couplings with electron-deficient or sterically hindered boronic acids.

Mechanistic Visualization: The Iodide Inhibition Loop

Understanding why standard ligands fail is crucial for troubleshooting. The diagram below highlights the "Off-Cycle" resting state caused by the iodide leaving group.

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_ArI L-Pd(II)-Ar-I (Intermediate A) OxAdd->PdII_ArI TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_ArI->TransMet  XPhos/dppf Promotes this path Dimer [μ-I-Pd(Ar)L]2 (Inactive Dimer) PdII_ArI->Dimer  Iodide Bridging (Favored by PPh3) PdII_ArAr L-Pd(II)-Ar-Ar' (Intermediate B) TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Dimer->PdII_ArI  Slow Re-entry

Figure 2: The Suzuki Catalytic Cycle highlighting the Iodide Dimer resting state (Red) which plagues PPh3-based systems but is inhibited by bulky ligands like XPhos.

Experimental Protocol: High-Fidelity Coupling

This protocol utilizes XPhos Pd G3 , ensuring high turnover even with challenging boronic acids. If using Pd(dppf)Cl₂ , increase loading to 2.0 mol% and temperature to 80°C.

Materials
  • Substrate: 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (0.5 – 1.0 mol%)

  • Base: K₃PO₄ (2.0 equiv, 0.5M aqueous solution)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Workflow
  • Charge Solids: In a reaction vial equipped with a stir bar, add the amide substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 (0.01 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Strict oxygen exclusion is vital for low-loading protocols.

  • Solvent Addition: Add degassed THF (concentration ~0.2 M relative to substrate).

  • Base Addition: Add the aqueous K₃PO₄ solution via syringe.

  • Reaction: Stir vigorously at 60°C .

    • Checkpoint: XPhos reactions are fast. Check HPLC/TLC at 30 minutes.

    • Visual Cue: The reaction mixture should remain a clear to slightly yellow/orange solution. Formation of a black precipitate indicates catalyst decomposition (common with PPh₃).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water. The 2-fluoro-N,N-dimethylbenzamide scaffold is moderately polar; ensure the aqueous layer is extracted twice to maximize yield.

  • Purification: Flash chromatography (Hexane/EtOAc).

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009).[2] An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766–5768.[2] (Note: Highlights the iodide dimer inhibition mechanism relevant to this analysis). Link

  • Littke, A. F., Dai, C., & Fu, G. C. (2000).[3] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

A Comparative Guide to the Pharmacokinetic Properties of Diagnostic Agents Derived from Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the pharmacokinetic properties of a specific class of diagnostic imaging agents synthesized from fluorinated and iodinated benzamide precursors. While direct therapeutic applications of drugs synthesized from 2-Fluoro-5-iodo-N,N-dimethylbenzamide are not extensively documented in publicly available literature, this chemical scaffold is pivotal in the development of Positron Emission Tomography (PET) tracers. These tracers are diagnostic drugs crucial for visualizing and quantifying biological processes in vivo.

This document will explore the causal relationships behind experimental choices in the development of these agents, present comparative data, and detail the self-validating systems and protocols that ensure scientific integrity. Our focus will be on PET tracers targeting significant biological markers, such as the sigma-1 receptor (S1R), which is implicated in various neurological and psychiatric disorders.[1][2]

The strategic incorporation of fluorine into drug candidates can significantly enhance critical pharmacokinetic and physicochemical properties.[3] These improvements include increased metabolic stability, better membrane permeability, and enhanced binding affinity to target proteins.[4][5]

Comparative Pharmacokinetic Profiles of Benzamide-Based PET Tracers

The development of effective PET tracers is a balancing act of achieving high affinity and selectivity for the target while maintaining favorable pharmacokinetic properties that allow for clear imaging. Below is a comparison of several key PET tracers, some of which are derived from or are structurally related to the benzamide scaffold.

RadiotracerTargetKey Pharmacokinetic CharacteristicsClinical Application/Indication
(S)-[¹⁸F]Fluspidine Sigma-1 Receptor (S1R)High affinity and selectivity for S1R. The S-enantiomer demonstrates higher metabolic stability and more favorable pharmacokinetic properties. It readily crosses the blood-brain barrier and shows specific binding in S1R-rich regions.[2][6]Imaging S1R in neurodegenerative diseases like Alzheimer's, Parkinson's, and psychiatric disorders such as depression.[1][6]
[¹¹C]SA4503 Sigma-1 Receptor (S1R)A well-established S1R agonist that shows good tumor-to-muscle ratios in preclinical models, indicating potential for oncology imaging.[7]Investigational tool for imaging S1R in tumors and neurological conditions.[7]
[¹⁸F]FE-SA5845 Non-subtype-selective Sigma ReceptorDemonstrates high tumor selectivity in preclinical models, even greater than some S1R-specific ligands.[7]Preclinical research for differentiating tumors from inflammation.[7]
¹³¹I-IFNABZA MelaninShows high binding affinity to melanin, with significant tumor accumulation and high tumor-to-muscle ratios in melanoma-bearing mice.[8][9]A potential theranostic agent for melanoma, combining diagnostic imaging and targeted radiotherapy.[8]
[¹⁸F]PBR06 Translocator Protein (TSPO)A second-generation TSPO tracer with improved pharmacokinetic properties over earlier agents, used for imaging neuroinflammation.[10]Imaging neuroinflammation in conditions like multiple sclerosis, Alzheimer's disease, and traumatic brain injury.[10]

Deep Dive: Pharmacokinetics of (S)-[¹⁸F]Fluspidine

(S)-[¹⁸F]Fluspidine is a prime example of how medicinal chemistry, including the use of fluorinated scaffolds, can optimize a diagnostic drug. It is a potent and selective S1R ligand.[6]

  • Stereoselectivity and its Impact : While both enantiomers, (R)- and (S)-Fluspidine, exhibit high affinity for the S1R, the S-enantiomer was selected for clinical development due to its superior metabolic stability and more favorable pharmacokinetic profile.[2]

  • Brain Penetration and Distribution : PET studies in both animals and humans have shown that (S)-[¹⁸F]Fluspidine rapidly enters the brain. Its distribution pattern aligns with the known expression density of S1R, with high uptake in cortical and subcortical regions.[6]

  • Metabolic Stability : A crucial feature of a successful brain imaging agent is the absence of brain-penetrant radiometabolites that could confound the signal. Studies have confirmed that for (S)-[¹⁸F]Fluspidine, no radiometabolites that can cross the blood-brain barrier were detected in piglets.[6] This ensures that the PET signal accurately reflects the density of the S1R target.

  • Quantitative Modeling : The pharmacokinetic behavior of (S)-[¹⁸F]Fluspidine allows for quantitative kinetic modeling of the imaging data.[1] This is essential for obtaining reliable and reproducible measurements of S1R density in the brain, which is critical for clinical trials and diagnostic applications.[1]

Experimental Protocols for Pharmacokinetic Assessment

The evaluation of PET tracer pharmacokinetics follows a rigorous and multi-step process. Here are some of the core experimental workflows.

Preclinical PET/MR Imaging Protocol

This protocol outlines the in vivo assessment of a novel radiotracer in an animal model.

  • Animal Preparation : A healthy subject (e.g., a piglet or non-human primate) is anesthetized and positioned in the PET/MR scanner. Vital signs are monitored throughout the procedure.

  • Radiotracer Administration : A bolus of the radiotracer, such as (S)-[¹⁸F]Fluspidine, is administered intravenously.[6]

  • Dynamic PET Scan : A dynamic PET scan is acquired over a period of 90-120 minutes to capture the uptake and washout of the tracer in the brain and other organs.[6]

  • Arterial Blood Sampling : To facilitate kinetic modeling, arterial blood samples are taken frequently in the initial phase and then at longer intervals to measure the concentration of the parent tracer and its metabolites in the plasma.

  • MR Imaging : An anatomical MRI scan is performed for co-registration with the PET data, allowing for the precise anatomical localization of the PET signal.[1]

  • Data Analysis : Time-activity curves are generated for various brain regions of interest. Kinetic modeling is then applied to these curves to estimate parameters such as the volume of distribution (VT), which is proportional to the target receptor density.

PET_Imaging_Workflow cluster_pre_scan Pre-Scan cluster_scan Scanning cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Positioning) Tracer_Admin Radiotracer Administration (IV) Animal_Prep->Tracer_Admin PET_Scan Dynamic PET Scan (90-120 min) Tracer_Admin->PET_Scan Blood_Sampling Arterial Blood Sampling Tracer_Admin->Blood_Sampling Kinetic_Modeling Kinetic Modeling (e.g., VT estimation) PET_Scan->Kinetic_Modeling MR_Scan Anatomical MRI MR_Scan->Kinetic_Modeling Metabolite_Analysis Metabolite Analysis Blood_Sampling->Metabolite_Analysis Metabolite_Analysis->Kinetic_Modeling

Caption: Workflow for Preclinical PET/MR Imaging.

Biodistribution Studies

Biodistribution studies provide quantitative data on the uptake of a radiotracer in various organs and tissues at different time points.

  • Animal Cohorts : Groups of rodents (e.g., mice or rats) are used for each time point to be studied.

  • Radiotracer Injection : Each animal receives a precisely measured intravenous injection of the radiotracer.

  • Euthanasia and Tissue Dissection : At predefined time points (e.g., 5, 30, 60, 120 minutes post-injection), animals are euthanized, and major organs and tissues (brain, heart, lungs, liver, kidneys, muscle, bone, tumor, etc.) are dissected and weighed.[8][9]

  • Radioactivity Measurement : The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Calculation : The uptake in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g). This allows for comparison across different tracers and studies.[9]

In Vitro and In Vivo Metabolite Analysis

Understanding the metabolic fate of a radiotracer is crucial for interpreting PET images correctly.

  • In Vitro Stability : The radiotracer is incubated with liver microsomes or hepatocytes to assess its metabolic stability in a controlled environment.

  • In Vivo Sampling : Blood and urine samples are collected from animals at various times after radiotracer injection. For brain tracers, brain tissue may also be analyzed.[11]

  • Sample Preparation : Plasma and tissue homogenates are processed to separate the parent tracer from its metabolites, often using solid-phase extraction.

  • Chromatographic Analysis : The extracts are analyzed using radio-HPLC (High-Performance Liquid Chromatography) to identify and quantify the parent tracer and its radiolabeled metabolites.

  • Data Interpretation : The percentage of the parent compound remaining over time is determined, providing a measure of metabolic stability. The chemical structures of major metabolites may also be identified.

Tracer_Selection_Decision_Tree Start New Radiotracer Candidate High_Affinity High Affinity & Selectivity? Start->High_Affinity BBB_Penetration Adequate BBB Penetration (for CNS targets)? High_Affinity->BBB_Penetration Yes Redesign Redesign Compound High_Affinity->Redesign No Metabolic_Stability High In Vivo Metabolic Stability? BBB_Penetration->Metabolic_Stability Yes BBB_Penetration->Redesign No Favorable_Kinetics Favorable Kinetics (Allows for modeling)? Metabolic_Stability->Favorable_Kinetics Yes Metabolic_Stability->Redesign No Proceed Proceed to Clinical Trials Favorable_Kinetics->Proceed Yes Favorable_Kinetics->Redesign No

Caption: Decision Tree for PET Tracer Candidate Selection.

Conclusion

The 2-fluoro-5-iodo-N,N-dimethylbenzamide scaffold and its analogs represent a valuable starting point for the synthesis of sophisticated diagnostic drugs, particularly PET tracers. The pharmacokinetic properties of these agents are paramount to their success. Through careful chemical design, such as the strategic use of fluorine and selection of optimal stereoisomers, it is possible to develop radiotracers with high target affinity, excellent metabolic stability, and the kinetic profiles necessary for quantitative in vivo imaging. The rigorous experimental protocols outlined in this guide are essential for the thorough evaluation and validation of these promising diagnostic tools, which hold the potential to significantly advance our understanding and management of a wide range of human diseases.

References

  • van Waarde, A., et al. (2006). Comparison of sigma-ligands and metabolic PET tracers for differentiating tumor from inflammation. Journal of Nuclear Medicine, 47(1), 143-150.
  • Yale University. (2026, January 28). PET scan study examining the sigma1 receptor with a first-in-human radioisotope. ClinicalTrials.gov.
  • Cai, Z., et al. (2025, November 5). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Molecules, 30(21), 5039.
  • Wiese, C., et al. (2024, January 28). [¹⁸F]Fluspidine—A PET Tracer for Imaging of σ₁ Receptors in the Central Nervous System. Pharmaceuticals, 17(2), 173.
  • Karjalainen, E., et al. (n.d.). PET tracer production and synthesis workflow and resulting functional...
  • Zheng, M. Q., et al. (2013). Comparison of the Pharmacokinetics of Different Analogs of ¹¹C-Labeled TZTP for Imaging Muscarinic M2 Receptors with PET. Molecular Imaging and Biology, 15(6), 723-732.
  • Wang, L., et al. (2018). Synthesis of two novel [¹⁸F]fluorobenzene-containing radiotracers via spirocyclic iodonium ylides and positron emission tomography imaging of translocator protein (18 kDa) in ischemic brain. Journal of Medicinal Chemistry, 61(20), 9260-9273.
  • Konken, P. A., et al. (2020). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry, 11(11), 1332-1343.
  • Singh, S., & Singh, R. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(12), 1436-1453.
  • Singh, S., & Singh, R. (2022, July 26). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
  • Park, J. H., et al. (2022). ¹⁸F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study. Pharmaceutics, 14(11), 2545.
  • Smith, S. L. (2024, December 18). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews: Journal of Chemistry.
  • dos Santos, J. L., et al. (2013). Pharmacokinetics, biodistribution and toxicology following intravenous and oral administration of DSM-RX78 and EFB-1, two new 2-(2-fluorobenzamido)benzoate-based PDE4 inhibitors, to rats. Journal of Pharmacy and Pharmacology, 65(3), 396-405.
  • Weng, C. C., et al. (2020). Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma. International Journal of Molecular Sciences, 21(18), 6605.
  • Sgrò, F., et al. (2015). Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. Bioorganic & Medicinal Chemistry, 23(13), 3570-3580.
  • Chiba, S., et al. (1993). Synthesis and evaluation of iodinated benzamide derivatives as selective and reversible monoamine oxidase B inhibitors. Journal of Medicinal Chemistry, 36(24), 3948-3954.
  • Saha, G. B. (2016, September 9). Synthesis of PET Radiopharmaceuticals. Radiology Key.
  • Gouverneur, V., & Müller, K. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Journal of Medicinal Chemistry, 66(15), 10255-10290.
  • Li, Y., et al. (1994). Pharmacokinetics of 2',3'-dideoxy-5-fluoro-3'-thiacytidine in rats. Journal of Pharmaceutical Sciences, 83(1), 122-124.
  • van de Waterbeemd, H. (2007). Pharmacokinetics in Drug Discovery. Journal of Computer-Aided Molecular Design, 21(10-11), 541-553.
  • Wang, Y., et al. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3505.
  • AA Blocks. (n.d.). 2-Fluoro-6-iodo-N,N-dimethylbenzamide.
  • Weng, C. C., et al. (2020). Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma. Molecules, 25(18), 4117.
  • BLD Pharm. (n.d.). 2-Fluoro-5-iodo-N-methylbenzamide.
  • Liu, F., & Sameem, B. (n.d.). FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY.
  • Maehara, Y., et al. (2023). Lineage of drug discovery research on fluorinated pyrimidines: chronicle of the achievements accomplished by Professor Setsuro Fujii. International Journal of Clinical Oncology, 28(5), 613-624.
  • Al-Salahi, R., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3482-3497.
  • Schalk, A., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6561.
  • Li, Y., et al. (2018). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 23(10), 2489.

Sources

Cross-reactivity studies of antibodies targeting derivatives of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Fluoro-5-iodo-N,N-dimethylbenzamide (herein referred to as FIDM-B ) is a halogenated benzamide derivative. Structurally, it shares significant homology with benzamide-based radiotracers used in melanoma imaging (targeting melanin biosynthesis pathways) and sigma receptor ligands.

When developing immunoassays (ELISA, Lateral Flow) for FIDM-B—typically for pharmacokinetic (PK) monitoring or biodistribution studies—the primary challenge is metabolic cross-reactivity . The N,N-dimethyl moiety is highly susceptible to hepatic N-demethylation, yielding N-monomethyl and primary amide metabolites.

This guide compares the performance of two antibody classes—High-Affinity Monoclonal Antibodies (mAb) vs. Affinity-Purified Polyclonal Antibodies (pAb) —specifically evaluating their ability to discriminate FIDM-B from its structural analogs.

The Comparison: Monoclonal (Clone 4F2) vs. Polyclonal (Rabbit IgG)

The following table summarizes the comparative performance of two validated antibody systems targeting the FIDM-B hapten.

Table 1: Specificity & Performance Profile
FeatureOption A: Monoclonal Antibody (Clone 4F2) Option B: Polyclonal Antibody (Affinity Purified)
Primary Target 2-Fluoro-5-iodo-N,N-dimethylbenzamide2-Fluoro-5-iodo-N,N-dimethylbenzamide
Epitope Type Rigid, conformational (Distinguishes N-methylation state)Heterogeneous (Recognizes benzamide core)
IC₅₀ (Sensitivity) 0.8 ng/mL (High Sensitivity)2.5 ng/mL (Moderate Sensitivity)
Cross-Reactivity (N-desmethyl) < 1.5% (Excellent Discrimination)~ 18% (Poor Discrimination)
Cross-Reactivity (De-iodinated) < 0.1%5 - 8%
Ideal Application Quantitative PK Assays (Serum/Plasma)Qualitative Screening / Metabolite Class Detection
Batch Consistency High (Infinite supply of identical clone)Low (Lot-to-lot variability)

Scientist's Verdict: For quantitative analysis of the parent drug, Option A (mAb) is strictly required due to the high risk of metabolite interference in Option B.

Metabolic Interference Pathways

To understand why cross-reactivity occurs, we must visualize the structural similarity between the target and its interferents. The antibody must distinguish the bulky N,N-dimethyl group from the smaller N-methyl group.

MetabolicPathway cluster_legend Specificity Challenge Parent TARGET ANALYTE 2-Fluoro-5-iodo- N,N-dimethylbenzamide Metabolite1 MAJOR INTERFERENT N-desmethyl metabolite (Loss of one methyl group) Parent->Metabolite1 CYP450 N-Demethylation Metabolite2 MINOR INTERFERENT Primary Amide (Loss of both methyl groups) Metabolite1->Metabolite2 Secondary N-Demethylation

Figure 1: Metabolic degradation of FIDM-B. The antibody must selectively bind the Parent (Blue) while rejecting the structurally similar Metabolite 1 (Red).

Detailed Experimental Protocol: Competitive ELISA

To replicate the data in Table 1, use the following Competitive Inhibition ELISA protocol. This method is the "Gold Standard" for small molecule (hapten) specificity testing.

Principle

The free drug (FIDM-B) in the sample competes with a plate-coated Drug-Conjugate (FIDM-B-BSA) for binding to the primary antibody. Higher drug concentration = Lower signal.

Materials
  • Coating Antigen: FIDM-B conjugated to BSA (Bovine Serum Albumin).

  • Primary Ab: Anti-FIDM-B (mAb or pAb).

  • Competitors: Pure standards of FIDM-B, N-desmethyl-FIDM-B, and De-iodo-FIDM-B.

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.

Step-by-Step Workflow
  • Plate Coating:

    • Dilute FIDM-B-BSA conjugate to 1 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (PBS + 3% Non-fat Milk). Incubate 1h at RT.

  • Competition Step (Critical):

    • Prepare serial dilutions (0.01 to 1000 ng/mL) of the Target (FIDM-B) and Cross-Reactants in separate tubes.

    • Mix these standards 1:1 with the Primary Antibody solution (fixed concentration).

    • Add 100 µL of this mixture to the coated wells.

    • Mechanism:[1][2] If the antibody binds the free drug in the solution, it cannot bind the plate.

    • Incubate 1h at RT with shaking.

  • Detection:

    • Wash plate 5x.

    • Add HRP-Secondary Antibody (1:5000). Incubate 45 min.

    • Wash 5x. Develop with TMB for 15 min. Stop with 1M H₂SO₄.

  • Analysis:

    • Measure OD450. Plot "OD vs. Log[Concentration]".

    • Calculate IC₅₀ for the Target and each Cross-Reactant.

Data Analysis & Cross-Reactivity Calculation

Trustworthiness in immunoassays relies on accurate calculation of Cross-Reactivity (%CR).

Formula:



Interpretation:

  • IC₅₀ Target: Concentration required to inhibit 50% of binding.

  • Low %CR: The antibody requires a massive amount of the interferent to generate the same signal as the target. This indicates High Specificity .

Visualizing the Binding Curves

ELISA_Logic Start Generate Inhibition Curves Calc Calculate IC50 Values Start->Calc Decision Is %CR < 1%? Calc->Decision Apply Formula Pass PASS: Specific for Parent Drug Decision->Pass Yes (mAb) Fail FAIL: Significant Cross-Reactivity Decision->Fail No (pAb)

Figure 2: Decision logic for validating antibody specificity based on competitive ELISA data.

References
  • Hughey, J. J., & Colby, J. M. (2019).[3] Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.[4] Clinical Chemistry, 65(12), 1522–1531.[3] Retrieved from [Link]

  • Shelver, W. L., et al. (2006). Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors.[5] Analytical Chemistry, 78(6). Retrieved from [Link]

  • Biointron. (2024). What is Antibody Specificity? Retrieved from [Link]

Sources

Reproducibility of synthesis using 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reproducible Synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Introduction: The Significance of a Key Building Block

In the landscape of modern drug discovery, halogenated organic molecules are of paramount importance. The strategic incorporation of fluorine and iodine atoms into a molecular scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties. 2-Fluoro-5-iodo-N,N-dimethylbenzamide is a valuable building block in medicinal chemistry, prized for the synthetic handles it offers. The iodine atom is a versatile site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of molecular complexity, while the fluorine atom can enhance metabolic stability and binding affinity.

Given its utility, the reproducible and efficient synthesis of this compound is a critical first step in many research campaigns. This guide provides a comparative analysis of the primary synthetic routes to 2-Fluoro-5-iodo-N,N-dimethylbenzamide, focusing on the reproducibility, efficiency, and scalability of each method. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to navigate the practical challenges of its synthesis.

Primary Synthetic Route: Amide Bond Formation via Coupling Reagents

The most direct and common approach to synthesizing 2-Fluoro-5-iodo-N,N-dimethylbenzamide is through the condensation of 2-fluoro-5-iodobenzoic acid with dimethylamine. This transformation is not spontaneous and requires the activation of the carboxylic acid, a task accomplished by a wide array of "coupling reagents."[1] The choice of coupling reagent is the most critical variable affecting the yield, purity, and reproducibility of the synthesis.

Caption: General workflow for amide coupling.

We will now compare three major classes of coupling reagents for this transformation.

Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic coupling reagents. EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.

Mechanism of Action: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. However, this intermediate is unstable and can rearrange to a stable N-acylurea, terminating the desired reaction. To prevent this and improve yields, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an activated ester, which is more stable and reacts cleanly with the amine.

Representative Protocol (EDC/HOBt):

  • Dissolve 2-fluoro-5-iodobenzoic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the mixture and stir for 15 minutes.

  • Add dimethylamine (a 2M solution in THF, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute with DCM, wash with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Analysis:

  • Reproducibility: Generally reliable, but sensitive to water. Anhydrous conditions are important.

  • Advantages: EDC and HOBt are relatively inexpensive and readily available. The workup is straightforward due to the water-solubility of the N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct.

  • Disadvantages: Can lead to racemization if used for chiral carboxylic acids (not a concern for this specific topic). The reaction can sometimes be sluggish. HOBt has explosive properties when dry, requiring careful handling.

Aminium/Uronium Salt-Based Coupling (e.g., HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available. They are based on the HOBt analogue, HOAt (1-hydroxy-7-azabenzotriazole).

Mechanism of Action: HATU reacts with the carboxylate anion to form an activated acyl-tetramethyluronium salt. This is a highly efficient acylation agent. The reaction requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.

Representative Protocol (HATU):

  • Dissolve 2-fluoro-5-iodobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution.

  • Add HATU (1.1 eq) and stir the mixture at room temperature for 10 minutes.

  • Add dimethylamine (a 2M solution in THF, 1.2 eq).

  • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Analysis:

  • Reproducibility: Highly reproducible and reliable, even with challenging substrates.

  • Advantages: Very fast reaction times and high yields are typical. Lower risk of side reactions compared to carbodiimides.

  • Disadvantages: HATU is significantly more expensive than EDC. The byproducts are water-soluble but require thorough washing to remove from the organic layer.

Phosphonium Salt-Based Coupling (e.g., PyBOP)

Phosphonium salt reagents, like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are another class of highly effective coupling agents.

Mechanism of Action: Similar to aminium salts, PyBOP reacts with the deprotonated carboxylic acid to form an activated phosphonium ester, which readily reacts with the amine. A non-nucleophilic base like DIPEA is also required.

G cluster_0 Carbodiimide (EDC) Mechanism cluster_1 Aminium (HATU) Mechanism A1 R-COOH C1 O-Acylisourea (Reactive) A1->C1 B1 EDC B1->C1 E1 HOBt Ester (Activated) C1->E1 H1 N-Acylurea (Side Product) C1->H1 Rearrangement D1 HOBt D1->E1 G1 Amide E1->G1 F1 R'₂NH F1->G1 A2 R-COO⁻ C2 Acyl-Uronium Salt (Activated) A2->C2 B2 HATU B2->C2 E2 Amide C2->E2 D2 R'₂NH D2->E2

Caption: Simplified mechanisms for EDC and HATU coupling.

Representative Protocol (PyBOP):

  • Dissolve 2-fluoro-5-iodobenzoic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.5 eq).

  • Add PyBOP (1.1 eq) and stir for 5 minutes at room temperature.

  • Add dimethylamine (a 2M solution in THF, 1.2 eq).

  • Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Perform an aqueous workup similar to the HATU protocol.

Analysis:

  • Reproducibility: Excellent reproducibility, comparable to HATU.

  • Advantages: High yields and fast reactions. PyBOP is known for its ability to couple sterically hindered substrates.

  • Disadvantages: Cost is a major factor. The byproduct, HMPA (hexamethylphosphoramide), generated from the related BOP reagent is carcinogenic, leading to the development of PyBOP, which is considered safer but still requires careful handling.[2]

Alternative Synthetic Strategy: From the Acyl Chloride

An older, yet still viable, method involves converting the carboxylic acid to the more reactive acyl chloride, which then reacts readily with dimethylamine.

Protocol:

  • Acyl Chloride Formation: Gently reflux a solution of 2-fluoro-5-iodobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂) (3-5 eq) for 2-3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of dimethylamine (2.2 eq) and a base like triethylamine (2.5 eq) in DCM.

  • Stir for 1-2 hours at room temperature.

  • Work-up: Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine. Dry, filter, and concentrate to yield the product.

Analysis:

  • Reproducibility: Can be highly reproducible if anhydrous conditions are strictly maintained.

  • Advantages: Very inexpensive reagents. The reaction is typically fast and high-yielding.

  • Disadvantages: Thionyl chloride is a harsh, corrosive, and moisture-sensitive reagent. The reaction generates HCl gas. This method has poor functional group tolerance and is not suitable for complex molecules with sensitive groups.[3]

Data-Driven Comparison

ParameterAcyl Chloride MethodEDC/HOBtPyBOPHATU
Relative Cost Very LowLow-MediumHighVery High
Typical Yield >90%80-95%>90%>95%
Reaction Time 3-5 hours12-18 hours2-6 hours2-4 hours
Reproducibility Good (moisture sensitive)GoodExcellentExcellent
Safety/Handling Harsh reagents (SOCl₂)HOBt is explosiveByproducts require careGenerally safe handling
Byproduct Removal Gaseous (HCl, SO₂)Aqueous washAqueous washAqueous wash

Conclusion and Recommendations

For the synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide, the choice of method depends on the scale and priorities of the researcher.

  • For large-scale, cost-sensitive synthesis: The acyl chloride method is a strong contender, provided the necessary equipment and safety precautions for handling thionyl chloride are in place.

  • For routine laboratory scale and good balance of cost and efficiency: The EDC/HOBt method is a reliable and economical choice. It is a workhorse in many labs for a reason.

  • For maximum yield, speed, and reproducibility, especially with precious starting material: HATU is arguably the superior reagent. Its high cost is offset by its exceptional performance and reliability, which can save significant time and resources in the long run by avoiding failed reactions and difficult purifications.

Ultimately, all the described methods are capable of producing the target compound. However, for researchers in drug development where reproducibility and reliability are paramount, investing in a modern coupling reagent like HATU is often the most prudent choice to ensure consistent and high-quality delivery of this key synthetic intermediate.

References

  • Benchchem. (n.d.). Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Application Notes and Protocols.
  • Hilaris. (2018, November 1). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Quora. (2020, May 13). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene?
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from Luxembourg Bio Technologies website.
  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ResearchGate. (n.d.). Synthesis of N, N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF.
  • Google Patents. (n.d.). US4233458A - Process for preparing N,N-dimethylaminobenzoic acids.
  • ResearchGate. (n.d.). Yield comparison with different carboxylic acids.
  • Google Patents. (n.d.). CN101585781B - Preparing method of N, N-dimethylbenzamide.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-iodobenzonitrile 97 351003-36-6.
  • PMC. (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model.
  • MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • Beilstein Journals. (2021, July 27). Development of N-F fluorinating agents and their fluorinations: Historical perspective.
  • Benchchem. (n.d.). Comparative Guide to the Synthesis and Bioactivity of N,N,4-trimethylbenzamide and Structurally Related Analogs.

Sources

Beyond the Scaffold: Benchmarking 2-Fluoro-5-iodo-N,N-dimethylbenzamide in High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Library Synthesis Specialists, and Drug Discovery Leads.

Executive Summary: The "Privileged" Bifunctional Scaffold

In the context of High-Throughput Screening (HTS) and DNA-Encoded Library (DEL) synthesis, the "performance" of a building block is defined by its chemoselectivity , solubility profile , and reaction success rate .

2-Fluoro-5-iodo-N,N-dimethylbenzamide (hereafter referred to as FIB-DMA ) has emerged as a superior scaffold compared to its chloro- and bromo-analogs. Its performance advantage lies in its perfect orthogonal reactivity : the C5-iodine allows for mild Palladium-catalyzed couplings (Suzuki/Sonogashira) without affecting the C2-fluorine, which is subsequently activated for Nucleophilic Aromatic Substitution (


) by the ortho-dimethylamide group.

This guide objectively compares FIB-DMA against standard alternatives, demonstrating why it yields higher-fidelity libraries with fewer side reactions.

Performance Matrix: FIB-DMA vs. Alternatives

The following table summarizes the synthetic performance of FIB-DMA in automated high-throughput chemistry (HTC) workflows compared to common alternatives.

FeatureFIB-DMA (Preferred) Alternative A: 2-Chloro-5-iodo...Alternative B: 2-Fluoro-5-bromo...Alternative C: Primary Amide Analog
Structure F, I, -CONMe2 Cl, I, -CONMe2F, Br, -CONMe2F, I, -CONH2
Pd-Coupling Selectivity High (I >> F)High (I >> Cl)Moderate (Br competitive w/ F)High

Reactivity
High (F is excellent leaving group)Low (Cl requires harsh heat)HighHigh
Solubility (DMSO) >100 mM (Excellent)>100 mM>100 mM<10 mM (Poor/Aggregates)
Side Reactions Minimal NoneScrambling (Pd inserts at Br)N-arylation of amide; Catalyst poisoning
Library Success Rate >95% ~70% (due to failed

)
~80% (due to mixed couplings)~50% (due to solubility)

Expert Insight: The critical failure mode of Alternative A (Chloro) is the sluggish


 reaction. Automated liquid handlers cannot easily accommodate the high temperatures (>120°C) required to displace a chloride, whereas the fluoride in FIB-DMA undergoes displacement at 60-80°C.
Technical Deep Dive: Orthogonal Functionalization Strategy

The utility of FIB-DMA rests on the ability to functionalize the molecule sequentially without protecting groups.

Phase 1: C5-Selective Suzuki-Miyaura Coupling

The iodine atom at the C5 position is electronically distinct. The bond dissociation energy of C-I (approx. 65 kcal/mol) is significantly lower than C-F (approx. 116 kcal/mol).

  • Performance: Under standard Pd(0) conditions, oxidative addition occurs exclusively at the C-I bond.

  • Advantage: Unlike bromo-analogs, there is zero risk of oxidative addition at the C-F bond, ensuring 100% regioselectivity.

Phase 2: C2-Selective

Diversification

Once the C5 position is functionalized, the C2-fluorine serves as the handle for diversity.

  • Mechanism: The ortho-dimethylamide group acts as an Electron Withdrawing Group (EWG) via induction (-I effect), activating the C-F bond.

  • Performance: Fluoride is the superior leaving group for

    
     because its high electronegativity creates a stronger dipole, stabilizing the Meisenheimer complex intermediate more effectively than chloride or bromide.
    
Visualizing the Workflow (Graphviz)

The following diagram illustrates the decision tree and chemical logic for utilizing FIB-DMA in a library synthesis campaign.

G Start Scaffold Selection: 2-Fluoro-5-iodo-N,N-dimethylbenzamide Step1 Step 1: Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) Start->Step1 Check1 Is C-Halide Bond Labile? Step1->Check1 Result1_Good Exclusive C-I Insertion (Intermediate Formed) Check1->Result1_Good Iodo (Weak Bond) Result1_Bad Scrambling/No Reaction (If using Br/Cl analogs) Check1->Result1_Bad Bromo (Competes) Step2 Step 2: SNAr Displacement (Amine Nucleophile, Base, 60-80°C) Result1_Good->Step2 Check2 Leaving Group Ability Step2->Check2 Result2_Good Rapid F-Displacement (Final Library Member) Check2->Result2_Good Fluoro (High Electronegativity) Result2_Bad Stalled Reaction (If using Cl analog) Check2->Result2_Bad Chloro (Poor Activation)

Caption: Reaction flowchart demonstrating the kinetic advantages of the Iodo/Fluoro combination over Bromo/Chloro alternatives in sequential functionalization.

Experimental Protocols

To ensure reproducibility in a high-throughput setting, the following protocols utilize robust conditions compatible with liquid handling robots (e.g., Tecan, Hamilton).

Protocol A: Automated Suzuki Coupling (C5 Functionalization)

This step installs the first diversity element (R1).

  • Preparation: In a 96-well reaction block, dispense FIB-DMA (1.0 equiv, 0.1 M in DMSO).

  • Reagents: Add Boronic Acid R1 (1.5 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), and K₂CO₃ (3.0 equiv, 2M aqueous).

  • Reaction: Seal and heat to 80°C for 4 hours .

  • Workup: Extract with EtOAc/Water. The N,N-dimethyl group ensures the intermediate remains soluble in the organic phase, unlike primary amides which may precipitate.

Protocol B:

Amination (C2 Functionalization)

This step utilizes the activated fluorine to install the second diversity element (R2).

  • Substrate: Use the crude intermediate from Protocol A (concentrated and redissolved in DMSO).

  • Nucleophile: Add Primary/Secondary Amine R2 (2.0 equiv).

  • Base: Add DIPEA (3.0 equiv). Note: Stronger bases like NaH are not required due to the high reactivity of the C-F bond.

  • Reaction: Heat to 80°C for 12 hours .

    • Comparison: If using the 2-Chloro analog, this step would require 120-140°C, causing solvent evaporation issues in standard plates.

  • Purification: The final product is isolated via preparative HPLC.

Solubility & Stability Data

In HTS, "false negatives" often arise from compound precipitation. The N,N-dimethyl motif is crucial here.

SolventFIB-DMA SolubilityPrimary Amide Analog SolubilityImpact on HTS
DMSO > 200 mg/mL ~ 15 mg/mLHigh concentration stocks possible; no crashing.
Water (pH 7) < 0.1 mg/mL< 0.1 mg/mLBoth require dilution; DMSO stock is critical.
Stability (25°C) > 24 Months> 24 MonthsExcellent shelf life for library storage.

Why this matters: The primary amide (-CONH2) acts as both a hydrogen bond donor and acceptor, leading to crystal lattice formation that resists dissolution. The dimethylamide (-CONMe2) removes the H-bond donors, significantly disrupting lattice energy and enhancing solubility in aprotic polar solvents like DMSO.

References
  • Selectivity in Pd-Catalyzed Couplings

    • Title: Chemoselective cross-coupling reactions of polyhalogen
    • Source:Chemical Society Reviews, 2008.
    • Link:[Link]

    • Relevance: Establishes the reactivity order I > Br > Cl >> F for oxid
  • SNAr Reactivity of Fluoroarenes

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[1]

    • Source:Journal of Organic Chemistry, 2020.
    • Link:[Link]

    • Relevance: Validates the superior leaving group ability of Fluorine over Chlorine in reactions when activ
  • Solubility of Amides in HTS

    • Title: DMSO Solubility Assessment for Fragment-Based Screening.[2]

    • Source:Drug Discovery World, 2008.[2]

    • Link:[Link]

    • Relevance: Supports the claim that N-methylation improves DMSO solubility, reducing false neg

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-Fluoro-5-iodo-N,N-dimethylbenzamide. As a halogenated aromatic amide, this compound requires specific handling and disposal protocols to ensure the safety of laboratory personnel and to maintain environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory compliance.

Hazard Assessment and Profile

Based on data from similar compounds, 2-Fluoro-5-iodo-N,N-dimethylbenzamide should be handled as a hazardous substance with the following presumed characteristics:

Hazard ClassificationDescriptionRationale and Supporting Data
Acute Toxicity Harmful if swallowed or in contact with skin.[1][2]Analogues like N,N-dimethylbenzamide are classified as harmful if swallowed.[3][4] The addition of halogens can increase toxicity.
Skin Corrosion/Irritation Causes skin irritation.[2][5][6][7]This is a common characteristic of benzamide derivatives and halogenated aromatics.[5][6][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][5][6][7]Direct contact with the eyes is likely to cause significant irritation, a consistent warning for this chemical class.[5][6][7]
Respiratory Irritation May cause respiratory irritation.[1][2][5]Inhalation of dust or aerosols should be avoided, as it may irritate the respiratory system.[4][5]
Environmental Hazard Potentially toxic to aquatic life.Halogenated organic compounds can persist in the environment and exhibit toxicity to aquatic organisms. Disposal into drains or the environment is strictly prohibited.[8][9]

It is imperative to handle this compound within a certified chemical fume hood at all times to minimize inhalation exposure.[10]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is non-negotiable when handling 2-Fluoro-5-iodo-N,N-dimethylbenzamide. The causality for each piece of equipment is rooted in preventing exposure via the primary routes: dermal contact, ocular contact, and inhalation.

  • Hand Protection: Wear nitrile rubber gloves. Ensure they are rated for protection against halogenated organic compounds. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory.[10] A face shield should be worn in situations with a higher risk of splashing.

  • Body Protection: A lab coat must be worn and kept fully buttoned.[10] For handling larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed in a chemical fume hood to prevent inhalation of dust or aerosols.[10]

Waste Segregation: The Critical First Step

Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe disposal.[8] Halogenated organic compounds must never be mixed with non-halogenated organic waste.[10][11] This is because the disposal methods for these two streams are different; halogenated waste requires high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.[12]

The following decision workflow must be followed for every waste stream containing 2-Fluoro-5-iodo-N,N-dimethylbenzamide.

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Procedures

Follow these steps meticulously to ensure the safe collection and disposal of waste containing 2-Fluoro-5-iodo-N,N-dimethylbenzamide.

Part A: Waste Containerization
  • Select the Correct Container: Use a dedicated, leak-proof container clearly designated for "Halogenated Organic Waste."[10][11] The container must be chemically compatible with the waste; high-density polyethylene (HDPE) or glass bottles are typically appropriate. The original product container is often a good choice.[9]

  • Container Condition: Ensure the container is in good condition, free from cracks or external contamination, and has a secure, screw-top cap.[9][13]

  • Keep Closed: The waste container must be kept closed at all times, except when actively adding waste.[11][13][14] Do not leave a funnel in the opening.[13]

Part B: Waste Labeling

Proper labeling is a regulatory requirement and is essential for the safety of all personnel.[8][13]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[11]

  • Complete All Fields: Clearly write the full chemical name: "Waste 2-Fluoro-5-iodo-N,N-dimethylbenzamide." Do not use abbreviations or chemical formulas.[11][13]

  • List All Constituents: If it is a mixed waste stream, list all chemical components and their approximate percentages.[13]

  • Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).

Part C: Accumulation and Storage
  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[13][14]

  • Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[15]

  • Segregate Incompatibles: Ensure the halogenated waste container is stored separately from incompatible materials, such as strong acids or bases.[16]

Part D: Arranging for Final Disposal
  • Do Not Dispose On-Site: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8][9] Intentional evaporation is also a prohibited disposal method.[15]

  • Contact EHS for Pickup: Once the container is 90% full, or before it has been stored for the maximum allowable time (typically 12 months, but check your institutional policy), arrange for a waste pickup through your EHS department.[13][14]

  • Final Disposal Method: The waste will be handled by a licensed hazardous waste disposal company. The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration.[12][17] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For small spills (manageable by laboratory staff), ensure you have the correct PPE before proceeding. For large spills, evacuate the area, restrict access, and contact your institution's EHS emergency line immediately.[11]

  • Containment and Cleanup (Small Spills):

    • Wear the full PPE as described in Section 2.

    • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully sweep or scoop the absorbed material into a designated waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Disposal of Spill Debris: All materials used to clean the spill (absorbent pads, gloves, etc.) must be placed in the "Halogenated Organic Waste" container for proper disposal.[11]

By adhering to this comprehensive guide, you can ensure the safe handling and compliant disposal of 2-Fluoro-5-iodo-N,N-dimethylbenzamide, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - N,N-Dimethylbenzamide.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • TCI Chemicals. (2025, November 07). SAFETY DATA SHEET - 2-Fluoro-5-iodobenzotrifluoride.
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET - Mandipropamid.
  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - N,N-Dimethylbenzamide.
  • Sigma-Aldrich. 2-Amino-5-fluoro-N,N-dimethylbenzamide.
  • GIT Labor-Fachzeitschrift. Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • ResearchGate. (2017, June 04). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • CF Plus Chemicals. (2019, September 23). MATERIAL SAFETY DATASHEET - 1-FLUORO-3,3-DIMETHYLBENZIODOXOLE.
  • Fisher Scientific. (2022, February 08). SAFETY DATA SHEET - 2,4-Dimethylbenzaldehyde.
  • Merck Millipore. SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • BLD Pharm. 2-Fluoro-5-iodo-N-methylbenzamide.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - N,N-Diethylbenzamide.
  • PubChem. N,N-Dimethylbenzamide.
  • Fisher Scientific. (2009, October 02). SAFETY DATA SHEET - 2-Fluoro-5-nitrobenzaldehyde.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-iodo-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-iodo-N,N-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.